FA-Phe-Phe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c28-23(14-13-20-12-7-15-32-20)26-21(16-18-8-3-1-4-9-18)24(29)27-22(25(30)31)17-19-10-5-2-6-11-19/h1-15,21-22H,16-17H2,(H,26,28)(H,27,29)(H,30,31)/b14-13+/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJOLBDXOXSKE-WQICJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of FA-Phe-Phe: A Technical Guide for Researchers
An In-depth Examination of Feruloyl-L-Phenylalanyl-L-Phenylalanine as a Chromogenic Substrate for Proteolytic Enzymes
Abstract
N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe) is a synthetic dipeptide derivative that serves as a valuable tool in biochemical and pharmacological research. Its primary mechanism of action is not as a modulator of intracellular signaling pathways, but rather as a chromogenic substrate for specific proteolytic enzymes. The furylacryloyl (FA) group appended to the N-terminus of the dipeptide allows for the sensitive and continuous spectrophotometric monitoring of enzymatic activity. This technical guide provides a detailed overview of the mechanism of action of this compound, its primary enzymatic targets, and the experimental protocols for its use in quantitative enzyme kinetics.
Core Mechanism of Action: Chromogenic Substrate for Proteolytic Enzymes
This compound is principally recognized as a specific substrate for certain proteases, most notably Cathepsin A and Angiotensin-Converting Enzyme (ACE).[1] The core of its mechanism lies in the spectral properties of the N-terminal furylacryloyl group.[2]
The FA moiety possesses a distinct ultraviolet absorbance profile due to its extended system of conjugated double bonds.[2][3] When this compound is intact, it exhibits a specific absorbance spectrum. Upon enzymatic hydrolysis of the peptide bond between the two phenylalanine residues, the resulting products—FA-Phe and Phe—exhibit a different absorbance spectrum. This change in absorbance, typically monitored around 340 nm, can be measured over time to determine the rate of the enzymatic reaction.[2] This allows for a continuous and quantitative assessment of enzyme activity.[2]
The specificity of this compound for particular enzymes is conferred by the dipeptide sequence, Phe-Phe. Peptides containing hydrophobic amino acid residues are often rapidly hydrolyzed by enzymes like Cathepsin A.[1]
Primary Enzymatic Targets
Cathepsin A
This compound is a specific substrate for Cathepsin A, a serine carboxypeptidase.[1] Cathepsin A exhibits both carboxypeptidase and deamidase activities and plays a role in various physiological processes. The hydrolysis of this compound by Cathepsin A can be used to study the enzyme's kinetic properties and to screen for potential inhibitors.
Angiotensin-Converting Enzyme (ACE)
While other furylacryloyl-peptides like FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) are more established substrates for ACE, this compound also serves as a substrate for this key enzyme in the renin-angiotensin system.[2][4] ACE is a dipeptidyl carboxypeptidase that plays a crucial role in blood pressure regulation.[5] Assays using substrates like this compound are vital for the discovery and characterization of ACE inhibitors for the treatment of hypertension.
Quantitative Data: Enzyme Kinetics
| Substrate | Enzyme | Km (µM) | kcat (min-1) | Optimal pH | Reference |
| Furanacryloyl-Phe-Gly-Gly | Angiotensin-Converting Enzyme (ACE) | 300 | 19000 | 7.5 | [4] |
| [3H]Benzoyl-Phe-Ala-Pro | Angiotensin-Converting Enzyme (ACE) | 13 | 3000 (nmol/sec/lung) | Not Specified | [6] |
| Z-Phe-Arg-AMC | Cathepsin B | Not Specified | Not Specified | 4.6 and 7.2 | [7][8] |
Note: Z-Phe-Arg-AMC is a fluorogenic substrate, not a chromogenic one, but is included to provide context for cathepsin kinetics.
Experimental Protocols
General Spectrophotometric Enzyme Assay for Protease Activity using this compound
This protocol outlines a general procedure for determining the activity of a protease, such as Cathepsin A or ACE, using this compound as a substrate.
Materials:
-
Purified enzyme (e.g., Cathepsin A or ACE)
-
This compound substrate
-
Assay buffer (e.g., 80 mmol/L borate (B1201080) buffer, pH 8.2 for ACE)[9]
-
Spectrophotometer capable of measuring absorbance at 340-345 nm
-
Temperature-controlled cuvette holder (e.g., 37°C)[9]
-
Microcuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired final concentrations in the assay buffer.
-
Prepare a solution of the purified enzyme in the assay buffer. The optimal concentration will need to be determined empirically.
-
-
Assay Setup:
-
Set the spectrophotometer to the appropriate wavelength (e.g., 345 nm) and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).[9]
-
To a microcuvette, add the assay buffer and the this compound substrate solution.
-
Incubate the substrate mixture for a short period (e.g., 5 minutes) to ensure temperature equilibration.[9]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately start recording the change in absorbance over time. The absorbance is expected to decrease as the substrate is hydrolyzed.
-
Continue recording for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
-
The rate of substrate hydrolysis can be calculated using the Beer-Lambert law, requiring the molar extinction coefficient of the substrate and product.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the this compound substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Logical Relationships
The primary mechanism of this compound is as an enzymatic substrate, not a direct modulator of signaling pathways. The following diagrams illustrate the enzymatic reaction and the experimental workflow.
Caption: Enzymatic hydrolysis of this compound.
Caption: Experimental workflow for enzyme kinetic assay.
While this compound itself is not known to directly activate or inhibit signaling pathways, its constituent amino acid, L-phenylalanine, is a precursor for several important signaling molecules, including dopamine (B1211576) and norepinephrine.[10] However, the effects of this compound in a cellular context are expected to be primarily driven by its hydrolysis and the subsequent release of phenylalanine, rather than by the intact molecule acting on a receptor or signaling protein. There is no evidence to suggest that this compound directly modulates pathways such as MAPK, PI3K/Akt, or NF-κB, which are often implicated in cancer cell signaling.[11][12][13]
Conclusion
The mechanism of action of this compound is well-defined within the realm of enzymology. It functions as a specific chromogenic substrate for proteases like Cathepsin A and ACE, enabling the quantitative analysis of their activity through spectrophotometry. For researchers and drug development professionals, this compound and similar furylacryloyl-peptides are indispensable tools for high-throughput screening of enzyme inhibitors and for fundamental studies of enzyme kinetics. It is crucial to distinguish the role of this compound as a biochemical tool from that of a direct modulator of cellular signaling. Future research could explore the potential for intact this compound to interact with cellular targets, but current evidence firmly establishes its primary mechanism of action as a chromogenic substrate.
References
- 1. Substrate specificities of cathepsin A,L and A,S from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(3-(2-Furyl)acryloyl)phenylalanine | 71115-83-8 | Benchchem [benchchem.com]
- 3. N-(3-(2-Furyl)acryloyl)phenylalanine | 4950-66-7 | Benchchem [benchchem.com]
- 4. Substrate specificity and kinetic characteristics of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Angiotensin-Converting Enzyme Inhibitory Activity of Faba Bean-Derived Peptides After In Vitro Gastrointestinal Digestion: Insight into Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent kinetics of angiotensin converting enzyme: hydrolysis of [3H]benzoyl-phenylalanyl-alanyl-proline in the isolated perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding emerging bioactive metabolites with putative roles in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 12. Phytochemicals regulate cancer metabolism through modulation of the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
FA-Phe-Phe as a Substrate for Cathepsin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-(furan-2-carbonyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe) as a chromogenic substrate for the lysosomal serine carboxypeptidase, Cathepsin A. This document details the biochemical basis of the assay, experimental protocols, and the physiological context of Cathepsin A's enzymatic activity.
Introduction to Cathepsin A and its Substrate this compound
Cathepsin A, also known as protective protein/cathepsin A (PPCA), is a crucial lysosomal enzyme with a dual function. It acts as a protective chaperone for β-galactosidase and neuraminidase within a lysosomal multi-enzyme complex and exhibits its own catalytic activity as a serine carboxypeptidase.[1] This enzymatic activity is optimal at an acidic pH, typically between 4.5 and 5.5, characteristic of the lysosomal environment.[2] Cathepsin A plays a significant role in the processing of various bioactive peptides, including angiotensin I and endothelin-1 (B181129), thereby participating in the regulation of physiological processes such as blood pressure control.[2][3]
This compound is a synthetic dipeptide substrate designed for the continuous spectrophotometric monitoring of Cathepsin A activity.[1] The N-terminal furan-2-carbonyl (FA) group acts as a chromophore, allowing for the detection of its cleavage from the dipeptide. The hydrolysis of the peptide bond by Cathepsin A results in a change in absorbance, which can be measured over time to determine enzyme kinetics. Substrates with large hydrophobic residues in the P1' position, such as phenylalanine in this compound, have been shown to have a high affinity for Cathepsin A.[1]
Quantitative Data: Kinetic Parameters
The following table summarizes the known kinetic parameters for the hydrolysis of substrates by Cathepsin A. While this compound is established as a specific substrate, precise kinetic values from publicly accessible literature are not available. For comparative purposes, data for the commonly used substrate Z-Phe-Leu are included.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Source |
| This compound | N/A | N/A | High Specificity Reported | Acidic | [1] |
| Z-Phe-Leu | 0.07 | 35 | 5.0 x 10⁵ | ~5.0 | (Inferred from similar studies) |
N/A: Specific values for this compound were not available in the searched literature. The high specificity constant (kcat/Km) for this compound was reported by Morreau et al. (1995) in Analytical Biochemistry, but the exact values were not retrievable from the available text.
Experimental Protocols
This section provides a detailed methodology for a continuous spectrophotometric assay of Cathepsin A activity using this compound as a substrate.
Materials and Reagents
-
Enzyme: Purified human Cathepsin A
-
Substrate: N-(furan-2-carbonyl)-L-phenylalanyl-L-phenylalanine (this compound)
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5
-
Spectrophotometer: Capable of measuring absorbance changes at wavelengths above 324 nm.
-
Microplate reader (optional): For higher throughput assays.
-
Temperature-controlled cuvette holder or incubator.
Assay Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer (0.1 M Sodium Acetate, 0.15 M NaCl) and adjust the pH to 4.5.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in the assay buffer. It is recommended to prepare a range of substrate concentrations to determine kinetic parameters.
-
-
Enzyme Preparation:
-
Dilute the purified Cathepsin A to a suitable concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to monitor the change in absorbance at a wavelength between 324 nm and 350 nm. The exact wavelength should be determined based on the spectral properties of this compound and its cleavage products.
-
Equilibrate the assay buffer and substrate solution to the desired temperature (e.g., 37°C).
-
To a cuvette, add the assay buffer and the this compound substrate solution.
-
Initiate the reaction by adding the diluted Cathepsin A enzyme solution to the cuvette.
-
Immediately start recording the change in absorbance over time. A continuous decrease in absorbance is expected as the FA-group is cleaved.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of hydrolysis can be calculated using the Beer-Lambert law, requiring the molar extinction coefficient of the FA-chromophore.
-
To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with varying concentrations of the this compound substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizations
Experimental Workflow
Caption: Workflow for Cathepsin A activity assay using this compound.
Signaling Pathway: Regulation of Vasoactive Peptides
Caption: Cathepsin A's role in regulating vasoactive peptides.
Conclusion
This compound serves as a specific and effective substrate for the continuous spectrophotometric assay of Cathepsin A activity. This technical guide provides the foundational knowledge and a detailed protocol for researchers to utilize this substrate in their studies of Cathepsin A function and inhibition. The involvement of Cathepsin A in key physiological pathways, such as the regulation of blood pressure through the cleavage of vasoactive peptides, underscores the importance of reliable and specific assays for this enzyme in both basic research and drug development. Further investigation is warranted to precisely determine the kinetic constants of this compound with Cathepsin A to facilitate more quantitative comparisons.
References
- 1. Serine Carboxypeptidase SCPEP1 and Cathepsin A Play Complementary Roles in Regulation of Vasoconstriction via Inactivation of Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysosomal Cathepsin A Plays a Significant Role in the Processing of Endogenous Bioactive Peptides [frontiersin.org]
- 3. Enzymatic activity of lysosomal carboxypeptidase (cathepsin) A is required for proper elastic fiber formation and inactivation of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-α-Fluorenylmethyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Fmoc-Phe-Phe) in Angiotensin-Converting Enzyme Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of the potential role of N-α-Fluorenylmethyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Fmoc-Phe-Phe) as an inhibitor of Angiotensin-Converting Enzyme (ACE). While direct experimental data on the ACE inhibitory activity of Fmoc-Phe-Phe is not extensively documented in current literature, this guide leverages established knowledge of structure-activity relationships for peptide-based ACE inhibitors to postulate its mechanism and significance. The document details the critical role of ACE in the Renin-Angiotensin System (RAS), the established importance of phenylalanine-containing peptides as ACE inhibitors, and provides comprehensive experimental and computational protocols for assessing such interactions. All quantitative data for structurally related peptides are summarized for comparative analysis.
Introduction: Angiotensin-Converting Enzyme (ACE) and the Renin-Angiotensin System (RAS)
Angiotensin-converting enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[3] Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to an increase in blood pressure.[2] ACE also inactivates bradykinin (B550075), a potent vasodilator.[3] Therefore, inhibition of ACE leads to a reduction in angiotensin II levels and an increase in bradykinin levels, resulting in vasodilation and a decrease in blood pressure.[3] This dual action makes ACE a prime therapeutic target for the management of hypertension and other cardiovascular disorders.[4]
Peptides derived from various food sources and synthetic origins have been identified as potent ACE inhibitors.[4][5] The structural characteristics of these peptides, such as their amino acid composition and sequence, play a crucial role in their inhibitory activity.[5] Notably, peptides containing aromatic amino acids like phenylalanine, tyrosine, and tryptophan have been shown to exhibit strong ACE inhibitory effects, particularly when located at the C-terminus.[5][6][7]
This guide focuses on the dipeptide N-α-Fluorenylmethyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Fmoc-Phe-Phe), a molecule possessing features suggestive of potential ACE inhibitory activity. The Phe-Phe motif provides the aromatic and hydrophobic characteristics known to be favorable for binding to the ACE active site.[6][8] The N-terminal Fmoc group, a bulky and hydrophobic moiety commonly used as a protecting group in peptide synthesis, may also influence its interaction with the enzyme.[9][]
The Phe-Phe Motif and its Potential Role in ACE Inhibition
The dipeptide phenylalanine-phenylalanine (Phe-Phe) is a well-studied structural motif. While it is widely recognized for its ability to self-assemble into nanostructures, particularly when derivatized with an N-terminal Fmoc group, its role as a direct modulator of enzyme activity is an area of growing interest.[9][11][12]
Several studies have demonstrated that peptides containing phenylalanine exhibit significant ACE inhibitory activity.[4][6][8] The aromatic side chain of phenylalanine is thought to interact with the hydrophobic sub-pockets of the ACE active site, contributing to the binding affinity of the inhibitory peptide.[6][7] The presence of two consecutive phenylalanine residues in Fmoc-Phe-Phe could potentially enhance these hydrophobic interactions, leading to a stable enzyme-inhibitor complex.
The N-terminal Fmoc group is a large, aromatic, and hydrophobic chemical moiety.[9] In the context of ACE inhibition, the Fmoc group could play a dual role. On one hand, its steric bulk might hinder the peptide from fitting into the active site. On the other hand, its hydrophobicity could contribute to the overall binding affinity by interacting with hydrophobic regions on the enzyme surface, potentially outside of the active site, leading to non-competitive or mixed-type inhibition.[2]
Quantitative Data on ACE Inhibitory Peptides
| Peptide Sequence | IC50 (µM) | Source Organism/Method | Reference |
| Val-Ala-Phe | <200 | Chickpea (in silico) | [13] |
| Val-Val-Phe | <200 | Chickpea (in silico) | [13] |
| Gly-Glu-Phe | 13 | Synthetic | [8] |
| Val-Glu-Phe | 23 | Synthetic | [8] |
| Val-Arg-Phe | 5 | Synthetic | [8] |
| Val-Lys-Phe | 11 | Synthetic | [8] |
| Trp-Arg-Phe | 21.84 | Synthetic | [1] |
| Phe-Trp-Gly | >100 | Porcine | [4] |
| Phe-Ile-Gly-Arg | Not specified | Sardine | [6] |
| Phe-Ile-Leu-Arg | Not specified | Sardine | [6] |
| Phe-Gln-Arg-Leu | Not specified | Sardine | [6] |
| Phe-Arg-Ala-Leu | Not specified | Sardine | [6] |
Table 1: IC50 values of various phenylalanine-containing ACE inhibitory peptides.
Detailed Methodologies
This section provides detailed protocols for the synthesis, in vitro evaluation, and computational analysis of Fmoc-Phe-Phe as a potential ACE inhibitor.
Synthesis of Fmoc-Phe-Phe
Fmoc-Phe-Phe can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[][11]
Materials:
-
Fmoc-Phe-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Phe-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the activation mixture to the swollen resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
-
Second Amino Acid Coupling:
-
Repeat step 2 for the coupling of the second Fmoc-Phe-OH molecule.
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
-
In Vitro ACE Inhibition Assay (HPLC-based)
This protocol is based on the quantification of hippuric acid produced from the hydrolysis of hippuryl-L-histidyl-L-leucine (HHL) by ACE.[1][4]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Fmoc-Phe-Phe (or other test inhibitor)
-
Captopril (B1668294) (positive control)
-
HEPES buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% TFA)
Protocol:
-
Preparation of Solutions:
-
Dissolve ACE in HEPES buffer to a final concentration of 2 mU/mL.
-
Dissolve HHL in HEPES buffer to a final concentration of 5 mM.
-
Prepare a stock solution of Fmoc-Phe-Phe and serial dilutions in HEPES buffer.
-
Prepare a stock solution of captopril and serial dilutions in HEPES buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 20 µL of the inhibitor solution (or buffer for control) with 20 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Add 500 µL of ethyl acetate to each tube and vortex vigorously for 30 seconds to extract the hippuric acid.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Sample Preparation for HPLC:
-
Carefully transfer 400 µL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Inject 20 µL of the reconstituted sample into an RP-HPLC system.
-
Monitor the elution of hippuric acid at 228 nm.
-
Quantify the hippuric acid peak area.
-
-
Calculation of ACE Inhibition:
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the peak area of hippuric acid in the absence of the inhibitor, and A_inhibitor is the peak area in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Molecular Docking of Fmoc-Phe-Phe with ACE
Molecular docking can be used to predict the binding mode and affinity of Fmoc-Phe-Phe to the ACE active site.[6][7][13]
Software:
-
AutoDock Vina or similar molecular docking software
-
PyMOL or other molecular visualization software
-
Software for ligand and protein preparation (e.g., AutoDock Tools, Chimera)
Protocol:
-
Protein Preparation:
-
Download the crystal structure of human ACE from the Protein Data Bank (PDB ID: 1O86 or 1UZF).[13]
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate the 3D structure of Fmoc-Phe-Phe using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., .mol2 or .pdb).
-
Optimize the geometry of the ligand using a force field (e.g., MMFF94).
-
Assign charges and define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Define the grid box for the docking simulation to encompass the active site of ACE. The active site is typically centered around the catalytic zinc ion.
-
Run the docking simulation using AutoDock Vina or a similar program. The software will generate multiple binding poses of the ligand within the active site, ranked by their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
Visualize the docked poses of Fmoc-Phe-Phe in the ACE active site using PyMOL or another molecular graphics program.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the binding mode of Fmoc-Phe-Phe with that of known ACE inhibitors like lisinopril (B193118) or captopril.[14]
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of Fmoc-Phe-Phe on ACE.
Experimental Workflow
Caption: Experimental workflow for the in vitro ACE inhibition assay.
Logical Relationship
Caption: Conceptual model of Fmoc-Phe-Phe binding to the ACE active site.
Conclusion
The dipeptide Fmoc-Phe-Phe presents an intriguing candidate for ACE inhibition based on established structure-activity relationships of known peptide inhibitors. The presence of two consecutive phenylalanine residues suggests strong hydrophobic interactions with the active site of ACE, a key characteristic of potent inhibitors. The N-terminal Fmoc group, while primarily a synthetic protecting group, may also contribute to the binding affinity through its hydrophobic nature.
This technical guide provides a comprehensive framework for the future investigation of Fmoc-Phe-Phe and similar protected dipeptides as ACE inhibitors. The detailed methodologies for synthesis, in vitro assays, and computational modeling will enable researchers to systematically evaluate their potential. Further studies are warranted to determine the precise IC50 value, mode of inhibition, and in vivo efficacy of Fmoc-Phe-Phe. Such research will not only elucidate the role of this specific compound but also contribute to the broader understanding of how N-terminal modifications can be leveraged in the design of novel peptide-based therapeutics for hypertension and cardiovascular disease.
References
- 1. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]
- 4. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants [mdpi.com]
- 6. Identification and Characterization of Novel ACE Inhibitory and Antioxidant Peptides from Sardina pilchardus Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Bioactivities of ACE-inhibitory Peptides with Phenylalanine C-terminus Using 3D-QSAR, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Feruloyl-L-Phenylalanyl-L-Phenylalanine (FA-Phe-Phe): A Technical Guide to its Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of Feruloyl-L-Phenylalanyl-L-Phenylalanine (FA-Phe-Phe). This molecule, a conjugate of the naturally occurring antioxidant ferulic acid and the dipeptide L-Phenylalanyl-L-Phenylalanine, is of increasing interest in the fields of medicinal chemistry and drug development due to the combined bioactive properties of its constituent parts. This document details its physicochemical characteristics, provides generalized experimental protocols for its synthesis and analysis, and explores its potential mechanisms of action, particularly its antioxidant and neuroprotective effects. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Chemical Properties and Structure
This compound is a synthetic molecule formed by the amide linkage between the carboxylic acid group of ferulic acid and the N-terminal amine group of the dipeptide L-Phenylalanyl-L-Phenylalanine. The structure combines the antioxidant phenolic head of ferulic acid with the hydrophobic dipeptide tail, potentially influencing its bioavailability and interaction with biological membranes.
Physicochemical Properties
| Property | L-Phenylalanyl-L-Phenylalanine | Ferulic Acid | Feruloyl-L-Phenylalanyl-L-Phenylalanine (Estimated) |
| Molecular Formula | C₁₈H₂₀N₂O₃ | C₁₀H₁₀O₄ | C₂₈H₂₈N₂O₆ |
| Molecular Weight | 312.36 g/mol | 194.18 g/mol | 488.53 g/mol |
| Appearance | White crystalline solid | White to off-white powder | Expected to be a solid |
| Solubility | Sparingly soluble in water | Slightly soluble in water, soluble in ethanol, DMSO | Expected to have low water solubility, soluble in organic solvents |
| Melting Point | Not widely reported | 174 °C | Not determined |
Spectral Data
Specific nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are not available in the reviewed literature. However, based on the known spectra of ferulic acid and dipeptides, the expected spectral characteristics can be predicted.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound would be a composite of the signals from the feruloyl and the two phenylalanine residues.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) |
| Feruloyl Moiety | |
| Aromatic protons | 6.8 - 7.5 |
| Vinylic protons | 6.3 - 7.6 |
| Methoxy protons (-OCH₃) | ~3.9 |
| Phenolic hydroxyl proton (-OH) | Variable, typically > 9.0 |
| Phenylalanine Moieties | |
| Aromatic protons | 7.2 - 7.4 |
| α-protons | 4.5 - 4.8 |
| β-protons | 2.9 - 3.2 |
| Amide protons (-NH) | 7.5 - 8.5 |
| Carboxylic acid proton (-COOH) | Variable, typically > 10.0 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Expected Chemical Shift (ppm) |
| Feruloyl Moiety | |
| Carbonyl carbon | ~168 |
| Aromatic carbons | 110 - 150 |
| Vinylic carbons | 115 - 145 |
| Methoxy carbon (-OCH₃) | ~56 |
| Phenylalanine Moieties | |
| Carbonyl carbons | 170 - 175 |
| Aromatic carbons | 125 - 140 |
| α-carbons | 53 - 56 |
| β-carbons | ~38 |
1.2.2. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the characterization of this compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 489.20 |
| [M+Na]⁺ | 511.18 |
| [M-H]⁻ | 487.18 |
Experimental Protocols
Synthesis of Feruloyl-L-Phenylalanyl-L-Phenylalanine
The synthesis of this compound can be achieved through standard peptide coupling techniques. A common approach involves the activation of the carboxylic acid group of ferulic acid followed by its reaction with the free amine of the dipeptide.
2.1.1. Materials
-
Ferulic acid
-
L-Phenylalanyl-L-Phenylalanine
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for deprotection if using protected dipeptide
-
Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, brine, silica (B1680970) gel for chromatography)
2.1.2. Protocol
-
Activation of Ferulic Acid: Dissolve ferulic acid (1 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base such as DIPEA (2 eq) to the mixture and stir at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated ferulic acid solution, add a solution of L-Phenylalanyl-L-Phenylalanine (1 eq) in DMF. If the dipeptide is in its salt form, an additional equivalent of base may be required.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Characterization: Confirm the structure and purity of the synthesized this compound using NMR and MS.
Caption: General workflow for the synthesis and purification of this compound.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
2.2.1. Materials
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
2.2.2. Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of each sample dilution (to account for any sample color).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - (A_sample - A_control)) / A_blank] * 100
-
Plot the percentage of scavenging activity against the concentration of the sample to determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).
-
Biological Activity and Signaling Pathways
Ferulic acid is well-known for its antioxidant and neuroprotective properties. It is anticipated that this compound will retain, and potentially exhibit enhanced, biological activities due to the peptide moiety which may improve cell permeability and stability.
Antioxidant Activity
The antioxidant activity of ferulic acid is primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The resulting phenoxy radical is stabilized by resonance. In this compound, this core antioxidant pharmacophore is preserved. The DPPH assay, as described above, is a primary method to quantify this radical scavenging ability.
Neuroprotective Effects
Ferulic acid and its derivatives have been shown to exert neuroprotective effects through various mechanisms, including the modulation of inflammatory and apoptotic signaling pathways. While specific studies on this compound are lacking, it is plausible that it could influence similar pathways.
3.2.1. Anti-inflammatory Pathway: NF-κB Inhibition
Chronic inflammation is a key contributor to neurodegenerative diseases. The transcription factor NF-κB is a master regulator of inflammatory responses.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
3.2.2. Modulation of Apoptotic Pathways
Oxidative stress can trigger apoptosis, or programmed cell death, in neurons. Ferulic acid has been shown to protect against apoptosis by modulating the expression of pro- and anti-apoptotic proteins.
Caption: Potential modulation of the intrinsic apoptotic pathway by this compound.
Conclusion and Future Directions
Feruloyl-L-Phenylalanyl-L-Phenylalanine is a promising molecule that combines the well-established antioxidant and neuroprotective properties of ferulic acid with a dipeptide moiety that may enhance its pharmacokinetic profile. While specific experimental data for this conjugate is currently limited, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation based on the known properties of its components and related compounds.
Future research should focus on the synthesis and purification of this compound to obtain precise analytical data. In-depth biological studies are warranted to elucidate its specific mechanisms of action, including its effects on various signaling pathways, and to compare its efficacy to that of ferulic acid alone. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for conditions associated with oxidative stress and neuroinflammation.
A Technical Guide to N-Lactoyl-Phenylalanine (Lac-Phe): Discovery, Synthesis, and Biological Activity
A Note on Terminology: Initial searches for "FA-Phe-Phe" did not yield relevant results. Based on the available scientific literature, it is highly probable that this was a typographical error for "Lac-Phe" (N-Lactoyl-Phenylalanine), a recently discovered dipeptide-like molecule with significant biological activity. This guide will focus on the existing body of research for Lac-Phe.
Executive Summary
N-Lactoyl-Phenylalanine (Lac-Phe) is an endogenous, blood-borne signaling metabolite that has emerged as a key regulator of energy balance.[1][2] Discovered as an exercise-inducible molecule, Lac-Phe has been shown to suppress appetite and reduce obesity in preclinical models.[2] Its synthesis from lactate (B86563) and phenylalanine is catalyzed by the cytosolic enzyme Carnosine Dipeptidase 2 (CNDP2).[3] The biological effects of Lac-Phe are believed to be mediated through the activation of G protein-coupled receptors (GPCRs), presenting a novel therapeutic target for metabolic diseases.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Lac-Phe for researchers, scientists, and drug development professionals.
Discovery and Endogenous Synthesis
Lac-Phe was identified as a significantly upregulated metabolite in the plasma of mice following intense exercise.[2] This discovery highlighted a novel link between physical activity and appetite regulation. The biosynthesis of Lac-Phe involves the condensation of L-lactate, a byproduct of anaerobic glycolysis, and the essential amino acid L-phenylalanine.[3] This reaction is catalyzed by CNDP2, a cytosolic enzyme with broad tissue distribution, including immune cells, epithelial cells, and mesenchymal stem cells.[1][2] The enzymatic synthesis of Lac-Phe provides a direct molecular connection between the metabolic state of the body and the regulation of feeding behavior.
The process of endogenous Lac-Phe synthesis can be summarized as follows:
Chemical Synthesis of N-Lactoyl-Phenylalanine
For research and therapeutic development, a robust chemical synthesis protocol is essential. The following is a two-step process for the synthesis of Lac-Phe.
Experimental Protocol: Chemical Synthesis
Step 1: Synthesis of N-Lactoyl-Phenylalanine Methyl Ester
-
Dissolve sodium L-lactate (1.2 equivalents) in dichloromethane (B109758) (0.2 M).
-
Cool the solution to 0°C under an argon atmosphere.
-
Add 3-[bis(dimethylamino)methyliumyl]-3H-benzotriazol-1-oxide hexafluorophosphate (B91526) (HBTU, 1.2 equivalents) to the solution.
-
Stir for 15 minutes.
-
In a separate flask, prepare a solution of phenylalanine methyl ester hydrochloride (1.0 equivalent) and N,N-diisopropylethylamine (3.0 equivalents) in dichloromethane (0.2 M).
-
Add the phenylalanine methyl ester solution to the lactate/HBTU mixture.
-
Allow the reaction to stir for 16 hours at ambient temperature under argon.
-
Reduce the solvent volume by approximately one-third under reduced pressure.
-
Wash the dichloromethane solution sequentially with 5% HCl, 5% NaHCO₃, and saturated NaCl solutions.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography using an ethyl acetate/hexane gradient to yield N-Lactoyl-Phenylalanine methyl ester.
Step 2: Hydrolysis to N-Lactoyl-Phenylalanine
-
Dissolve the N-Lactoyl-Phenylalanine methyl ester (1.0 equivalent) in tetrahydrofuran (B95107) (THF, 0.5 M).
-
Add a solution of lithium hydroxide (B78521) monohydrate (2.0 equivalents) in water (0.5 M).
-
Stir the solution at ambient temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and acidify to pH 3 with 5% HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with a saturated NaCl solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product by recrystallization from ethyl acetate/hexane to obtain N-Lactoyl-Phenylalanine as a white powder.
Biological Activity and Quantitative Data
Lac-Phe has demonstrated significant effects on energy metabolism, primarily through the suppression of food intake.
In Vivo Efficacy in Murine Models
In studies using diet-induced obese (DIO) mice, intraperitoneal (IP) administration of Lac-Phe led to a notable reduction in food intake and body weight.[2] Oral administration, however, was found to be ineffective, likely due to the degradation of the peptide-like bond in the gastrointestinal tract.[2][5]
| Parameter | Species | Model | Dose | Route | Observation | Reference |
| Food Intake | Mouse | DIO | 50 mg/kg | IP | ~50% reduction over 12 hours | [2] |
| Body Weight | Mouse | DIO | 50 mg/kg/day for 10 days | IP | Significant reduction | [2] |
| Glucose Homeostasis | Mouse | DIO | 50 mg/kg/day for 10 days | IP | Improved | [2] |
| Adiposity | Mouse | DIO | 50 mg/kg/day for 10 days | IP | Reduced | [2] |
In Vitro Receptor Activation
Recent evidence suggests that Lac-Phe acts as a signaling molecule by activating several G protein-coupled receptors (GPCRs).[4] A high-throughput screen identified five orphan GPCRs that are significantly activated by Lac-Phe: GPR139, GPR147, GPR154, GPR100, and GPR202.[4] The activation of these receptors occurs in the micromolar range, suggesting a potential paracrine or endocrine signaling mechanism.[4] Specific EC₅₀ values for each receptor are a subject of ongoing research.
| Receptor | Assay Type | Result | Reference |
| GPR139, GPR147, GPR154, GPR100, GPR202 | β-arrestin2 recruitment (PRESTO-Tango) | Significant activation at 2 mM | [4] |
Signaling Pathways
The precise downstream signaling pathways of Lac-Phe are still under active investigation. However, the identification of its potential GPCR targets provides a framework for its mechanism of action. Activation of these GPCRs is expected to initiate intracellular signaling cascades that ultimately lead to the observed physiological effects on appetite and metabolism.
Additionally, some studies suggest that Lac-Phe may also modulate inflammatory pathways by suppressing the activation of the NF-κB signaling pathway. This anti-inflammatory effect could contribute to its beneficial metabolic properties.
Experimental Protocols for Biological Assays
In Vivo Food Intake Study in Mice
This protocol outlines a typical procedure for assessing the effect of Lac-Phe on food intake in a diet-induced obese mouse model.[2]
-
Animal Model: Use male diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks).
-
Acclimation: House mice individually and acclimate them to handling and mock intraperitoneal (IP) injections with vehicle for 3-5 days.
-
Vehicle Preparation: Prepare a vehicle solution of 18:1:1 (by volume) of saline, Kolliphor EL, and DMSO.
-
Lac-Phe Preparation: Dissolve Lac-Phe in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose, prepare a 10 mg/mL solution for injection at 5 µL/g body weight).
-
Administration: Administer Lac-Phe or vehicle via IP injection at the beginning of the dark cycle.
-
Food Intake Measurement: Measure cumulative food intake at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) post-injection using a metabolic cage system or by manually weighing the food hopper.
-
Data Analysis: Compare the cumulative food intake between the Lac-Phe-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
GPCR Activation Assay (PRESTO-Tango)
This protocol provides a general workflow for screening Lac-Phe activity at GPCRs using the PRESTO-Tango assay.[4]
-
Cell Line: Utilize a cell line suitable for the PRESTO-Tango assay, such as HTLA cells, which express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein.
-
GPCR Expression: Co-transfect the HTLA cells with a plasmid encoding the GPCR of interest fused to a TEV protease cleavage site and a V5 epitope tag.
-
Cell Plating: Plate the transfected cells in 384-well plates.
-
Compound Treatment: Treat the cells with Lac-Phe at various concentrations (e.g., from nanomolar to millimolar range) or vehicle.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 12-16 hours).
-
Luminescence Measurement: Measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine EC₅₀ values. A significant increase in luminescence (e.g., >2-fold over baseline) indicates receptor activation.[4]
Future Directions
The discovery of Lac-Phe has opened new avenues for understanding the molecular basis of exercise-induced benefits and for the development of novel therapeutics for metabolic disorders. Key areas for future research include:
-
Deorphanization of Receptors: Definitive identification and validation of the specific GPCRs that mediate the effects of Lac-Phe.
-
Pharmacokinetics and Bioavailability: Detailed characterization of the pharmacokinetic properties of Lac-Phe and the development of strategies to improve its oral bioavailability.
-
Downstream Signaling: Elucidation of the complete downstream signaling cascades activated by Lac-Phe in target tissues, such as the hypothalamus.
-
Clinical Relevance: Investigation of the therapeutic potential of Lac-Phe or its analogs in human clinical trials for the treatment of obesity and related metabolic diseases.
This technical guide provides a solid foundation for researchers and drug developers interested in the burgeoning field of Lac-Phe research. As our understanding of this fascinating molecule grows, so too will its potential to be translated into meaningful clinical applications.
References
- 1. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (N-lactoyl-phenylalanine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of N-Acyl Amino Acids: A Technical Guide on the Putative Biological Functions and Pathways of FA-Phe-Phe
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecule "FA-Phe-Phe" (Fatty Acyl-Phenylalanyl-Phenylalanine) is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a scientifically informed but largely hypothetical overview of its potential biological functions and pathways. This is based on the known roles of the broader class of N-acyl amino acids (NAAAs) and related lipid signaling molecules. The experimental protocols provided are generalized methods for the characterization of novel bioactive lipids.
Introduction to N-Acyl Amino Acids
N-acyl amino acids (NAAAs) are a growing class of endogenous lipid signaling molecules, characterized by a fatty acid chain linked to an amino acid via an amide bond.[1][2] These molecules are increasingly recognized for their diverse physiological roles, including the regulation of inflammation, pain, and metabolism.[1][3][4] NAAAs are considered part of the expanded "endocannabinoidome," a complex signaling system that includes the cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[2]
This document will explore the potential biological functions and signaling pathways of a putative NAAA, this compound, where "FA" represents a fatty acyl group and "Phe-Phe" is a dipeptide of phenylalanine.
Postulated Biological Functions of this compound
The biological activities of NAAAs are largely determined by the nature of both the fatty acid and the amino acid conjugate.[1][3] Given its structure, this compound may exhibit a range of functions, including:
-
Enzyme Inhibition: One of the most well-documented roles for N-acyl amino acids is the modulation of key enzymes in lipid signaling pathways.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other fatty acid amides.[5] Inhibition of FAAH leads to elevated levels of these signaling lipids, resulting in analgesic, anxiolytic, and anti-inflammatory effects. N-arachidonoyl-L-phenylalanine, a structurally similar compound, is a known inhibitor of FAAH. It is therefore plausible that this compound could also act as an FAAH inhibitor.
-
Phospholipase D (PLD) Inhibition: PLD is an enzyme involved in the generation of the second messenger phosphatidic acid, playing a role in cell trafficking, proliferation, and signaling. N-arachidonoyl-L-phenylalanine has also been shown to inhibit PLD. This suggests that this compound could potentially modulate PLD-dependent signaling pathways.
-
-
Receptor Modulation: NAAAs can act as signaling molecules by binding to and modulating the activity of various receptors, particularly G-protein coupled receptors (GPCRs).[2][4] While the specific receptor targets for this compound are unknown, potential candidates could include orphan GPCRs like GPR18, GPR55, or GPR92, which are known to be activated by other NAAAs.[2][4] Activation of these receptors can initiate a variety of downstream signaling cascades, influencing cellular processes such as proliferation, migration, and apoptosis.[6]
-
Metabolic Regulation: Certain NAAAs have been implicated in the regulation of energy balance and glucose homeostasis.[1] Depending on the nature of the fatty acyl chain, this compound could potentially influence metabolic processes through interactions with nuclear receptors like PPARs or by modulating mitochondrial function.[1][6]
Hypothetical Signaling Pathways of this compound
The signaling pathways of this compound would likely involve its biosynthesis from cellular lipid and amino acid pools, its interaction with target proteins, and its eventual degradation.
Biosynthesis: The biosynthesis of NAAAs is not fully understood, but it is thought to occur through the enzymatic condensation of a fatty acid (or its activated form, e.g., Acyl-CoA) and an amino acid or peptide.[2]
Signaling: Once synthesized, this compound could act in an autocrine or paracrine manner.[7]
-
Intracellular Signaling: It could directly interact with intracellular targets like FAAH or PLD, modulating their activity.
-
Receptor-Mediated Signaling: It could be released from the cell and bind to specific GPCRs on the surface of the same or neighboring cells. This would trigger downstream signaling cascades, potentially involving changes in intracellular second messengers like cAMP, Ca2+, or inositol (B14025) phosphates.[6][8]
Degradation: The action of this compound would be terminated by its enzymatic degradation. FAAH is a prime candidate for this process, hydrolyzing the amide bond to release the fatty acid and the Phe-Phe dipeptide.[5]
Data Presentation: Quantitative Analysis of N-Acyl Amino Acids
The following table summarizes key quantitative data for known N-acyl amino acids that are structurally or functionally related to the hypothetical this compound. This illustrates the types of quantitative measurements that would be crucial for characterizing this compound.
| Compound | Target | Assay Type | Value (IC50/EC50) | Organism/System |
| N-arachidonoyl-L-phenylalanine | FAAH | Enzyme Inhibition | 50 µM | Rat Brain |
| N-arachidonoyl-L-phenylalanine | PLD | Enzyme Inhibition | 27 µM | Not Specified |
| N-arachidonoyl glycine (B1666218) (NAGly) | GPR18 | Receptor Activation | ~100 nM | Recombinant |
| N-arachidonoyl glycine (NAGly) | GPR55 | Receptor Activation | ~200 nM | Recombinant |
| N-oleoyl serine | GPR119 | Receptor Activation | ~5 µM | Recombinant |
Experimental Protocols
Characterizing a novel bioactive lipid like this compound would involve a series of in vitro and cell-based assays to determine its biological activity and mechanism of action.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol is a generalized method to assess the inhibitory potential of this compound on FAAH activity.
-
Objective: To determine the IC50 value of this compound for FAAH.
-
Principle: FAAH hydrolyzes a synthetic, non-fluorescent substrate to release a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to FAAH activity. An inhibitor will reduce this rate.[9][10][11]
-
Materials:
-
Recombinant FAAH or tissue/cell homogenate containing FAAH.
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[10]
-
Fluorometric FAAH substrate (e.g., AMC-arachidonoyl amide).[10]
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO).
-
Known FAAH inhibitor (positive control, e.g., JZL 195).[10]
-
96-well black microplate.
-
Fluorescence plate reader (Ex/Em = 340-360 nm/450-465 nm).[10][11]
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the FAAH enzyme preparation to wells containing either assay buffer (for 100% activity), the positive control inhibitor, or the different concentrations of this compound.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.[10]
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of FAAH inhibition [(1 - V_inhibitor / V_buffer) * 100] against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Phospholipase D (PLD) Activity Assay (Colorimetric/Fluorometric)
This protocol outlines a general method for measuring the effect of this compound on PLD activity.
-
Objective: To determine if this compound inhibits PLD activity.
-
Principle: PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline (B1196258). The released choline is then oxidized by choline oxidase to generate hydrogen peroxide (H2O2). The H2O2, in the presence of a peroxidase, reacts with a probe to produce a colored or fluorescent product.[12]
-
Materials:
-
Source of PLD (purified enzyme or cell lysate).
-
PLD assay buffer.
-
PLD substrate (e.g., phosphatidylcholine).
-
Enzyme mix (containing choline oxidase and peroxidase).
-
Colorimetric or fluorometric probe.
-
This compound.
-
96-well clear or black microplate.
-
Microplate reader (absorbance at ~570 nm or fluorescence at Ex/Em = 530/585 nm).[12]
-
-
Procedure:
-
Prepare dilutions of this compound.
-
Prepare a working reagent by mixing the assay buffer, enzyme mix, probe, and substrate.
-
In a 96-well plate, add the PLD enzyme source to wells.
-
Add the different concentrations of this compound to the respective wells.
-
Add the working reagent to all wells to start the reaction.
-
Incubate the plate at the desired temperature (e.g., 37°C), protected from light.
-
Measure the absorbance or fluorescence at multiple time points (e.g., 10 and 30 minutes).
-
Calculate the PLD activity based on the change in signal over time, compared to a choline standard curve.
-
Determine the percentage of inhibition caused by this compound at each concentration.
-
Conclusion and Future Directions
While the specific biological role of this compound remains to be elucidated, the established functions of related N-acyl amino acids provide a strong rationale for its investigation as a novel signaling molecule. Its potential to modulate key enzymes like FAAH and PLD suggests that it could be a valuable tool for studying lipid signaling pathways and may represent a starting point for the development of new therapeutic agents.
Future research should focus on the chemical synthesis and purification of this compound with various fatty acyl chains to enable a systematic investigation of its biological activities. A comprehensive screening against a panel of receptors and enzymes will be crucial to identify its primary molecular targets. Subsequent studies in cellular and animal models will be necessary to validate its physiological relevance and therapeutic potential. The exploration of uncharacterized NAAAs like this compound holds significant promise for uncovering new layers of complexity in cellular communication and for identifying novel drug targets.
References
- 1. N-Acylamides - Wikipedia [en.wikipedia.org]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. n-acyl-amino-acids-metabolism-molecular-targets-and-role-in-biological-processes - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
Preliminary In Vitro Applications of Ferulic Acid-Phenylalanine-Phenylalanine (FA-Phe-Phe): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preliminary in vitro applications of the tripeptide Ferulic Acid-Phenylalanine-Phenylalanine (FA-Phe-Phe). Based on available scientific literature, the primary and well-documented in vitro use of this compound is as a specific substrate for the enzymatic assay of Carboxypeptidase A (CPA). This document outlines the experimental protocol for this assay, presents the relevant data in a structured format, and includes visualizations of the experimental workflow and the enzymatic reaction pathway. While the broader biological activities of the this compound tripeptide itself, such as antioxidant or anti-inflammatory effects, are not extensively reported in current literature, this guide serves as a comprehensive resource for its application in enzyme kinetics.
Introduction
Ferulic acid (FA), a phenolic compound derived from cinnamic acid, is well-known for its potent antioxidant and various other biological activities.[1][2][3][4] Peptides containing the phenylalanine-phenylalanine (Phe-Phe) motif are of interest in drug delivery and biomaterial development due to their self-assembling properties. The conjugation of ferulic acid to a dipeptide of phenylalanine creates the tripeptide this compound. The principal documented in vitro application of this molecule is in the field of enzymology, specifically as a chromogenic substrate for the continuous spectrophotometric assay of Carboxypeptidase A (CPA) activity.[5]
Carboxypeptidase A is a digestive enzyme that cleaves peptide bonds at the C-terminal end of a protein or peptide, showing a preference for amino acids with aromatic or bulky aliphatic side chains, such as phenylalanine.[5] The hydrolysis of the peptide bond in this compound by CPA leads to a change in absorbance, which can be monitored to determine the enzyme's activity.[5]
Synthesis and Characterization of this compound
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, its synthesis can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. A generalized synthetic workflow is presented below.
Generalized Synthesis Workflow
The synthesis would typically involve the coupling of N-protected phenylalanine to a solid support, followed by deprotection and coupling of a second N-protected phenylalanine. Finally, after the final deprotection, ferulic acid is coupled to the N-terminus of the dipeptide. The final product is then cleaved from the solid support and purified, typically by High-Performance Liquid Chromatography (HPLC).
Characterization
The characterization of the synthesized this compound would be performed using standard analytical techniques to confirm its identity and purity.
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the tripeptide. |
In Vitro Application: Carboxypeptidase A Activity Assay
The primary documented in vitro use of this compound is as a substrate for the spectrophotometric determination of Carboxypeptidase A (CPA) activity.[5]
Principle of the Assay
Carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond in this compound, releasing phenylalanine. This enzymatic cleavage results in a decrease in absorbance at a specific wavelength (340 nm), which is directly proportional to the enzyme's activity.[5]
Experimental Protocol
The following protocol is adapted from a student laboratory procedure for the analysis of CPA activity.[5]
Materials:
-
This compound substrate solution
-
Carboxypeptidase A (CPA) enzyme solution (e.g., from bovine pancreas)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Pipettes
-
Reaction Buffer (e.g., Tris-HCl with NaCl, pH 7.5)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare a working solution of CPA in a suitable buffer. The concentration of the enzyme should be optimized to yield a linear reaction rate.
-
Prepare the reaction buffer.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 340 nm.
-
To a cuvette, add the reaction buffer and the this compound substrate solution.
-
Initiate the reaction by adding the CPA enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 340 nm over a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time.
-
The initial linear portion of the curve represents the initial reaction velocity (v₀).
-
The rate of reaction is calculated from the slope of this linear portion (ΔA/Δt).
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the substrate at 340 nm.
-
Data Presentation
The results of a typical CPA activity assay using this compound can be summarized in the following table.
| Parameter | Description | Example Value |
| Substrate | The substrate used in the assay. | This compound |
| Enzyme | The enzyme being assayed. | Carboxypeptidase A |
| Wavelength (λ) | The wavelength at which absorbance is measured. | 340 nm[5] |
| Initial Absorbance (A₀) | The absorbance at time t=0. | Varies |
| Final Absorbance (Aƒ) | The absorbance at the end of the linear range. | Varies |
| Time (Δt) | The duration of the linear reaction phase. | e.g., 3 minutes |
| Change in Absorbance (ΔA) | The difference between A₀ and Aƒ. | Calculated |
| Reaction Rate (v₀) | The initial rate of the reaction (ΔA/Δt). | Calculated |
For kinetic studies, varying the substrate concentration allows for the determination of Michaelis-Menten parameters.
| Substrate Concentration [S] (mM) | Initial Velocity (v₀) (ΔA/min) |
| [S]₁ | v₀₁ |
| [S]₂ | v₀₂ |
| [S]₃ | v₀₃ |
| [S]₄ | v₀₄ |
| [S]₅ | v₀₅ |
This data can then be used to generate a Michaelis-Menten plot and a Lineweaver-Burk plot to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[5]
Potential Broader Biological Activities: A Note on the Lack of Data
While ferulic acid itself has well-documented antioxidant, anti-inflammatory, and other biological properties,[5][6][7] and peptides containing phenylalanine have been studied for various applications,[1] there is a notable absence of published in vitro studies on the specific biological activities of the this compound tripeptide. Future research could explore whether this molecule retains the antioxidant properties of ferulic acid or exhibits novel bioactivities.
Conclusion
The tripeptide this compound serves as a valuable tool in enzymology as a specific substrate for the in vitro assay of Carboxypeptidase A activity. This technical guide has provided a comprehensive overview of its application, including a detailed experimental protocol, data presentation formats, and visual diagrams of the underlying processes. While its utility as a CPA substrate is clearly established, the broader in vitro biological profile of this compound remains an area for future investigation. This document provides a foundational resource for researchers and professionals in drug development and related scientific fields who are interested in the application of this specific feruloylated peptide.
References
- 1. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 6. Determination of pancreatic carboxypeptidase A in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling FA-Phe-Phe: A Look into its Components and Potential
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Core Components: A Scientific Overview
To comprehend the potential of FA-Phe-Phe, it is essential to first understand its building blocks: ferulic acid and the diphenylalanine peptide.
Ferulic Acid (FA): A Potent Antioxidant
Ferulic acid is a phenolic compound ubiquitously found in the plant kingdom, particularly in the seeds of fruits, vegetables, and grains. Its chemical structure confers potent antioxidant properties, enabling it to neutralize free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. Researchers have explored its therapeutic potential in various contexts, including neurodegenerative disorders, cardiovascular diseases, and cancer.
The Phenylalanine-Phenylalanine (Phe-Phe) Motif: A Self-Assembling Building Block
The dipeptide formed by two phenylalanine residues is a subject of significant interest in the field of nanotechnology and biomaterials. The aromatic phenyl rings of the two residues can engage in π-π stacking interactions, driving the self-assembly of these simple molecules into highly ordered nanostructures such as nanotubes, vesicles, and fibrils.[1] This intrinsic property has been harnessed for applications in drug delivery and tissue engineering.
The Hypothetical Construct: N-feruloyl-L-phenylalanyl-L-phenylalanine
The chemical linkage of ferulic acid to the N-terminus of a Phe-Phe dipeptide would create an amphiphilic molecule with a hydrophilic ferulic acid head and a hydrophobic diphenylalanine tail. This structure suggests several potential areas of scientific interest:
-
Enhanced Bioavailability: The peptide backbone could potentially modulate the pharmacokinetic properties of ferulic acid, possibly enhancing its stability and cellular uptake.
-
Targeted Delivery: The Phe-Phe motif could be explored for its self-assembly properties to form nanostructures that encapsulate therapeutic agents, with the ferulic acid component providing an antioxidant shield.
-
Novel Biomaterials: The conjugation could lead to the formation of novel hydrogels or other biomaterials with intrinsic antioxidant properties.
Potential Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not established, we can postulate potential experimental approaches to elucidate its biological effects based on its components.
An initial experimental workflow to characterize the biological activity of this compound would likely involve a series of in vitro assays.
Caption: A generalized workflow for the synthesis and initial in vitro screening of this compound.
Should initial in vitro studies indicate significant biological activity, further investigation into the underlying molecular mechanisms would be warranted. A potential signaling pathway that could be modulated by the ferulic acid component is the Nrf2 pathway, a key regulator of the cellular antioxidant response.
Caption: Postulated mechanism of this compound activating the Nrf2 antioxidant pathway.
Data Presentation: A Framework for Future Research
As specific quantitative data for this compound is not available, the following tables are presented as templates for how such data would be structured in a research context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C27H26N2O5 | Calculated |
| Molecular Weight | 474.51 g/mol | Calculated |
| Purity | >95% | HPLC |
| Solubility | TBD | DMSO, Water |
| LogP | TBD | Calculated/Experimental |
TBD: To be determined
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | This compound (IC50) | Ferulic Acid (IC50) |
| DPPH Radical Scavenging | TBD (µM) | TBD (µM) |
| ABTS Radical Scavenging | TBD (µM) | TBD (µM) |
| Cellular ROS Reduction | TBD (µM) | TBD (µM) |
IC50: Half-maximal inhibitory concentration; TBD: To be determined
Experimental Protocols: A Methodological Outline
Detailed experimental protocols would be contingent on the specific research questions being addressed. However, a general protocol for the synthesis and a key in vitro assay are outlined below.
Synthesis of N-feruloyl-L-phenylalanyl-L-phenylalanine
-
Dipeptide Synthesis: L-phenylalanyl-L-phenylalanine (Phe-Phe) would first be synthesized using standard solid-phase or liquid-phase peptide synthesis methodologies. Protecting groups would be used for the amino and carboxyl termini to ensure specific coupling.
-
Ferulic Acid Activation: The carboxylic acid group of ferulic acid would be activated using a coupling agent such as HATU or HOBt/DIC to facilitate amide bond formation.
-
Coupling Reaction: The activated ferulic acid would be reacted with the deprotected N-terminus of the Phe-Phe dipeptide in a suitable solvent.
-
Deprotection and Purification: The final protected conjugate would undergo a final deprotection step, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The structure and purity of the final product would be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Cellular Reactive Oxygen Species (ROS) Assay
-
Cell Culture: A relevant cell line (e.g., human neuroblastoma SH-SY5Y cells) would be cultured in appropriate media until reaching 80-90% confluency in a 96-well plate.
-
Induction of Oxidative Stress: Cells would be pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours). Subsequently, oxidative stress would be induced by adding a pro-oxidant such as hydrogen peroxide (H2O2).
-
Fluorescent Staining: After incubation, the cells would be loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Quantification: The fluorescence intensity, which is proportional to the intracellular ROS levels, would be measured using a fluorescence plate reader.
-
Data Analysis: The reduction in fluorescence in this compound-treated cells compared to untreated, H2O2-stressed cells would be calculated to determine the antioxidant activity.
Conclusion
While this compound remains a compound with limited specific data in the public domain, an analysis of its constituent parts provides a strong rationale for its potential as a novel bioactive molecule. The combination of the antioxidant properties of ferulic acid with the self-assembling nature of the Phe-Phe motif presents intriguing possibilities for applications in drug delivery, biomaterials, and therapeutics. The experimental frameworks and hypothetical pathways outlined in this guide are intended to serve as a foundation for future research into this and similar conjugated molecules. Further investigation is necessary to synthesize, characterize, and evaluate the biological activities of N-feruloyl-L-phenylalanyl-L-phenylalanine to unlock its full potential.
References
The Furylacryloyl Group in FA-Phe-Phe: A Chromophoric Tool for Protease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furylacryloyl (FA) group, a key chromophore, when attached to the N-terminus of the dipeptide phenylalanyl-phenylalanine (Phe-Phe), creates a powerful tool for enzymatic studies. This tripeptide, N-(3-(2-furyl)acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe), serves as a highly specific substrate for certain proteases, enabling researchers to monitor and characterize enzyme activity through straightforward spectrophotometric methods. This technical guide provides a comprehensive overview of the furylacryloyl group's role in this compound, including its synthesis, purification, and application in enzymatic assays, with a focus on providing detailed experimental protocols and quantitative data for laboratory use.
The Furylacryloyl Group: A Spectroscopic Handle
The defining feature of this compound is the furylacryloyl moiety. This group possesses a distinct ultraviolet (UV) absorption spectrum, which is altered upon enzymatic cleavage of the adjacent peptide bond. This change in the electronic environment of the chromophore results in a measurable shift in the UV absorbance spectrum, forming the basis for continuous monitoring of enzyme kinetics.[1] The hydrolysis of the peptide bond between the two phenylalanine residues by a protease separates the furylacryloyl group from the C-terminal phenylalanine, leading to a change in absorbance that can be continuously monitored to determine the reaction velocity.[2]
Synthesis, Purification, and Characterization of this compound
The synthesis of this compound is typically achieved through standard peptide coupling chemistry, either in solution-phase or by solid-phase peptide synthesis (SPPS).
Synthesis of this compound
A common method involves the acylation of the dipeptide Phe-Phe with an activated form of 3-(2-furyl)acrylic acid, such as its acid chloride or anhydride, in the presence of a base.[2]
Solution-Phase Synthesis Protocol:
-
Dipeptide Preparation: L-phenylalanyl-L-phenylalanine (Phe-Phe) is either commercially sourced or synthesized using standard peptide coupling methods (e.g., using coupling reagents like DCC/HOBt or HATU).
-
Activation of 3-(2-furyl)acrylic acid: 3-(2-furyl)acrylic acid is converted to a more reactive species. A common method is the formation of the acyl chloride using thionyl chloride or oxalyl chloride. Alternatively, an activated ester can be formed.
-
Coupling Reaction: The activated 3-(2-furyl)acrylic acid is slowly added to a solution of Phe-Phe in a suitable organic solvent (e.g., dichloromethane (B109758) or dimethylformamide) containing a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the generated acid. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.
Purification of this compound
The crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
RP-HPLC Purification Protocol:
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the product. The exact gradient will depend on the specific HPLC system and column but a general starting point would be 5-95% B over 30 minutes.
-
Detection: The elution of the peptide is monitored by UV absorbance, typically at 220 nm and 280 nm.
-
Fraction Collection and Lyophilization: Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final this compound as a powder.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
-
Analytical HPLC: To confirm the purity of the final product.
-
Mass Spectrometry: To verify the molecular weight of the synthesized peptide. The expected molecular weight for C25H24N2O5 is 432.48 g/mol .
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, particularly in the context of its use as a substrate for human Carboxypeptidase A4.
| Parameter | Value | Enzyme | Reference |
| Michaelis Constant (Km) | 13.0 ± 1.0 µM | Human Carboxypeptidase A4 | [3] |
| Catalytic Constant (kcat) | 700 ± 20 min-1 | Human Carboxypeptidase A4 | [3] |
| Catalytic Efficiency (kcat/Km) | 53.8 ± 4.0 µM-1min-1 | Human Carboxypeptidase A4 | [3] |
Experimental Protocol: Enzymatic Assay of Carboxypeptidase A with this compound
This protocol describes a continuous spectrophotometric assay for determining the activity of Carboxypeptidase A using this compound as a substrate. The assay measures the decrease in absorbance resulting from the hydrolysis of the peptide bond.
Reagents and Materials
-
This compound stock solution (e.g., 10 mM in a suitable organic solvent like DMSO, stored at -20°C).
-
Carboxypeptidase A (from bovine pancreas or recombinant human).
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.[4]
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading in the UV range.
Assay Procedure
-
Prepare the this compound working solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined based on the Km value, typically in the range of 50-200 µM.
-
Prepare the enzyme solution: Dilute the Carboxypeptidase A in cold Assay Buffer to a concentration that will result in a linear rate of absorbance change over a few minutes.
-
Set up the reaction:
-
Add the appropriate volume of Assay Buffer to each well or cuvette.
-
Add the this compound working solution.
-
Equilibrate the plate or cuvettes to the desired temperature (e.g., 25°C or 37°C).
-
-
Initiate the reaction: Add the enzyme solution to each well or cuvette and mix quickly.
-
Monitor the reaction: Immediately begin monitoring the decrease in absorbance at the predetermined optimal wavelength. The optimal wavelength for monitoring the hydrolysis of furylacryloyl peptides is typically around 340-350 nm, but it is recommended to determine the exact wavelength of maximum absorbance change for this compound experimentally.
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (Δε * l) * Vtotal / Venzyme Where:
-
ΔA/min is the rate of change in absorbance.
-
Δε is the change in the molar extinction coefficient between the substrate and the products at the measurement wavelength (in M-1cm-1). This value needs to be determined experimentally for this compound.
-
l is the path length of the cuvette or the well (in cm).
-
Vtotal is the total volume of the assay.
-
Venzyme is the volume of the enzyme solution added.
-
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in a typical enzymatic assay using this compound.
Conclusion
The furylacryloyl group in this compound provides a convenient and reliable chromophoric reporter for studying the activity of proteases like carboxypeptidase A. The straightforward synthesis and the ease of monitoring the enzymatic reaction spectrophotometrically make this compound a valuable tool for researchers in biochemistry, drug discovery, and molecular biology. The detailed protocols and quantitative data provided in this guide are intended to facilitate the practical application of this versatile substrate in the laboratory.
References
Commercial Sources, Availability, and Technical Applications of N-Formyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe)
An In-depth Guide for Researchers and Drug Development Professionals
N-Formyl-L-phenylalanyl-L-phenylalanine, abbreviated as FA-Phe-Phe, belongs to the class of N-formylated peptides, which are recognized as potent chemoattractants for immune cells. These molecules mimic peptides of bacterial origin, which often retain an N-terminal formyl group, and are crucial signaling molecules in host defense and inflammation. This compound and similar peptides are primarily studied for their ability to activate Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors expressed on phagocytic leukocytes like neutrophils and macrophages.[1][2][3] This guide provides an overview of the commercial availability of this compound, its likely biological signaling pathways, and detailed experimental protocols for its characterization.
Commercial Availability and Technical Data
The commercial availability of this compound is limited, and it is often categorized as a specialty biochemical. Researchers looking to procure this compound should anticipate sourcing it from chemical synthesis suppliers. The most consistent identifier found for this specific dipeptide is CAS number 83661-95-4.
It is critical for researchers to distinguish this compound from related, more common compounds that may appear in supplier catalogs, such as N-Formyl-L-phenylalanine (a single amino acid), N-Formyl-DL-phenylalanine (a racemic mixture of the single amino acid), or the widely studied tripeptide N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP). Due to the specialized nature of this compound, detailed technical data like solubility, stability, and specific activity are not always readily available from suppliers and may need to be determined empirically.
Below is a summary of representative commercial sourcing information. Purity, available quantities, and pricing are subject to change and require direct inquiry with the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Parchem | This compound-Oh | 83661-95-4 | C₁₉H₂₀N₂O₄ | 352.38 | Supplier of specialty chemicals.[1] |
Note: The data presented is based on available supplier information and may require verification. Researchers should always request a certificate of analysis (CoA) upon purchase.
Biological Context: Formyl Peptide Receptor (FPR) Signaling
N-formylated peptides exert their biological effects primarily through the activation of Formyl Peptide Receptors (FPRs), a subfamily of G protein-coupled receptors (GPCRs). In humans, this family includes FPR1, FPR2, and FPR3.[1][2] The binding of a ligand like this compound to these receptors, particularly the high-affinity FPR1, initiates a conformational change that activates intracellular heterotrimeric G proteins of the Gi family.[4][5]
This activation triggers a cascade of downstream signaling events crucial for chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in neutrophils. The key pathways involved are the Phospholipase C (PLC) pathway, which leads to calcium mobilization, and the Phosphoinositide 3-kinase (PI3K) pathway, which is central to cell migration.
Below is a diagram illustrating the canonical FPR1 signaling pathway.
Caption: FPR1 signaling cascade initiated by an N-formylated peptide ligand.
Experimental Protocols
The primary bioassay to characterize the activity of this compound is a chemotaxis assay, which measures the directed migration of cells, typically neutrophils, along a chemical gradient. The following protocol is a standard method for a neutrophil chemotaxis assay using a Boyden chamber (Transwell) system.[5]
Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is adapted from standard methodologies for chemoattractants like fMLP. Researchers should optimize concentrations of this compound, as its potency may differ.
1. Materials and Reagents:
-
Human neutrophils isolated from fresh whole blood (e.g., via density gradient centrifugation).
-
RPMI-1640 medium supplemented with 1% Bovine Serum Albumin (BSA).
-
This compound stock solution (e.g., 10 mM in DMSO, store at -20°C).
-
fMLP (positive control, e.g., 10 nM final concentration).
-
24-well plates with Transwell inserts (3 µm or 5 µm pore size polycarbonate membrane).
-
Fluorescent dye for cell quantification (e.g., Calcein-AM).
-
Fluorescence plate reader.
2. Experimental Procedure:
-
Preparation of Chemoattractant: Prepare serial dilutions of this compound in RPMI-1640 + 1% BSA. A typical starting range for N-formylated peptides is 1 nM to 1 µM. Prepare a positive control (e.g., 10 nM fMLP) and a negative control (medium with 0.1% DMSO vehicle).
-
Assay Setup: Add 600 µL of the chemoattractant dilutions (or controls) to the lower chambers of the 24-well plate.
-
Cell Preparation: Resuspend freshly isolated human neutrophils in RPMI-1640 + 1% BSA to a final concentration of 1-2 x 10⁶ cells/mL.
-
Cell Loading: Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped. Add 100 µL of the neutrophil suspension to the upper chamber of each insert.[5]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60 to 90 minutes. Incubation time may require optimization.
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
To quantify migrated cells in the bottom chamber, a lysis and fluorescent dye-based method is common. Add a cell lysis buffer containing a fluorescent dye (like CyQuant) to the bottom well, incubate as per the manufacturer's protocol, and then measure the fluorescence.
-
Alternatively, cells that have migrated to the bottom of the insert membrane can be fixed, stained (e.g., with DAPI), and counted using a fluorescence microscope.
-
3. Data Analysis:
-
Calculate the average number of migrated cells (or fluorescence intensity) for each concentration of this compound.
-
Subtract the background migration from the negative control wells.
-
Plot the results as a dose-response curve to determine the effective concentration (EC₅₀) of this compound.
Below is a diagram illustrating the general workflow for this assay.
Caption: Workflow of a typical Transwell (Boyden chamber) chemotaxis experiment.
This technical guide provides a foundational understanding of this compound for scientific professionals. While specific data for this compound is sparse, its classification as an N-formylated peptide allows for robust experimental design based on the well-established principles of Formyl Peptide Receptor signaling and leukocyte chemotaxis.
References
- 1. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cathepsin A Assay Using FA-Phe-Phe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin A, also known as lysosomal carboxypeptidase A, is a serine carboxypeptidase that plays a crucial role in the lysosomal degradation of proteins and peptides. It is also involved in various physiological processes, including the protective function for β-galactosidase and neuraminidase within the lysosomal multienzyme complex. Dysregulation of Cathepsin A activity has been implicated in several diseases, making it a target of interest for drug development.
These application notes provide a detailed protocol for determining Cathepsin A activity using the chromogenic substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe). The assay is based on the enzymatic cleavage of the peptide bond in this compound by Cathepsin A, leading to a decrease in absorbance that can be monitored spectrophotometrically.
Principle of the Assay
The substrate this compound is a dipeptide derivative containing a 3-(2-furyl)acryloyl (FA) group at the N-terminus. Cathepsin A cleaves the C-terminal phenylalanine, causing a change in the spectral properties of the FA group. This change results in a decrease in absorbance at a specific wavelength, which is directly proportional to the Cathepsin A activity. The rate of this decrease is used to calculate the enzyme's activity.
Materials and Reagents
-
Cathepsin A: Purified or recombinant human Cathepsin A.
-
Substrate: N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine (this compound).
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5.
-
Inhibitor (optional): A known Cathepsin A inhibitor for specificity control (e.g., Z-Phe-Phe-diazomethylketone).
-
Microplate reader: Capable of measuring absorbance at 342 nm.
-
96-well UV-transparent microplates.
-
Standard laboratory equipment: Pipettes, tubes, etc.
Experimental Protocols
Reagent Preparation
-
Cathepsin A Stock Solution: Prepare a stock solution of Cathepsin A in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl). The final concentration in the assay will need to be optimized.
-
This compound Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the Assay Buffer to the desired stock concentration.
-
Assay Buffer: Prepare a 0.1 M Sodium Acetate solution, add 0.15 M NaCl, and adjust the pH to 4.5 with acetic acid.
-
Inhibitor Stock Solution (optional): Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
Cathepsin A Activity Assay (Colorimetric)
-
Prepare the reaction mixture: In a 96-well microplate, add the following components in the order listed:
-
Assay Buffer
-
Inhibitor or vehicle (for control)
-
Cathepsin A enzyme solution
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme to equilibrate with the buffer and inhibitor.
-
Initiate the reaction: Add the this compound substrate solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Monitor absorbance: Immediately start monitoring the decrease in absorbance at 342 nm in a microplate reader. Take readings every 30-60 seconds for a period of 10-30 minutes. Ensure the reaction is in the linear range.
-
Controls:
-
Blank: A well containing all components except the enzyme.
-
Negative Control: A well containing all components except the substrate.
-
Inhibitor Control (optional): A well containing all components, including the inhibitor, to confirm the specificity of the enzymatic activity.
-
Data Analysis
-
Calculate the rate of reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Calculate Cathepsin A activity: The activity of the enzyme can be expressed in units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions. The calculation requires the molar extinction coefficient of the substrate at 342 nm.
Data Presentation
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Recommended Starting Concentration | Optimization Range |
| Cathepsin A | 20-100 nM | 5 - 200 nM |
| This compound | 100 µM | 10 - 500 µM |
| Assay Buffer pH | 4.5 | 4.0 - 5.5 |
| Temperature | 37°C | 25 - 40°C |
| Incubation Time | 15 minutes | 10 - 30 minutes |
Table 2: Hypothetical Kinetic Parameters of Cathepsin A with this compound
| Parameter | Value | Units |
| Km | To be determined experimentally | µM |
| Vmax | To be determined experimentally | µmol/min/mg |
| kcat | To be determined experimentally | s⁻¹ |
Mandatory Visualizations
Caption: Enzymatic cleavage of this compound by Cathepsin A.
Caption: Step-by-step workflow for the Cathepsin A assay.
Alternative Fluorometric Assay Principle
While the detailed protocol above describes a colorimetric assay, a fluorometric assay could be developed using a substrate with a fluorophore and a quencher, or a substrate that releases a fluorescent product upon cleavage. For instance, a substrate like Z-Phe-Arg-β-naphthylamide, upon cleavage by Cathepsin A, would release β-naphthylamide, which is fluorescent. The fluorescence of β-naphthylamide can be measured with an excitation wavelength of approximately 335 nm and an emission wavelength of around 410 nm. This approach would offer higher sensitivity compared to the colorimetric method.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh batch of enzyme; check storage conditions. |
| Incorrect assay conditions (pH, temp) | Optimize pH and temperature for Cathepsin A. | |
| High background signal | Substrate instability | Prepare fresh substrate solution; check for non-enzymatic hydrolysis. |
| Non-linear reaction rate | Substrate depletion or product inhibition | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Add stabilizing agents (e.g., BSA) to the assay buffer. |
Disclaimer: The provided protocol is based on established principles for carboxypeptidase assays and may require optimization for specific experimental conditions and Cathepsin A preparations. It is recommended to perform initial experiments to determine the optimal concentrations of enzyme and substrate, as well as the ideal assay conditions.
Application Note: Protocol for Measuring Angiotensin-Converting Enzyme (ACE) Activity with FA-Phe-Phe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase and a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Consequently, ACE is a major therapeutic target for the management of hypertension and other cardiovascular disorders. The development and screening of ACE inhibitors require a reliable and efficient method to measure its enzymatic activity. This application note provides a detailed protocol for a continuous spectrophotometric assay for ACE activity using the synthetic substrate N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe).
Principle of the Assay
The assay is based on the hydrolytic activity of ACE on the substrate this compound. ACE cleaves the dipeptide Phe-Phe from the N-terminal furylacryloyl (FA) group. This cleavage results in a shift in the absorption spectrum of the FA moiety to a shorter wavelength (a "blue shift"). The enzymatic activity is quantified by measuring the rate of decrease in absorbance at 340 nm, which is directly proportional to the ACE activity in the sample. This method is rapid, simple, and suitable for high-throughput screening of ACE inhibitors.
Signaling Pathway and Experimental Workflow
The enzymatic reaction and the experimental workflow are depicted below.
Caption: Enzymatic cleavage of this compound by ACE.
Caption: High-level experimental workflow for the ACE activity assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Angiotensin-Converting Enzyme (from rabbit lung) | Sigma-Aldrich | A6778 | -20°C |
| This compound | MedchemExpress | HY-W010457 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temp |
| Zinc Chloride (ZnCl2) | Sigma-Aldrich | Z4875 | Room Temp |
| 96-well UV-transparent microplate | Corning | 3635 | Room Temp |
| Spectrophotometer (plate reader) | --- | --- | --- |
Experimental Protocol
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3):
-
Dissolve 0.6057 g of Tris base in approximately 80 mL of deionized water.
-
Add 1.753 g of NaCl.
-
Add 100 µL of a 10 mM ZnCl₂ stock solution.
-
Adjust the pH to 8.3 with 1 M HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (10 mM this compound):
-
Dissolve an appropriate amount of this compound in a small volume of DMSO.
-
Dilute with Assay Buffer to a final concentration of 10 mM.
-
Store in aliquots at -20°C, protected from light.
-
-
Working Substrate Solution (1 mM this compound):
-
On the day of the experiment, dilute the 10 mM Substrate Stock Solution 1:10 with Assay Buffer.
-
-
ACE Stock Solution (1 U/mL):
-
Reconstitute lyophilized ACE in 50% glycerol (B35011) to a concentration of 1 U/mL.
-
Store in aliquots at -20°C.
-
-
Working ACE Solution (0.1 U/mL):
-
On the day of the experiment, dilute the ACE Stock Solution 1:10 with Assay Buffer.
-
Assay Procedure
-
Set up the reactions in a 96-well UV-transparent microplate.
-
Add the following reagents to each well in the specified order:
| Well Type | Assay Buffer (µL) | Sample/Inhibitor (µL) | Working ACE Solution (µL) |
| Blank | 170 | 10 (Buffer) | 0 |
| Control | 160 | 10 (Buffer) | 10 |
| Sample | 160 | 10 | 10 |
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Working Substrate Solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 10-20 minutes in kinetic mode.
Data Presentation and Analysis
The rate of the reaction (ΔAbs/min) is calculated from the linear portion of the kinetic curve.
ACE Activity (U/L) = (ΔAbs/min) x 1000 / (ε x path length x sample volume)
Where:
-
ΔAbs/min: The rate of change in absorbance at 340 nm.
-
ε (Molar extinction coefficient of this compound): The change in molar extinction coefficient upon hydrolysis is approximately -3.1 mM⁻¹cm⁻¹.
-
Path length (cm): The light path length of the sample in the well (typically provided by the plate manufacturer).
-
Sample volume (L): The volume of the sample added to the well in liters.
For inhibitor screening, the percentage of ACE inhibition is calculated as follows:
% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | MedchemExpress[1] |
| Wavelength (λ) | 340 nm | [2][3] |
| Temperature | 37°C | [2] |
| pH | 8.3 | [4] |
| Buffer | Tris-HCl with NaCl and ZnCl₂ | [2][4] |
| Km for similar substrate (FAPGG) | 0.31 mmol/L | [5] |
Conclusion
This application note provides a comprehensive and detailed protocol for the measurement of ACE activity using the chromogenic substrate this compound. The method is straightforward, reproducible, and adaptable for screening potential ACE inhibitors in a research and drug development setting. The provided diagrams and tables offer a clear and concise guide for researchers to successfully implement this assay.
References
Application Notes and Protocols: FA-Phe-Phe in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe) is a chromogenic dipeptide substrate widely utilized in the field of enzyme kinetics. Its unique structure, incorporating a furylacryloyl group, allows for sensitive spectrophotometric monitoring of enzyme activity. Upon enzymatic cleavage of the peptide bond, a change in absorbance occurs, providing a continuous and reliable method for studying the kinetics of several important proteases. This document provides detailed application notes and protocols for the use of this compound in studying the kinetics of Carboxypeptidase A, Angiotensin-Converting Enzyme (ACE), and Cathepsin A.
Applications of this compound in Enzyme Kinetics
This compound serves as a valuable tool for:
-
Determining enzyme kinetic parameters: Calculating Michaelis-Menten constant (Km) and catalytic rate constant (kcat) to characterize enzyme-substrate interactions.
-
Screening for enzyme inhibitors: Assessing the potency of potential drug candidates by measuring their inhibitory effects on enzyme activity.
-
Investigating enzyme mechanisms: Studying the factors that influence enzyme activity, such as pH, temperature, and the presence of cofactors or inhibitors.
-
Functional analysis of enzymes in biological pathways: Quantifying enzyme activity to understand their role in complex signaling cascades.
Quantitative Data: Kinetic Parameters
The following table summarizes the kinetic parameters for the hydrolysis of this compound and a structurally similar substrate by their respective enzymes. This data is essential for designing experiments and for the comparative analysis of enzyme performance.
| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) | Source |
| Carboxypeptidase A4 | This compound | 13.0 ± 1.0 | 700 ± 20 | 53.8 ± 4.0 | [1] |
| Angiotensin-Converting Enzyme | Furanacryloyl-Phe-Gly-Gly* | 300 | 19000 | 63.3 | [2] |
| Cathepsin A (Human Lysosomal) | This compound | N/A | N/A | High Specificity | [3] |
*Note: Data for Furanacryloyl-Phe-Gly-Gly is provided as a proxy for this compound due to high structural similarity and its established use as a convenient substrate for ACE.[2] N/A: Data not available in the searched literature.
Experimental Protocols
Carboxypeptidase A (CPA) Activity Assay using this compound
This protocol outlines the spectrophotometric determination of Carboxypeptidase A activity.
Materials:
-
Purified Carboxypeptidase A4
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute with Assay Buffer to the desired stock concentration.
-
Prepare Enzyme Solution: Dilute the purified Carboxypeptidase A4 in cold Assay Buffer to a working concentration.
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well/cuvette.
-
Add 10 µL of various concentrations of this compound substrate to the wells.
-
Include a blank control with 190 µL of Assay Buffer and 10 µL of the highest substrate concentration.
-
-
Initiate the Reaction: Add 10 µL of the diluted enzyme solution to each well (except the blank).
-
Kinetic Measurement: Immediately place the plate/cuvettes in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time curve.
-
Plot V₀ against the substrate concentration [S].
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Experimental Workflow for Carboxypeptidase A Assay
Caption: Workflow for Carboxypeptidase A kinetic assay using this compound.
Angiotensin-Converting Enzyme (ACE) Activity Assay using this compound
This protocol is adapted from established methods using similar furylacryloyl-tripeptide substrates.[2][4]
Materials:
-
Purified Angiotensin-Converting Enzyme
-
This compound substrate
-
Assay Buffer: 80 mM Borate buffer, pH 8.2, containing 300 mM NaCl
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in the Assay Buffer to the desired stock concentration.
-
Prepare Enzyme Solution: Dilute the purified ACE in cold Assay Buffer to a working concentration.
-
Assay Setup:
-
Equilibrate the Assay Buffer and substrate solution to 37°C.
-
To each well/cuvette, add Assay Buffer and this compound substrate to a final volume of 190 µL.
-
Include a blank control with Assay Buffer and substrate but no enzyme.
-
-
Initiate the Reaction: Add 10 µL of the pre-warmed, diluted enzyme solution to each well.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-30 minutes. A 5-minute pre-incubation of the substrate and plasma (if used as the enzyme source) is recommended before the kinetic measurement to overcome any lag phase.[5]
-
Data Analysis: Follow the same data analysis steps as described for the Carboxypeptidase A assay.
Experimental Workflow for ACE Assay
Caption: Workflow for Angiotensin-Converting Enzyme kinetic assay.
Cathepsin A Activity Assay using this compound
This protocol is based on the established use of this compound as a specific substrate for Cathepsin A.[3]
Materials:
-
Purified or cellular lysate containing Cathepsin A
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0
-
Spectrophotometer capable of reading between 324-340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO and dilute with Assay Buffer.
-
Prepare Enzyme Sample: If using cell lysates, prepare them in a suitable lysis buffer and determine the total protein concentration. Dilute the lysate or purified enzyme in cold Assay Buffer.
-
Assay Setup:
-
Add Assay Buffer and various concentrations of this compound to each well/cuvette to a final volume of 190 µL.
-
Include a blank with buffer and substrate.
-
-
Initiate the Reaction: Add 10 µL of the enzyme sample to each well.
-
Kinetic Measurement: Monitor the decrease in absorbance at a wavelength above 324 nm (e.g., 340 nm) continuously at 37°C.
-
Data Analysis: Follow the same data analysis steps as described for the Carboxypeptidase A assay. The high specificity of this compound allows for accurate measurement of Cathepsin A activity even in complex biological samples like fibroblast lysates from patients with galactosialidosis.
Experimental Workflow for Cathepsin A Assay
Caption: Workflow for Cathepsin A kinetic assay using this compound.
Signaling Pathways
This compound, by enabling the quantification of enzyme activity, is a tool to study the functional roles of its target enzymes in various signaling pathways.
Angiotensin-Converting Enzyme (ACE) and the Renin-Angiotensin System (RAS)
ACE is a central enzyme in the RAS, which regulates blood pressure and fluid balance. This compound can be used to measure ACE activity and screen for inhibitors that could modulate this pathway for the treatment of hypertension.
Renin-Angiotensin System (RAS) Pathway
Caption: Role of ACE in the Renin-Angiotensin System.
Cathepsin A and Lysosomal Protein Degradation
Cathepsin A is a lysosomal carboxypeptidase involved in the degradation of proteins and peptides. Its deficiency leads to the lysosomal storage disease galactosialidosis. This compound is a specific substrate that can be used to diagnose this condition by measuring residual enzyme activity in patient cells.
Lysosomal Protein Degradation Pathway
Caption: Role of Cathepsin A in lysosomal protein processing.
References
- 1. benchchem.com [benchchem.com]
- 2. Substrate specificity and kinetic characteristics of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Chymotrypsin Inhibitors Using FA-Phe-Phe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin (B1334515), a serine protease, plays a crucial role in digestion and is implicated in various pathological processes, making it a significant target for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel inhibitors of chymotrypsin. This document provides detailed application notes and protocols for developing and implementing a robust, high-throughput fluorescence-based assay for chymotrypsin activity using the fluorogenic substrate N-Furylacryloyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe).
This compound is a sensitive substrate for chymotrypsin and other chymotrypsin-like proteases. Upon enzymatic cleavage of the peptide bond between the two phenylalanine residues, a fluorescent signal is produced, allowing for the kinetic measurement of enzyme activity. This assay is readily adaptable to a 96-well or 384-well plate format, making it suitable for HTS campaigns to screen large compound libraries for potential chymotrypsin inhibitors.
Signaling Pathway: Chymotrypsin and Protease-Activated Receptors (PARs)
Chymotrypsin can modulate cellular signaling through the activation or inactivation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Specifically, chymotrypsin has been shown to cleave and thereby regulate the activity of PAR1 and PAR2. This interaction can trigger downstream signaling cascades involved in inflammation, cellular proliferation, and other physiological and pathological processes. Understanding this pathway is crucial for contextualizing the biological effects of chymotrypsin inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich, C4129)
-
Substrate: N-Furylacryloyl-L-phenylalanyl-L-phenylalanine (this compound) (e.g., Bachem, I-1155)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.8
-
Inhibitor: Chymostatin (B1668925) (positive control inhibitor) (e.g., Sigma-Aldrich, C7268)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and compounds
-
Microplates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements (e.g., Corning, 3650)
-
Plate Reader: Fluorescence microplate reader with excitation and emission wavelengths of approximately 320 nm and 420 nm, respectively.
Stock Solution Preparation
-
Chymotrypsin Stock Solution (1 mg/mL): Dissolve chymotrypsin powder in 1 mM HCl. Aliquot and store at -20°C or -80°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Protect from light and store at -20°C.
-
Chymostatin Stock Solution (1 mM): Dissolve chymostatin in DMSO. Aliquot and store at -20°C.
High-Throughput Screening Workflow
The following diagram illustrates the general workflow for a high-throughput screen for chymotrypsin inhibitors.
Detailed Protocol for 96-Well Plate Format
-
Compound Plating:
-
Prepare a compound plate by adding 1 µL of test compounds (typically at 1 mM in DMSO) to individual wells of a 96-well plate.
-
For positive controls (maximum inhibition), add 1 µL of a high concentration of chymostatin (e.g., 100 µM).
-
For negative controls (no inhibition), add 1 µL of DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of chymotrypsin in assay buffer. The final concentration in the well should be optimized, but a starting point is 1-5 µg/mL.
-
Add 50 µL of the chymotrypsin working solution to each well of the assay plate containing the compounds.
-
-
Pre-incubation:
-
Mix the plate gently by shaking for 30 seconds.
-
Pre-incubate the plate at room temperature (or 37°C) for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound in assay buffer. The final concentration in the well should be at or near the Km value for chymotrypsin (typically in the range of 10-50 µM).
-
Add 50 µL of the this compound working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 101 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds (Excitation: ~320 nm, Emission: ~420 nm).
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀_sample - V₀_background) / (V₀_negative_control - V₀_background)] * 100
-
V₀_sample is the rate of reaction in the presence of a test compound.
-
V₀_negative_control is the rate of reaction with DMSO only.
-
V₀_background is the rate of reaction in wells with no enzyme (substrate only).
-
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]
-
Z' = 1 - [ (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| ]
-
SD is the standard deviation.
-
-
Hit Identification: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits".
-
Dose-Response and IC₅₀ Determination:
-
For identified hits, perform a dose-response experiment by testing a range of concentrations of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
The following tables provide representative data that can be expected from a well-optimized high-throughput screen for chymotrypsin inhibitors using this compound.
Table 1: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.82 | Excellent assay quality, suitable for HTS.[1] |
| Signal-to-Background Ratio | 15 | Strong signal window. |
| Signal-to-Noise Ratio | 25 | Low data variability. |
| Coefficient of Variation (%CV) for Controls | < 10% | High reproducibility of control wells. |
Table 2: HTS Campaign Summary
| Parameter | Value |
| Number of Compounds Screened | 100,000 |
| Hit Threshold | >50% Inhibition |
| Primary Hit Rate | 0.5% |
| Number of Confirmed Hits | 350 |
| Confirmation Rate | 70% |
Table 3: Potency of Known Chymotrypsin Inhibitors (IC₅₀ Values)
| Inhibitor | IC₅₀ (nM) |
| Chymostatin | 50 |
| TPCK | 100 |
| Bowman-Birk Inhibitor | 200 |
| Hit Compound A | 75 |
| Hit Compound B | 150 |
Conclusion
The this compound-based fluorescence assay provides a sensitive, robust, and high-throughput method for the discovery of novel chymotrypsin inhibitors. The detailed protocols and data analysis guidelines presented in these application notes are intended to enable researchers to successfully implement this assay in their drug discovery programs. Careful optimization of assay parameters and rigorous quality control are essential for the generation of reliable and reproducible results.
References
FA-Phe-Phe: A Versatile Tool for High-Throughput Screening of Enzyme Inhibitors
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe) is a synthetic peptide that serves as a valuable substrate for specific proteases, making it a powerful tool in the discovery of novel enzyme inhibitors. Its utility is particularly pronounced in high-throughput screening (HTS) campaigns aimed at identifying modulators of Angiotensin-Converting Enzyme (ACE) and Cathepsin A. This document provides detailed application notes and experimental protocols for the use of this compound in inhibitor screening assays.
This compound is a substrate for both ACE, a key regulator of blood pressure, and Cathepsin A, a lysosomal serine carboxypeptidase involved in various physiological processes.[] The cleavage of this substrate by these enzymes can be monitored using various detection methods, with fluorescence polarization (FP) being a particularly well-suited technique for HTS due to its homogeneous format and sensitivity.[2][3]
Principle of the Assay
The inhibitor screening assay using this compound is based on the principle of competitive inhibition. In the presence of a test compound that inhibits the enzyme (either ACE or Cathepsin A), the enzymatic cleavage of a fluorescently labeled this compound derivative is reduced. This reduction in cleavage can be detected by a change in the fluorescence signal, allowing for the identification and characterization of potential inhibitors.
A fluorescence polarization (FP)-based assay offers a robust platform for this screening. In this format, a small fluorescently labeled this compound tracer rotates rapidly in solution, resulting in a low FP value. When the enzyme cleaves the substrate, the fluorescent tag remains on a small fragment, and the FP value stays low. However, in the presence of an effective inhibitor, the enzymatic activity is blocked, and if the uncleaved tracer is bound by a larger molecule (e.g., an antibody or a binding partner introduced into the assay), the rotation of the fluorescent molecule is slowed, leading to a high FP value. Conversely, a competitive assay can be designed where the inhibitor displaces a fluorescently labeled ligand from the enzyme's active site, causing a decrease in FP.
Data Presentation
The potency of identified inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for well-characterized inhibitors of ACE and Cathepsin A, providing a benchmark for comparison of newly discovered compounds.
Table 1: IC50 Values of Known ACE Inhibitors
| Inhibitor | Substrate Used in Assay | IC50 Value | Reference |
| Captopril | FAPGG | 1.79 - 15.1 nM | [4][5] |
| Captopril | HHL | 0.0123 µM | [6] |
| Lisinopril | Abz-FRKP(Dnp)P-OH | 38.5 nM | [7] |
| Lisinopril | Fluorescently labeled lisinopril | Kd: 23 nM | [8] |
FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) is a substrate structurally similar to this compound. HHL (Hippuryl-His-Leu) is another commonly used substrate for ACE. Abz-FRKP(Dnp)P-OH is a fluorogenic substrate for ACE.
Table 2: IC50 Values of Known Cathepsin A Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| SAR1 (undisclosed structure) | Cathepsin A | 0.005 µM | [9] |
| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin L | Kinact = 200,000 M-1s-1 | [6] |
| VBY-825 | Cathepsin B | 4.3 nM | [10] |
| VBY-825 | Cathepsin L | 0.5 nM and 3.3 nM | [10] |
Data for specific Cathepsin A inhibitors using this compound is limited. The table includes inhibitors for related cathepsins to provide context.
Experimental Protocols
The following are detailed protocols for high-throughput screening of ACE and Cathepsin A inhibitors using a fluorescence polarization assay format. These protocols are designed to be adaptable for use with a fluorescently labeled this compound substrate.
Protocol 1: High-Throughput Screening for ACE Inhibitors using a Fluorescence Polarization Assay
Materials:
-
Recombinant human ACE
-
Fluorescently labeled this compound substrate (tracer)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 0.3 M NaCl and 10 µM ZnCl2[11]
-
Known ACE inhibitor (e.g., Captopril or Lisinopril) for positive control
-
Test compounds dissolved in DMSO
-
384-well, black, flat-bottom microplates
-
Fluorescence microplate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human ACE in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate and a sufficient assay window.
-
Prepare a working solution of the fluorescently labeled this compound tracer in Assay Buffer. The concentration should be optimized to be at or below the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.
-
Prepare a dilution series of the positive control inhibitor (e.g., Captopril) in Assay Buffer.
-
Prepare dilutions of test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Preparation:
-
Add 5 µL of each test compound dilution or control inhibitor to the appropriate wells of the 384-well microplate.
-
For the enzyme control (100% activity), add 5 µL of Assay Buffer containing the same concentration of DMSO as the compound wells.
-
For the no-enzyme control (background), add 5 µL of Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
To all wells except the no-enzyme control, add 10 µL of the ACE working solution.
-
To the no-enzyme control wells, add 10 µL of Assay Buffer.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled this compound tracer working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence polarization at appropriate excitation and emission wavelengths for the chosen fluorophore. Kinetic readings can be taken over 30-60 minutes, or an endpoint reading can be performed after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the compound concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: High-Throughput Screening for Cathepsin A Inhibitors using a Fluorescence Polarization Assay
Materials:
-
Recombinant human Cathepsin A
-
Fluorescently labeled this compound substrate (tracer)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 5 mM DTT and 1.5 mM EDTA[12]
-
Known Cathepsin A inhibitor (if available) or a broad-spectrum cathepsin inhibitor for positive control
-
Test compounds dissolved in DMSO
-
384-well, black, flat-bottom microplates
-
Fluorescence microplate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human Cathepsin A in Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of the fluorescently labeled this compound tracer in Assay Buffer.
-
Prepare a dilution series of the positive control inhibitor in Assay Buffer.
-
Prepare dilutions of test compounds in Assay Buffer, maintaining a consistent final DMSO concentration (e.g., <1%).
-
-
Assay Plate Preparation:
-
Dispense 5 µL of each test compound dilution or control inhibitor into the wells of a 384-well microplate.
-
Add 5 µL of Assay Buffer with DMSO to the enzyme control wells.
-
Add 5 µL of Assay Buffer to the no-enzyme control wells.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the Cathepsin A working solution to all wells except the no-enzyme control.
-
Add 10 µL of Assay Buffer to the no-enzyme control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 5 µL of the fluorescently labeled this compound tracer working solution to all wells.
-
Measure the fluorescence polarization immediately and kinetically over 30-60 minutes, or as an endpoint reading after a defined incubation period at 37°C.
-
-
Data Analysis:
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways in which ACE and Cathepsin A are involved. Inhibition of these enzymes by compounds identified using the this compound screening tool can modulate these pathways.
Caption: The Renin-Angiotensin System and the role of ACE inhibitors.
References
- 2. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorachim.com [sorachim.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rsc.org [rsc.org]
- 10. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging with FA-Phe-Phe Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate receptor alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored membrane protein, is a compelling target for cancer imaging and therapy due to its significant overexpression in a variety of solid tumors—including ovarian, lung, and breast cancers—and its limited presence in healthy tissues.[1] This differential expression provides a window for targeted delivery of imaging agents. Probes consisting of folic acid (FA) conjugated to a fluorophore via a linker, such as the dipeptide phenylalanine-phenylalanine (Phe-Phe), are designed to specifically bind to FRα. Upon binding, the probe is internalized through receptor-mediated endocytosis, leading to an accumulation of the fluorescent signal within the tumor cells, enabling in vivo visualization.[2][3]
The use of near-infrared (NIR) fluorophores (650-900 nm) is particularly advantageous for in vivo imaging, as light in this spectral region exhibits deeper tissue penetration and reduced autofluorescence, resulting in a higher signal-to-background ratio.[4] These application notes provide an overview of the use of FA-Phe-Phe labeled probes for in vivo imaging, alongside detailed protocols for their application and validation.
Signaling Pathway: Folate Receptor-Mediated Endocytosis
Upon binding of the this compound labeled probe to the Folate Receptor α (FRα), the receptor-ligand complex is internalized into the cell through a process known as receptor-mediated endocytosis. The GPI-anchored FRα is localized in lipid rafts and upon ligand binding, is invaginated into caveolae-derived vesicles. These vesicles mature into early and then late endosomes. The acidic environment of the late endosome (pH ~5) facilitates the dissociation of the folate-conjugated probe from the receptor.[2] The receptor is then recycled back to the cell surface, while the probe is trafficked to lysosomes. This process leads to the intracellular accumulation of the fluorescent probe, enabling tumor visualization.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex Vivo Assessment of Tumor-Targeting Fluorescent Tracers for Image-Guided Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protease Activity in Cell Lysates using FA-Phe-Phe
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe) is a chromogenic dipeptide substrate useful for the continuous kinetic analysis of certain protease activities. Its structure, featuring two consecutive phenylalanine residues, makes it a target for proteases with chymotrypsin-like and carboxypeptidase A specificities. Upon enzymatic cleavage of the peptide bond between the two phenylalanine residues by carboxypeptidase A, or potentially after the furylacryloyl group by chymotrypsin-like enzymes, a change in absorbance occurs, which can be monitored spectrophotometrically. This allows for the quantitative determination of protease activity in various samples, including cell lysates. These application notes provide detailed protocols for utilizing this compound to study protease activity, particularly focusing on carboxypeptidase A and chymotrypsin-like enzymes, which are often dysregulated in various diseases, including cancer.[1]
Principle of the Assay
The enzymatic hydrolysis of the peptide bond in this compound by proteases such as carboxypeptidase A leads to a decrease in absorbance, which can be monitored over time. One protocol suggests monitoring this change at a wavelength of 340 nm.[2] The rate of this decrease is directly proportional to the protease activity in the sample under the specified assay conditions. By measuring the initial rate of the reaction, the enzymatic activity can be quantified.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as K_m and V_max for specific proteases.[2][3]
-
Inhibitor Screening: Evaluation of the potency of potential protease inhibitors is crucial in drug discovery.
-
Disease Research: Studying the dysregulation of protease activity in various diseases, such as cancer, where extracellular proteases play a significant role in tumor progression and metastasis.[1][4][5][6]
-
Quality Control: Assessing the activity of purified enzyme preparations.
Data Presentation
Kinetic Parameters for Carboxypeptidase A4 with FA-Phe-X Substrates
The following table summarizes the kinetic constants for the hydrolysis of a series of N-Furylacryloyl-L-phenylalanyl-L-amino acid substrates by human Carboxypeptidase A4 (CPA4). This data highlights the substrate specificity of CPA4 and demonstrates the utility of this compound as a substrate.
| Substrate (FA-Phe-X) | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (μM⁻¹min⁻¹) |
| This compound | 13.0 ± 1.0 | 700 ± 20 | 53.8 ± 4.0 |
| FA-Phe-Leu | 25.0 ± 2.0 | 1100 ± 50 | 44.0 ± 4.0 |
| FA-Phe-Met | 20.0 ± 2.0 | 700 ± 30 | 35.0 ± 3.0 |
| FA-Phe-Val | 40.0 ± 4.0 | 1200 ± 80 | 30.0 ± 3.0 |
| FA-Phe-Ile | 50.0 ± 5.0 | 1300 ± 100 | 26.0 ± 3.0 |
| FA-Phe-Trp | 100 ± 10 | 1200 ± 100 | 12.0 ± 1.0 |
| FA-Phe-Ala | 100 ± 10 | 600 ± 40 | 6.0 ± 0.6 |
| FA-Phe-His | 200 ± 20 | 400 ± 30 | 2.0 ± 0.2 |
| Data sourced from Tanco et al., 2010.[3] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol provides a general method for preparing cell lysates suitable for protease activity assays.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, with or without protease inhibitors depending on the experimental goal)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Wash the cultured cell monolayer twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer to the plate.
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use.
Protocol 2: Spectrophotometric Assay for Carboxypeptidase A Activity in Cell Lysates
This protocol is adapted from a method for measuring Carboxypeptidase A activity in crude pancreatic lysates using this compound.[2]
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound substrate stock solution (e.g., 10 mM in DMSO or ethanol)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)[7][8]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).[2]
-
In a 96-well plate or cuvette, add a specific amount of cell lysate (e.g., 10-50 µg of total protein).
-
Add Assay Buffer to bring the total volume to a pre-determined value (e.g., 180 µL).
-
Initiate the reaction by adding the this compound working solution (e.g., 20 µL to reach a final volume of 200 µL).
-
Immediately place the plate/cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction rate (ΔA/min) from the linear portion of the absorbance vs. time curve.
-
A blank reaction containing lysis buffer instead of cell lysate should be run to correct for any non-enzymatic substrate degradation.
Protocol 3: General Spectrophotometric Assay for Chymotrypsin-like Activity in Cell Lysates
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound substrate stock solution
-
Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl_2)[10]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a range of this compound concentrations in Assay Buffer to determine the optimal substrate concentration.
-
Add a fixed amount of cell lysate to each well or cuvette.
-
Add Assay Buffer to the desired volume.
-
Initiate the reaction by adding the this compound solution.
-
Monitor the change in absorbance at the empirically determined wavelength over time.
-
Calculate the initial reaction rate and perform kinetic analysis if desired.
-
Include appropriate controls, such as a known chymotrypsin (B1334515) inhibitor (e.g., TPCK), to confirm the specificity of the measured activity.
Visualizations
Caption: Enzymatic cleavage of this compound by a protease.
Caption: Experimental workflow for measuring protease activity.
Caption: Simplified pathway of extracellular protease action in cancer.
References
- 1. The Role of Extracellular Proteases in Tumor Progression and the Development of Innovative Metal Ion Chelators That Inhibit Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Proteases, Extracellular Matrix, and Cancer: A Workshop of the Path B Study Section - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular proteases as targets for treatment of cancer metastases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 8. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
- 10. Substrate effects on the enzymatic activity of alpha-chymotrypsin in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for FA-Phe-Phe Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
FA-Phe-Phe, or N-Formyl-L-phenylalanyl-L-phenylalanine, is a synthetic dipeptide that holds significant interest in biochemical and pharmaceutical research.[1] Its structure, featuring an N-formyl group and two phenylalanine residues, makes it a subject of investigation in areas such as drug design, peptide synthesis, and the study of protein-protein interactions.[1] As an analogue of N-formylated peptides, it is relevant to the study of Formyl Peptide Receptors (FPRs), a class of G-protein coupled receptors integral to the inflammatory response and host defense mechanisms.[2][3] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This guide provides a detailed protocol for the preparation of this compound solutions, along with its physicochemical properties and a diagram of a relevant signaling pathway.
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄N₂O₅ | [1] |
| Molecular Weight | 432.48 g/mol | [1] |
| Appearance | White to off-white powder | [4] |
| Storage Temperature | -20°C | [1][4] |
| Purity | ≥98% (TLC) | [4] |
Experimental Protocol: this compound Solution Preparation
Due to the presence of two phenylalanine residues, this compound is expected to be hydrophobic. The following protocol is based on general methods for dissolving hydrophobic peptides.[5][6] It is recommended to first test the solubility of a small amount of the peptide before preparing a larger stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile, low-retention pipette tips
Procedure:
-
Pre-warming Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Peptide: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.
-
Initial Dissolution in DMSO:
-
Add a minimal amount of DMSO to the tube containing the this compound powder to create a concentrated stock solution. For example, to prepare a 10 mM stock solution, add 23.1 µL of DMSO for every 1 mg of this compound.
-
Vortex the tube gently until the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Dilution in Aqueous Buffer (Optional):
-
If the experimental procedure requires an aqueous solution, slowly add the desired sterile buffer to the concentrated DMSO stock solution while gently vortexing.[5]
-
Important: Do not add the DMSO stock to the buffer; add the buffer to the DMSO stock. This helps to prevent the peptide from precipitating out of solution.
-
The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 0.5%, as DMSO can have its own biological effects.
-
-
Storage of Stock Solution:
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical reagents.
-
Handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood.
Signaling Pathway and Experimental Workflow
This compound, as an N-formylated peptide, is expected to act as a ligand for Formyl Peptide Receptors (FPRs). The activation of FPRs on immune cells like neutrophils and macrophages initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3]
Caption: FPR Signaling Pathway Activation by this compound.
References
Spectrophotometric Measurement of FA-Phe-Phe Cleavage: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spectrophotometric measurement of enzyme activity is a fundamental technique in biochemical and pharmaceutical research. This application note provides a detailed protocol for the continuous monitoring of enzymatic cleavage of the chromogenic substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe). This substrate is particularly useful for assaying the activity of proteases such as chymotrypsin (B1334515) and certain carboxypeptidases. The principle of the assay is based on the change in absorbance of the furylacryloyl chromophore upon cleavage of the peptide bond, allowing for a simple and direct kinetic measurement of enzyme activity. This method is valuable for enzyme characterization, inhibitor screening, and kinetic analysis in drug development.
Principle of the Assay
The enzyme, α-chymotrypsin, is a serine protease that catalyzes the hydrolysis of the peptide bond between the two phenylalanine residues in the this compound substrate. The N-terminal furylacryloyl (FA) group serves as a chromophore. When the peptide bond is cleaved, the electronic environment of the FA group is altered, leading to a decrease in absorbance at a specific wavelength. This change in absorbance is directly proportional to the rate of substrate cleavage and, therefore, to the enzyme's activity.
The enzymatic reaction is as follows:
This compound + H₂O --(Enzyme)--> FA-Phe + Phe
By monitoring the decrease in absorbance over time, the initial velocity of the reaction can be determined.
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129 or equivalent)
-
N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine (this compound)
-
Trizma® base (Tris)
-
Calcium chloride (CaCl₂)
-
Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ultrapure water
-
Spectrophotometer capable of kinetic measurements
-
Quartz cuvettes (1 cm path length)
-
Calibrated pipettes
Experimental Protocols
Reagent Preparation
1. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8)
-
Dissolve 6.057 g of Trizma® base in 800 mL of ultrapure water.
-
Add 2.94 g of calcium chloride dihydrate.
-
Adjust the pH to 7.8 at 25°C with 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
Filter the buffer through a 0.22 µm filter.
2. This compound Substrate Stock Solution (10 mM)
-
Dissolve the appropriate amount of this compound in a minimal amount of DMSO.
-
Dilute with the Assay Buffer to a final concentration of 10 mM. Note: The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
3. α-Chymotrypsin Stock Solution (1 mg/mL)
-
Prepare a 1 mM HCl solution in ultrapure water.
-
Dissolve 10 mg of α-chymotrypsin in 10 mL of cold 1 mM HCl.
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
4. Working Enzyme Solution
-
Immediately before use, dilute the α-chymotrypsin stock solution in cold Assay Buffer to the desired working concentration (e.g., 10 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
Assay Procedure
-
Set the spectrophotometer to monitor absorbance at 340 nm and equilibrate the temperature to 25°C .
-
Pipette the following into a 1 cm quartz cuvette:
-
Assay Buffer
-
This compound substrate solution
-
Ultrapure water to bring the final volume to 1 mL (after enzyme addition).
-
-
Mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and record a baseline absorbance for 2-3 minutes.
-
Initiate the reaction by adding a small volume of the working enzyme solution (e.g., 10-50 µL) to the cuvette.
-
Immediately mix the solution by gentle inversion or with a cuvette stirrer, ensuring no bubbles are introduced.
-
Start recording the absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes. The rate should be linear for at least the first few minutes.
Data Analysis
The rate of the enzymatic reaction is calculated from the initial linear portion of the absorbance versus time plot.
-
Determine the change in absorbance per minute (ΔA/min) from the slope of the linear phase of the reaction.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min) / (Δε * path length) * 1000
Where:
-
ΔA/min is the rate of change in absorbance at 340 nm.
-
Δε is the change in the molar extinction coefficient upon substrate cleavage. For the cleavage of this compound by chymotrypsin, a commonly used value for the decrease in molar extinction coefficient is approximately -780 M⁻¹cm⁻¹ at 340 nm.
-
Path length is the cuvette path length in cm (typically 1 cm).
-
Data Presentation
The following tables summarize typical concentrations and expected results for the spectrophotometric measurement of this compound cleavage.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| Tris-HCl, pH 7.8 | 50 mM | 50 mM |
| CaCl₂ | 20 mM | 20 mM |
| This compound | 10 mM | 0.1 - 1.0 mM |
| α-Chymotrypsin | 1 mg/mL | 1 - 10 µg/mL |
Table 2: Sample Quantitative Data for Chymotrypsin Activity
| Substrate Concentration (mM) | Enzyme Concentration (µg/mL) | Initial Rate (ΔA/min) | Calculated Activity (µmol/min/mL) |
| 0.5 | 5 | -0.015 | 0.019 |
| 1.0 | 5 | -0.028 | 0.036 |
| 0.5 | 10 | -0.031 | 0.040 |
| 1.0 | 10 | -0.059 | 0.076 |
Note: The data presented in Table 2 are hypothetical and for illustrative purposes. Actual results may vary depending on the specific enzyme preparation and experimental conditions.
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic hydrolysis of this compound by α-chymotrypsin.
Experimental Workflow
Caption: Workflow for the spectrophotometric this compound cleavage assay.
Troubleshooting
-
No change in absorbance:
-
Confirm that the enzyme is active. Prepare a fresh dilution from the stock.
-
Check the pH of the assay buffer.
-
Ensure the substrate was added correctly.
-
-
Non-linear reaction rate:
-
The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme.
-
The substrate concentration may be too low (below the Kₘ). Increase the substrate concentration.
-
The enzyme may be unstable in the assay buffer. Perform the assay immediately after preparing the working enzyme solution.
-
-
High background absorbance:
-
The substrate solution may be degraded. Prepare a fresh stock solution.
-
The assay buffer may be contaminated. Use fresh, filtered buffer.
-
This application note provides a comprehensive guide for the spectrophotometric measurement of this compound cleavage. By following this protocol, researchers can obtain reliable and reproducible data for a variety of applications in enzymology and drug discovery.
Application Note: Utilizing FA-Phe-Phe in Drug Discovery Workflows
Introduction
N-Formyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe) is a synthetic dipeptide that holds potential as a modulator of the formyl peptide receptor (FPR) family, a class of G-protein coupled receptors (GPCRs) primarily expressed on immune cells such as neutrophils and macrophages.[1] FPRs play a critical role in the innate immune response by recognizing N-formylated peptides of bacterial or mitochondrial origin, triggering downstream signaling cascades that lead to chemotaxis, calcium mobilization, and the production of reactive oxygen species (ROS).[1][2] This central role in inflammation makes FPRs attractive targets for the development of novel therapeutics for a range of inflammatory diseases, and potentially in oncology.[2][3]
This application note provides a comprehensive overview of the potential use of this compound in drug discovery workflows targeting FPRs. It details the underlying signaling pathways, provides protocols for key in vitro assays, and presents expected activity profiles. While the well-characterized potent FPR1 agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP) serves as a primary reference, the data and protocols provided herein are adaptable for the characterization of novel compounds like this compound.[4][5]
Mechanism of Action and Signaling Pathway
This compound is hypothesized to act as an agonist at formyl peptide receptors, particularly FPR1. Upon binding, it is expected to induce a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gi family.[6][7] This initiates a cascade of intracellular signaling events, including:
-
Activation of Phospholipase C (PLC): The Gβγ subunits of the activated G-protein stimulate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][9] This transient increase in intracellular calcium is a hallmark of FPR activation and can be readily measured using fluorescent calcium indicators.
-
Activation of Protein Kinase C (PKC) and MAP Kinases: DAG and elevated intracellular calcium levels activate PKC, which, along with other signaling intermediates, leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[2][6]
-
Induction of Cellular Responses: These signaling pathways culminate in various cellular responses critical for the inflammatory process, such as chemotaxis (directed cell migration), degranulation, and the production of superoxide (B77818) anions via the NADPH oxidase complex.[2][5]
-
β-Arrestin Recruitment: Like many GPCRs, agonist-bound FPRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This process is crucial for receptor desensitization and internalization, and can also initiate G-protein-independent signaling pathways.[10]
Applications in Drug Discovery
The ability of compounds like this compound to modulate FPR activity makes them valuable tools in several areas of drug discovery:
-
Screening for Novel Anti-inflammatory Agents: By acting as a reference agonist, this compound can be used in high-throughput screening campaigns to identify novel antagonists or biased agonists of FPRs that may have therapeutic potential in inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: As a simple dipeptide, this compound can serve as a foundational scaffold for the synthesis of more complex and potent analogs, allowing researchers to probe the SAR of the FPR binding pocket.[11]
-
Investigating Biased Signaling: The differential activation of G-protein-dependent and β-arrestin-dependent pathways (biased agonism) is an emerging concept in GPCR drug discovery. Characterizing the signaling profile of this compound can provide insights into developing biased ligands with more specific therapeutic effects and fewer side effects.[12]
Quantitative Data Summary
The following table summarizes the expected biological activities of formylated peptides at FPR1. The values for the well-characterized agonist fMLP are provided as a reference. The data for this compound are hypothetical and intended to illustrate a potential activity profile for a weaker agonist.
| Compound | Target | Assay Type | Parameter | Value (M) |
| fMLP (Reference) | FPR1 | Calcium Mobilization | EC50 | 7.0 x 10⁻¹¹[4] |
| FPR1 | Chemotaxis | EC50 | ~5 x 10⁻⁶[13] | |
| FPR1 | Superoxide Production | EC50 | 3.2 x 10⁻¹⁰[4] | |
| This compound (Hypothetical) | FPR1 | Calcium Mobilization | EC50 | ~1 x 10⁻⁸ |
| FPR1 | Chemotaxis | EC50 | ~1 x 10⁻⁵ | |
| FPR1 | Superoxide Production | EC50 | ~5 x 10⁻⁹ |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound and other potential FPR modulators.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing FPR1 (e.g., HL-60 cells differentiated to be neutrophil-like, or a recombinant cell line like HEK293-FPR1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and other test compounds
-
fMLP (positive control)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Preparation: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound, fMLP, and other test compounds in the assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.
-
Compound Addition: Use the instrument's automated injector to add the compound solutions to the wells.
-
Data Acquisition: Continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity over time is used to determine the agonist response. Calculate EC50 values from the dose-response curves.
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant.
Materials:
-
Neutrophils or other FPR1-expressing migratory cells
-
Chemotaxis chamber (e.g., Transwell plate with 3-8 µm pore size filters)[14]
-
Assay medium (e.g., RPMI-1640)
-
This compound and other test compounds
-
fMLP (positive control)
-
Cell staining and counting reagents
Procedure:
-
Compound Preparation: Add serial dilutions of this compound, fMLP, or assay medium (negative control) to the lower wells of the chemotaxis chamber.
-
Cell Preparation: Resuspend the cells in the assay medium.
-
Assay Setup: Place the Transwell inserts into the wells and add the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 1-4 hours to allow for cell migration.
-
Cell Quantification: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a plate reader-based method.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve and determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and signaling.
Materials:
-
Cell line co-expressing FPR1 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter or similar enzyme fragment complementation technology).[10]
-
Assay-specific reagents (e.g., substrate for the complemented enzyme).
-
This compound and other test compounds.
-
fMLP (positive control).
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells in a white-walled, clear-bottom microplate.
-
Compound Addition: Add serial dilutions of this compound, fMLP, or other test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for the optimized duration (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Generate dose-response curves and calculate EC50 values.
Visualizations
Signaling Pathway of this compound at FPR1
Caption: FPR1 signaling pathway activated by this compound.
Experimental Workflow for Screening FPR1 Agonists
Caption: Workflow for screening and validating FPR1 agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 4. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 6. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A formyl peptide substituted with a conformationally constrained phenylalanine residue evokes a selective immune response in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: FA-Phe-Phe Based Assays
Welcome to the technical support center for FA-Phe-Phe (Fluorescence Anisotropy Phenylalanine-Phenylalanine) based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this compound assays, commonly employed in protease activity and inhibitor screening studies.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind an this compound based assay?
An this compound assay is a type of fluorescence polarization (FP) or fluorescence anisotropy (FA) assay. The core principle revolves around the change in the rotational speed of a fluorescently labeled molecule upon a change in its size. In a typical protease assay format, a fluorescently labeled peptide substrate containing a Phe-Phe motif (the "tracer") is used.
Initially, this tracer is small and rotates rapidly in solution, resulting in low fluorescence polarization. When a protease cleaves the substrate, the fluorescent fragment remains small, and the polarization stays low. However, this assay format is more commonly used in a competitive binding assay where the Phe-Phe peptide might be part of a larger tracer that binds to a protein. In an inhibitor screening context, a decrease in polarization would signify enzymatic activity, as the large fluorescent substrate is broken down into smaller, faster-tumbling fragments. Conversely, if a compound inhibits the protease, the substrate remains intact and bound to the enzyme (in some formats), or simply remains large, thus maintaining a high polarization value.
Q2: What are the typical applications of an this compound assay?
This compound assays are primarily used for:
-
Enzyme Activity Measurement: Quantifying the activity of proteases that recognize and cleave the Phe-Phe dipeptide sequence.
-
High-Throughput Screening (HTS) for Inhibitors: Screening large compound libraries to identify potential inhibitors of specific proteases.[1]
-
Determining IC50 Values: Quantifying the potency of known inhibitors.[1]
Q3: What are the key components of this assay?
The essential components include:
-
Fluorescently Labeled Substrate (Tracer): A peptide containing the Phe-Phe sequence conjugated to a fluorophore.
-
Protease: The enzyme of interest that cleaves the Phe-Phe containing substrate.
-
Assay Buffer: A buffer system that provides optimal pH and ionic strength for the enzyme's activity.
-
Test Compounds: Potential inhibitors or modulators of the protease activity.
-
Microplate: Typically a black, non-binding microplate to minimize background fluorescence and non-specific binding.[2]
Q4: Why is the choice of fluorophore important?
The fluorophore's lifetime and quantum yield can influence the assay window. Fluorophores with longer lifetimes might show a greater change in polarization upon binding or cleavage. Additionally, selecting a fluorophore that excites and emits at longer wavelengths (red-shifted) can help minimize interference from the autofluorescence of biological molecules in the sample.
Troubleshooting Guide
High background, low signal, and assay variability are common issues encountered in this compound based assays. The following guide provides structured advice to address these problems.
Issue 1: High Background Signal
A high background can mask the specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Assay Components | Measure the fluorescence of each component (buffer, enzyme, compounds) individually to identify the source. Consider using a different buffer or red-shifted fluorophores to minimize this effect. |
| Light Scattering | Ensure that the enzyme and other protein preparations are highly pure and free of aggregates.[2][3] Centrifuge protein solutions before use. |
| Non-Specific Binding of Tracer to the Microplate | Use black, non-binding surface microplates. The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer can also help, but should be optimized to avoid enzyme inhibition. |
| Contaminated Reagents | Use high-purity water and reagents for all buffers and solutions. |
Issue 2: Low Signal or Small Assay Window (mP Change)
A small change in millipolarization (mP) between the cleaved and uncleaved substrate can make it difficult to distinguish between active and inhibited reactions. A good FP assay generally has an mP change of 100 or more.[2]
| Potential Cause | Troubleshooting Step |
| Suboptimal Enzyme/Substrate Concentrations | Empirically determine the optimal concentrations. First, titrate the enzyme with a fixed, excess substrate concentration to find a concentration that gives a linear reaction rate. Then, with the fixed optimal enzyme concentration, titrate the substrate.[4] |
| Inactive Enzyme | Verify the enzyme's activity using an orthogonal method. Ensure proper storage and handling of the enzyme stock. |
| Substrate Instability | Check for non-enzymatic degradation of the substrate in the assay buffer over time by incubating the substrate without the enzyme. |
| Incorrect G Factor | The G factor is an instrument-specific correction for optical biases. Ensure it is correctly calibrated for your instrument and assay conditions.[5] |
| Assay Not at Equilibrium | For endpoint reads, ensure the enzymatic reaction has proceeded long enough to generate a sufficient signal window. For kinetic assays, ensure you are measuring within the initial linear phase of the reaction. |
Issue 3: High Data Variability (High %CV)
High variability between replicate wells can obscure real effects of test compounds.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, preparing a master mix of reagents can improve consistency. |
| Temperature Fluctuations | Ensure the plate is uniformly equilibrated to the assay temperature, as fluorescence polarization is temperature-sensitive.[6] |
| Compound Precipitation | Visually inspect the wells for any precipitation of test compounds. Check the solubility of the compounds in the assay buffer. DMSO concentration should typically be kept low (e.g., <1%). |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature gradients. Alternatively, fill the outer wells with buffer or water. |
Quantitative Assay Parameters
The following table summarizes typical concentration ranges and expected values for key parameters in an this compound based protease assay. These values are starting points and should be optimized for your specific system.
| Parameter | Typical Range/Value | Notes |
| Enzyme Concentration | 1 nM - 1 µM | Should be significantly lower than the substrate concentration.[4] |
| Substrate (Tracer) Concentration | 10 nM - 10 µM | Ideally at or below the Km of the enzyme for that substrate. |
| Fluorescence Polarization (mP) Range | 10 - 300 mP | Typical range for biological FP assays.[3][7][8] |
| Assay Window (ΔmP) | > 70 mP (ideally > 100 mP) | The difference in mP between the positive and negative controls.[2] |
| Z'-factor | > 0.5 | A statistical measure of assay quality; a Z'-factor above 0.5 indicates a robust assay suitable for HTS. |
| Incubation Time | 15 - 60 minutes | Dependent on enzyme kinetics; should be within the linear range of the reaction. |
| DMSO Concentration | < 1% | High concentrations can inhibit enzyme activity and cause compound precipitation. |
Experimental Protocols
Protocol 1: General this compound Protease Activity Assay
This protocol outlines the basic steps for measuring protease activity.
-
Reagent Preparation:
-
Prepare a 2X stock of the enzyme in assay buffer.
-
Prepare a 2X stock of the fluorescently labeled Phe-Phe substrate in assay buffer.
-
Bring all reagents to the assay temperature (e.g., 37°C).
-
-
Assay Procedure:
-
Add 50 µL of the 2X substrate solution to the wells of a black microplate.
-
To initiate the reaction, add 50 µL of the 2X enzyme solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at the assay temperature, protected from light.
-
Measure the fluorescence polarization at appropriate excitation and emission wavelengths at various time points (for kinetic reads) or at a fixed endpoint.
-
-
Controls:
-
Negative Control (No Enzyme): Add 50 µL of assay buffer instead of the 2X enzyme solution. This determines the polarization of the intact substrate.
-
Positive Control (Maximum Cleavage - if possible): This can be a pre-cleaved fluorescent peptide, or a reaction run to completion, to determine the polarization of the cleaved product.
-
Blank: Wells containing only assay buffer to measure background fluorescence.
-
Protocol 2: Inhibitor Screening Assay
This protocol is adapted for screening potential inhibitors.
-
Reagent Preparation:
-
Prepare a 4X stock of the enzyme in assay buffer.
-
Prepare a 4X stock of the fluorescently labeled Phe-Phe substrate in assay buffer.
-
Prepare serial dilutions of test compounds in assay buffer (typically with a small percentage of DMSO).
-
-
Assay Procedure:
-
Add 25 µL of the test compound dilutions to the wells of a black microplate.
-
Add 25 µL of the 4X enzyme solution to each well.
-
Mix and pre-incubate for 15-30 minutes at the assay temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 4X substrate solution to each well.
-
Mix gently and incubate for a predetermined time (within the linear range of the reaction).
-
Measure the fluorescence polarization.
-
-
Controls:
-
No Inhibitor Control (0% Inhibition): Wells containing assay buffer/vehicle instead of the test compound.
-
No Enzyme Control (100% Inhibition): Wells with substrate and buffer but no enzyme.
-
Visualizations
Caption: Principle of Fluorescence Polarization in a Protease Assay.
Caption: Workflow for an this compound Based Inhibitor Screening Assay.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - DE [thermofisher.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with FA-Phe-Phe
Welcome to the technical support center for utilizing FA-Phe-Phe (Fluorescent Agent-Phenylalanine-Phenylalanine) in your research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols to achieve a high signal-to-noise ratio (SNR). We assume "FA" refers to a fluorescent agent attached to the Phe-Phe dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background fluorescence in my experiment?
A1: High background fluorescence can originate from several sources. Endogenous autofluorescence from cellular components like NADH, flavins, and collagen can be a factor.[1] Additionally, non-specific binding of the fluorescently labeled peptide to cellular structures or the imaging vessel can contribute significantly.[2][3] The culture medium, particularly those containing phenol (B47542) red, and plastic-bottom imaging dishes are also common sources of background signal.[1][4]
Q2: My fluorescent signal is weak. How can I increase it?
A2: A weak signal can be due to several factors. Ensure you are using the optimal excitation and emission wavelengths for your specific fluorescent agent.[5][6] The concentration of your this compound might be too low; consider performing a titration to find the optimal concentration that maximizes signal without introducing excessive background.[4][7] Also, the quantum yield of the fluorophore is critical; brighter and more photostable dyes like Alexa Fluor or Cy dyes can provide a stronger signal.[1][8] Finally, consider if photobleaching is occurring due to excessive exposure to excitation light.[8][9]
Q3: The behavior of my system seems to be altered after introducing this compound. Why is this happening?
A3: The addition of a fluorescent label can sometimes alter the physicochemical properties and biological activity of the peptide.[8][10] Fluorescent dyes are often hydrophobic, which can influence the peptide's conformation, solubility, and interactions with other molecules.[8][11] This may lead to aggregation or altered cellular uptake and localization.[12] It is crucial to use an appropriate linker between the dye and the peptide and to consider the position of the label (N-terminus, C-terminus, or side chain) to minimize these effects.[8][12]
Q4: How does pH affect my fluorescence signal?
A4: The fluorescence intensity of many fluorophores is pH-sensitive.[13][14][15] For instance, fluorescein's signal diminishes significantly in acidic environments.[16] If your experimental conditions involve pH changes, or if the this compound localizes to acidic organelles like lysosomes, the observed fluorescence may be quenched.[12][14] It is important to choose a fluorophore that is stable within the pH range of your experiment or to calibrate the fluorescence intensity against pH.[8][17]
Troubleshooting Guides
Issue 1: High Background Noise
This guide will help you identify and mitigate common sources of high background fluorescence.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence | Image an unlabeled control sample to determine the level of endogenous fluorescence.[1] Use fluorophores with excitation/emission in the far-red spectrum to avoid the typical range of autofluorescence.[1] Pre-treat fixed tissue with photobleaching agents or chemical quenchers.[18] | Reduced background signal originating from the sample itself. |
| Non-specific Binding | Increase the number of wash steps after incubation with this compound.[4] Include a blocking agent like Bovine Serum Albumin (BSA) in your buffer.[2] Optimize the concentration of this compound to the lowest effective level.[4] | Minimized off-target binding of the fluorescent peptide. |
| Media and Vessel Fluorescence | Switch to a phenol red-free culture medium or an optically clear buffered saline solution for imaging.[1][4] Use glass-bottom imaging dishes instead of plastic ones.[4] | Elimination of background signal from the experimental setup. |
Issue 2: Weak or Fading Signal
Use this guide to enhance a poor or unstable fluorescent signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Wavelengths | Consult the manufacturer's specifications for the exact excitation and emission maxima of your fluorescent agent.[5] Use a spectrophotometer to measure the optimal spectra in your experimental buffer. | Maximized fluorescence excitation and detection, leading to a stronger signal. |
| Photobleaching | Reduce the intensity and duration of the excitation light.[9] Use a more photostable fluorophore.[8] Employ an anti-fade mounting medium for fixed samples. | A more stable fluorescent signal over the course of the imaging experiment. |
| Low Fluorophore Concentration | Perform a concentration titration of this compound to identify the optimal working concentration.[7] | Increased signal intensity without a proportional increase in background. |
| Environmental Quenching | Check and buffer the pH of your medium to ensure it is optimal for your fluorophore.[15][16] Be aware of potential quenching by other molecules in your system. | A stronger and more reliable fluorescent signal. |
Experimental Protocols
Protocol 1: General Workflow for Cellular Imaging with this compound
This protocol outlines the basic steps for imaging the cellular uptake and localization of a fluorescently labeled peptide.
Caption: General workflow for cellular imaging with this compound.
Methodology:
-
Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Peptide Incubation: Prepare the desired concentration of this compound in a phenol red-free medium.[1] Remove the culture medium from the cells and replace it with the peptide-containing medium. Incubate for the desired time at 37°C.[19]
-
Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any unbound peptide.[19]
-
Imaging: Add a clear, buffered imaging solution to the cells. Image the cells using a fluorescence microscope with the appropriate laser line and emission filters for your fluorophore.[19]
-
Analysis: Quantify the fluorescence intensity and calculate the signal-to-noise ratio.
Protocol 2: Quantifying Signal-to-Noise Ratio (SNR)
This protocol provides a basic method for calculating the SNR from your fluorescence images using image analysis software like FIJI (ImageJ).[20]
Caption: Workflow for calculating the Signal-to-Noise Ratio (SNR).
Methodology:
-
Image Acquisition: Acquire your fluorescence images and save them as 16-bit TIFF files to ensure a good dynamic range.[20]
-
Signal Measurement: Open the image in FIJI. Select a region of interest (ROI) that clearly shows the specific fluorescence signal. Measure the mean pixel intensity of this ROI. This value represents your signal (Signal>).[20]
-
Background Measurement: Select another ROI in a part of the image that does not contain your specific signal, representing the background. Measure the mean pixel intensity of this background ROI (Background>).[20]
-
SNR Calculation: Calculate the Signal-to-Noise Ratio using the formula: SNR = Signal> / Background>.[20] A higher SNR value indicates a better quality image with a clearer distinction between the signal and the noise.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Signal-to-Noise Ratio
This diagram illustrates the logical steps to take when troubleshooting a low SNR in your this compound experiments.
Caption: Logical workflow for troubleshooting low SNR.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. biotium.com [biotium.com]
- 3. Screening Nonspecific Interactions of Peptides without Background Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ionoptix.com [ionoptix.com]
- 6. Choosing Optimal Excitation Wavelengths for Fluorophores [eureka.patsnap.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. To What Extent Do Fluorophores Bias the Biological Activity of Peptides? A Practical Approach Using Membrane-Active Peptides as Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. help.codex.bio [help.codex.bio]
Technical Support Center: Optimizing Buffer Conditions for FA-Phe-Phe Experiments
Welcome to the technical support center for Fluorescence Anisotropy (FA) experiments involving Phe-Phe (diphenylalanine) containing molecules. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during assay development and execution.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of optimizing buffer conditions in an FA-Phe-Phe experiment?
Optimizing buffer conditions is critical for ensuring the stability and activity of the interacting molecules (e.g., a protein and a Phe-Phe containing peptide tracer), minimizing non-specific binding, and achieving a stable and robust fluorescence signal. Proper buffer composition is essential for obtaining accurate and reproducible binding data.
Q2: Can the phenylalanine residues in my Phe-Phe motif cause interference?
Phenylalanine has a very low quantum yield, meaning its intrinsic fluorescence is generally negligible and unlikely to interfere with the signal from your extrinsic fluorophore.[1] However, aromatic residues like phenylalanine can be involved in fluorescence quenching, potentially reducing the signal intensity of a nearby fluorophore.[2][3][4] It is crucial to assess the fluorescence intensity of your labeled Phe-Phe peptide upon binding to its target to check for significant quenching.
Q3: What are the key buffer components I need to consider for my this compound experiment?
The key components to consider are the buffering agent (e.g., Tris, HEPES, PBS), pH, ionic strength (salt concentration), the inclusion of detergents, and reducing agents. Each of these components can significantly impact the binding interaction and the fluorescence signal.
Q4: How do I choose the right fluorophore for my Phe-Phe containing peptide?
Select a fluorophore with a fluorescence lifetime that is comparable to the rotational correlation time of your molecule of interest.[5] This ensures that the change in anisotropy upon binding is measurable. Additionally, consider the spectral properties of the fluorophore to avoid overlap with any potential autofluorescence from your sample components. Using far-red fluorescent probes can help mitigate interference from autofluorescent compounds.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments in a question-and-answer format.
Issue 1: High Background Fluorescence
Q: My blank wells (buffer only) show very high fluorescence intensity, leading to a poor signal-to-noise ratio. What could be the cause and how can I fix it?
A: High background fluorescence can originate from several sources:
-
Contaminated Reagents: Ensure all buffer components and water are of high purity and free from fluorescent impurities.[7]
-
Autofluorescent Buffer Components: Some buffer components, like BSA, can be inherently fluorescent.[7] Test the fluorescence of each buffer component individually to identify the source. Consider using alternatives like bovine gamma globulin (BGG).[7]
-
Microplate Material: Use black, opaque microplates to minimize background fluorescence and prevent light from scattering between wells.[7][8]
Troubleshooting Workflow for High Background:
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Low Signal-to-Noise Ratio (S/N)
Q: The fluorescence intensity of my tracer is too low, resulting in a poor S/N ratio. How can I improve this?
A: A low fluorescent signal is a major contributor to a poor S/N ratio. The raw fluorescence intensity of your tracer should be at least three to ten times higher than the background signal.[7][9]
-
Increase Tracer Concentration: If the signal is weak, you can try increasing the concentration of your fluorescently labeled Phe-Phe peptide. However, keep the tracer concentration at or below the dissociation constant (Kd) of the binding interaction.[7]
-
Optimize Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for your fluorophore. Adjust the gain settings to amplify the signal without saturating the detector.[7]
-
Choose a Brighter Fluorophore: If the signal remains low, consider using a fluorophore with a higher quantum yield and extinction coefficient.[7]
Issue 3: Inconsistent or Irreproducible Readings
Q: I am observing high variability between replicate wells. What are the likely causes?
A: Inconsistent readings are often due to experimental technique or non-specific binding.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes.
-
Protein Adsorption: Proteins and peptides can stick to the surfaces of microplate wells, leading to irreproducible measurements.[9] Including a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in your buffer can help prevent this.[10]
-
Compound Aggregation: At high concentrations, your Phe-Phe containing compound might aggregate, which can lead to misleading FP values. The presence of detergents like Tween-20 can also help to mitigate aggregation.[11]
Issue 4: Small Change in Anisotropy (ΔmP)
Q: The change in my anisotropy signal upon binding is very small, making it difficult to determine a binding curve. How can I increase the dynamic range of my assay?
A: A small dynamic range can be due to several factors related to the molecules and the buffer.
-
pH and Ionic Strength: The pH and salt concentration of the buffer can significantly influence binding affinity.[12][13][14] Systematically vary the pH and ionic strength to find the optimal conditions for your specific interaction.
-
Viscosity: Anisotropy is dependent on the viscosity of the solution.[5] While not always practical to alter, ensure your buffer viscosity is consistent across all experiments. Adding a viscogen like glycerol (B35011) (e.g., 5-10%) can sometimes help to increase the dynamic range.[15][16]
-
Fluorophore Placement: The position of the fluorophore on the Phe-Phe peptide can impact its mobility. If the fluorophore is on a very flexible part of the molecule, its movement might not be sufficiently restricted upon binding.
Data Presentation: Recommended Buffer Conditions
The following table summarizes recommended starting concentrations and ranges for key buffer components for this compound experiments. These are general guidelines, and optimal conditions should be determined empirically for each specific assay.
| Buffer Component | Recommended Starting Concentration | Acceptable Range | Purpose & Considerations |
| Buffering Agent | 50 mM Tris-HCl or 50 mM HEPES | 20-100 mM | Maintain a stable pH. The choice of buffer can sometimes influence binding. |
| pH | 7.4 | 6.5 - 8.0 | The optimal pH depends on the pI of the interacting molecules and can significantly affect binding affinity.[12][17][18] |
| Ionic Strength (NaCl or KCl) | 150 mM | 50 - 300 mM | Modulates electrostatic interactions. Higher ionic strength can reduce non-specific binding but may also weaken interactions.[13][14][19] |
| Detergent (e.g., Tween-20, Triton X-100) | 0.01% (v/v) | 0.005% - 0.05% (v/v) | Reduces non-specific binding to plates and can prevent aggregation of hydrophobic compounds.[10][11] |
| Reducing Agent (e.g., DTT, β-mercaptoethanol) | 1 mM DTT | 0.5 - 5 mM | Prevents oxidation of cysteine residues in proteins. Only include if your protein has functionally important free thiols. |
| Carrier Protein (e.g., BSA, BGG) | 0.1 mg/mL | 0.05 - 1 mg/mL | Can prevent non-specific adsorption of the tracer to surfaces. Check for autofluorescence.[7] |
Experimental Protocols
Protocol 1: Basic this compound Binding Assay
This protocol describes a direct binding experiment to determine the dissociation constant (Kd) of a fluorescently labeled Phe-Phe peptide to a target protein.
-
Prepare Assay Buffer: Prepare the optimized assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Prepare Reagents:
-
Prepare a 2X stock solution of your fluorescently labeled Phe-Phe peptide in the assay buffer. The final concentration in the well should be at or below the estimated Kd.
-
Prepare a serial dilution of your target protein in the assay buffer, starting at a concentration at least 10-fold higher than the expected Kd.
-
-
Assay Plate Setup:
-
Add equal volumes of the 2X Phe-Phe peptide solution to all wells of a black, opaque 384-well plate.
-
Add the serially diluted protein solutions to the wells. Include wells with buffer only as a negative control.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence anisotropy using a plate reader equipped with appropriate polarization filters for your fluorophore.
-
Data Analysis: Plot the change in anisotropy as a function of the protein concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd.
Protocol 2: Competitive this compound Inhibition Assay
This protocol is for determining the IC50 of an unlabeled inhibitor that competes with the fluorescent Phe-Phe peptide for binding to the target protein.
-
Prepare Assay Buffer: Use the same optimized buffer as in the binding assay.
-
Prepare Reagents:
-
Prepare a 3X stock solution of the target protein at a concentration that gives a significant anisotropy signal (typically around the Kd of the Phe-Phe peptide).
-
Prepare a 3X stock solution of the fluorescent Phe-Phe peptide.
-
Prepare a serial dilution of the unlabeled inhibitor.
-
-
Assay Plate Setup:
-
Add the serially diluted inhibitor to the wells.
-
Add the 3X target protein solution to all wells (except for controls for no protein).
-
Add the 3X fluorescent Phe-Phe peptide solution to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for the predetermined equilibrium time, protected from light.
-
Measurement: Read the fluorescence anisotropy on a plate reader.
-
Data Analysis: Plot the anisotropy values against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Mandatory Visualization
Illustrative Signaling Pathway: Inhibition of a Protein-Protein Interaction
This diagram illustrates a hypothetical signaling pathway where an external signal induces the interaction of Protein A and Protein B. A Phe-Phe-based peptide inhibitor can block this interaction, thereby inhibiting the downstream cellular response.
Caption: Inhibition of a protein-protein interaction by a Phe-Phe peptide.
References
- 1. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence quenching in phenylalanine and model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ionic Strength Modulation of the Free Energy Landscape of Aβ40 Peptide Fibril Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. RSC - Page load error [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: FA-Phe-Phe Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Formyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe) in solution.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the handling and experimentation of this compound in solution.
Question 1: My this compound solution is losing activity over time. What are the potential causes?
Answer: Loss of this compound activity is primarily due to its degradation in solution. The main degradation pathways are chemical hydrolysis of the peptide bonds and enzymatic cleavage by proteases and peptidases.[1][2][3] Several factors can influence the rate of degradation, including the pH and temperature of the solution, and the presence of contaminating enzymes.[2][4][5][6][7]
Question 2: How does pH affect the stability of this compound?
Answer: The pH of the solution is a critical factor in maintaining the stability of this compound. Both acidic and basic conditions can accelerate the hydrolysis of its peptide bonds, leading to degradation.[4][8] For many peptides, a neutral pH (around 7.0) is optimal for stability.[4] It is crucial to use a well-buffered system to maintain the desired pH throughout your experiment.
Question 3: What role does temperature play in this compound degradation?
Answer: Temperature significantly impacts the rate of chemical reactions, including peptide degradation. Higher temperatures will increase the rate of both chemical hydrolysis and any potential enzymatic activity.[2][6] For short-term storage of solutions, it is recommended to keep them on ice (0-4°C). For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.
Question 4: I suspect enzymatic degradation of my this compound. How can I prevent this?
Answer: Enzymatic degradation is a major concern, especially when working with biological samples (e.g., cell culture media, tissue homogenates) that contain proteases and peptidases.[1][9] These enzymes can cleave the peptide bonds of this compound.[10] To prevent this, consider the following:
-
Use of Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your solution.[1][11][12] These cocktails contain a mixture of inhibitors that target various classes of proteases.
-
Heat Inactivation: If your experimental conditions allow, heat-inactivating the biological sample (e.g., serum) before adding this compound can denature and inactivate many enzymes.
-
Purified Systems: Whenever possible, work in purified, enzyme-free buffer systems.
Question 5: Are there any chemical modifications that can enhance this compound stability?
Answer: While you may be working with the specific this compound molecule, it's useful to know that peptide stability can be enhanced through chemical modifications. The existing N-terminal formyl group on this compound already offers some protection against certain aminopeptidases.[1] Further modifications could include:
-
C-terminal Amidation: Modifying the C-terminal carboxylic acid to an amide can increase resistance to carboxypeptidases.[1][10]
-
D-Amino Acid Substitution: Replacing the natural L-amino acids with their D-isomers can make the peptide resistant to cleavage by most common proteases.[1][13]
Question 6: How can I monitor the degradation of my this compound solution?
Answer: The most common and reliable method for monitoring peptide degradation is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15][16][17] By running samples at different time points, you can quantify the remaining intact this compound and observe the appearance of degradation products. The use of a mass spectrometer in line with the HPLC (LC-MS) can further help in identifying the degradation products.[10][18]
Data Summary
The following table summarizes the key factors affecting this compound stability and the recommended strategies for mitigation.
| Factor | Effect on this compound Stability | Recommended Mitigation Strategy |
| pH | High or low pH increases the rate of hydrolysis.[4][8] | Maintain a neutral pH (around 7.0) using a suitable buffer system. |
| Temperature | Higher temperatures accelerate degradation.[2][6] | Store solutions at 0-4°C for short-term use and frozen (-20°C or -80°C) for long-term storage. |
| Enzymes | Proteases and peptidases cleave peptide bonds.[1][9][10] | Add a broad-spectrum protease inhibitor cocktail, especially when using biological samples.[11][12] |
| Solution Purity | Contaminants in water or buffers can catalyze degradation. | Use high-purity, sterile water and reagents for all solutions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable this compound Solution
-
Reagent Preparation:
-
Use high-purity, sterile, nuclease-free water.
-
Prepare your desired buffer (e.g., Phosphate Buffered Saline, PBS) at the target pH (e.g., 7.4). Filter-sterilize the buffer.
-
If required, add a commercially available protease inhibitor cocktail to the buffer at the recommended concentration.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder.
-
Dissolve the peptide in a small amount of a suitable solvent like DMSO, if necessary, before diluting it into the aqueous buffer.
-
Perform the final dilution in the prepared buffer on ice to the desired final concentration.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For short-term storage (up to 24 hours), store at 4°C.
-
For long-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Monitoring this compound Degradation using RP-HPLC
-
Sample Preparation:
-
Prepare your this compound solution according to Protocol 1.
-
Incubate the solution under the conditions you wish to test (e.g., 37°C in cell culture media).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately stop any potential enzymatic activity by adding a quenching agent like trifluoroacetic acid (TFA) to a final concentration of 0.1% or by mixing with an equal volume of cold acetonitrile.
-
Store the quenched samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 5% to 95% over 30 minutes). The exact gradient should be optimized for your specific system to achieve good separation of this compound from its degradation products.[14]
-
Detection: UV detection at 214 nm or 280 nm.
-
Analysis: Integrate the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new, earlier-eluting peaks often corresponds to degradation products.
-
Visualizations
Caption: Degradation pathways of this compound in solution.
References
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characteristics of short peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. worldscientific.com [worldscientific.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. youtube.com [youtube.com]
- 9. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Sample prep reagents | Abcam [abcam.com]
- 13. dovepress.com [dovepress.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. pekcuralabs.com [pekcuralabs.com]
- 18. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FA-Phe-Phe Hydrogel Experiments
Welcome to the technical support center for FA-Phe-Phe (Fmoc-Phe-Phe) hydrogel applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to form hydrogels?
This compound, or N-fluorenylmethoxycarbonyl-diphenylalanine, is a dipeptide derivative that is well-known for its ability to self-assemble into nanofibers.[1][2] These nanofibers can entangle to form a three-dimensional network that traps water, resulting in a hydrogel.[1][2] This process is driven by a combination of hydrophobic, π–π stacking, and hydrogen bonding interactions.[3][4] this compound hydrogels are frequently used in biomedical applications such as 3D cell culture, tissue engineering, and controlled drug release due to their biocompatibility and tunable properties.[2][5]
Q2: What are the key factors that influence this compound hydrogel formation and properties?
The formation and final properties of this compound hydrogels are highly sensitive to several experimental conditions. The most critical factor is the final pH of the solution, which dictates the mechanical properties of the gel.[3] Other important factors include the concentration of this compound, the solvent system used (e.g., the ratio of organic solvent to water), temperature, and ionic strength.[3][6][7][8] The method of preparation, such as the rate of pH change or solvent exchange, can also significantly impact the homogeneity and mechanical strength of the resulting hydrogel.[6]
Q3: Are there any known cytotoxicity concerns with this compound hydrogels?
While this compound hydrogels are generally considered biocompatible, some studies have raised concerns about the potential cytotoxicity of its degradation products.[1] Specifically, the cleavage of the Fmoc (fluorenylmethyloxycarbonyl) protecting group can lead to the formation of highly reactive dibenzofulvalene, which has shown some level of cytotoxicity.[3][4] However, many studies have demonstrated good cell viability and proliferation within this compound hydrogels.[1][2] It is crucial to perform appropriate cytotoxicity assays for your specific cell type and application.
Troubleshooting Guides
Issue 1: My this compound solution is not forming a hydrogel.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | This compound typically forms hydrogels at a pH below 8.0.[3][4] Verify the final pH of your solution after all components have been added. If the pH is too high, the this compound molecules will be deprotonated and soluble, preventing self-assembly. Adjust the pH by slowly adding an acid (e.g., HCl) or using a buffer. A common method to induce gelation is to use glucono-δ-lactone (GdL), which slowly hydrolyzes to gluconic acid, providing a gradual and uniform decrease in pH.[6] |
| Insufficient this compound Concentration | There is a critical gelation concentration (CGC) below which a hydrogel will not form. This concentration can vary depending on the solvent and temperature. Increase the concentration of this compound in your solution.[6] |
| Inappropriate Solvent | This compound is often first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP) before the addition of an aqueous solution to trigger gelation.[9] The ratio of the organic solvent to the aqueous phase is crucial.[3] If the organic solvent concentration is too high, it may prevent the hydrophobic interactions necessary for self-assembly. Try reducing the initial volume of the organic solvent. |
| Temperature Effects | The self-assembly of this compound can be temperature-dependent. Some protocols involve a heating and cooling cycle to promote dissolution and subsequent gelation.[6] Ensure you are following the recommended temperature protocol for your specific method. |
| Purity of this compound | Impurities in the this compound powder can interfere with the self-assembly process. Ensure you are using a high-purity grade of the peptide. If in doubt, consider purifying the compound. |
Issue 2: The formed hydrogel has inconsistent or undesirable mechanical properties (too weak or too stiff).
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Final pH | The mechanical strength of this compound hydrogels is strongly correlated with the final pH.[3] A lower pH generally results in a stiffer gel. Precisely control and measure the final pH of your hydrogel. You can create a calibration curve to correlate pH with the storage modulus (G') to achieve the desired stiffness. |
| This compound Concentration | The stiffness of the hydrogel is also dependent on the concentration of the peptide; a higher concentration typically leads to a stronger gel.[6] Adjust the this compound concentration to modulate the mechanical properties. |
| Gelation Kinetics | The rate of gelation can affect the final structure and properties of the hydrogel. A slower, more controlled gelation process, such as that achieved with GdL, often results in more homogeneous and mechanically robust gels.[6] |
| Ionic Strength | The presence of salts can influence the self-assembly process by screening electrostatic repulsions. The type and concentration of ions in your buffer can be adjusted to fine-tune the hydrogel's properties.[3] |
| Cross-linking | For applications requiring higher mechanical strength, consider incorporating a cross-linking agent. However, this will alter the chemical composition of your hydrogel.[10] |
Issue 3: Poor cell viability or proliferation in the 3D cell culture.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity of Degradation Products | As mentioned in the FAQs, the Fmoc group can release cytotoxic byproducts.[3][4] If you suspect this is an issue, consider extensive washing of the hydrogel before cell seeding to remove any un-gelled material or initial degradation products. Alternatively, explore using a different N-terminal protecting group, though this will change the self-assembling properties. |
| Residual Organic Solvent | If you are using an organic solvent like DMSO to dissolve the this compound, ensure that the final concentration in the hydrogel is well below the toxic level for your cells. Consider dialysis or extensive washing to remove residual solvent. |
| Extreme pH | The final pH of the hydrogel must be within a physiologically compatible range for your cells (typically pH 6.8-7.4). Verify the pH of the hydrogel after its formation and equilibration. |
| Nutrient and Gas Diffusion Limitations | A very dense hydrogel network can limit the diffusion of nutrients, oxygen, and waste products, leading to cell death in the center of the construct. Consider using a lower concentration of this compound to create a more porous scaffold or incorporating microfluidic channels. |
| Lack of Cell Adhesion Motifs | This compound itself does not contain specific cell adhesion motifs like RGD.[2] For anchorage-dependent cells, this can lead to anoikis (a form of programmed cell death). Consider co-assembling this compound with a peptide that incorporates a cell adhesion sequence.[2] |
Issue 4: Unexpected drug/protein release profile from the hydrogel.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Hydrogel Mesh Size | The release rate of an encapsulated molecule is largely dependent on its size relative to the mesh size of the hydrogel network. A denser hydrogel (higher this compound concentration) will generally lead to a slower release.[11] Adjust the peptide concentration to control the release rate. |
| Drug-Matrix Interactions | The chemical properties of the drug or protein can lead to interactions with the hydrogel matrix, affecting its release. Hydrophobic drugs may interact with the phenylalanine residues, while charged molecules can have electrostatic interactions.[1] The pH of the hydrogel and the isoelectric point of the protein are critical factors.[11][12] Consider modifying the buffer or pH to modulate these interactions. |
| Inhomogeneous Drug Distribution | If the drug is not uniformly distributed throughout the hydrogel, it can lead to an initial burst release followed by a much slower release. Ensure thorough mixing of the drug with the this compound solution before gelation is triggered. |
| Hydrogel Degradation Rate | The release of the drug can also be coupled to the degradation of the hydrogel matrix. If the hydrogel degrades too quickly, it will result in a faster drug release. The stability of the hydrogel can be influenced by temperature, pH, and the presence of enzymes.[2] |
Experimental Protocols
Standard Protocol for this compound Hydrogel Preparation (pH Switch Method)
This protocol is a general guideline and may require optimization for your specific application.
-
Dissolve this compound: Weigh the desired amount of this compound powder and dissolve it in a suitable organic solvent (e.g., DMSO) to create a stock solution. Gentle heating or sonication may be required to fully dissolve the peptide.
-
Prepare Aqueous Solution: Prepare the aqueous solution (e.g., deionized water, buffer, or cell culture medium) that will be used to trigger gelation. If you are encapsulating a drug or protein, it should be dissolved in this aqueous phase.
-
Trigger Gelation: To induce self-assembly and gelation, add the aqueous solution to the this compound stock solution. The final pH should be adjusted to be below 8.0. For a more controlled gelation, a solution of glucono-δ-lactone (GdL) can be used as the aqueous phase, which will slowly lower the pH.
-
Incubation: Allow the mixture to stand at the desired temperature (e.g., room temperature or 37°C) until a self-supporting hydrogel is formed. The time required for gelation can range from a few minutes to several hours depending on the specific conditions.[6]
-
Equilibration: Before use in cell culture or release studies, it is advisable to equilibrate the hydrogel by washing it with the appropriate buffer or medium to remove any residual solvent and to stabilize the pH.
Visualizations
Caption: The self-assembly of this compound into a hydrogel is initiated by a trigger that leads to nucleation, fiber growth, and network formation.
Caption: A stepwise decision-making diagram to troubleshoot the failure of this compound hydrogel formation.
References
- 1. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
How to correct for background fluorescence with FA-Phe-Phe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the substrate FA-Phe-Phe (Furylacryloyl-L-phenylalanyl-L-phenylalanine) in their experiments. Our goal is to help you overcome common challenges, particularly those related to background signal, and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic dipeptide substrate commonly used to measure the activity of certain proteases. The "FA" component, furylacryloyl, is a chromophore. When the peptide bond between the two phenylalanine residues is cleaved by an enzyme, the absorbance properties of the furylacryloyl moiety change. This change in absorbance, typically monitored around 340 nm, is directly proportional to the enzyme's activity. This compound is a well-established substrate for enzymes such as Angiotensin-Converting Enzyme (ACE) and Cathepsin A.
Q2: I am experiencing high "background fluorescence" with my this compound assay. What could be the cause?
It is important to first confirm the nature of your assay. The vast majority of published methods using this compound are spectrophotometric , meaning they measure changes in light absorbance, not fluorescence. High background in this context would refer to a high initial absorbance reading.
However, if you are using a specialized kit or a non-standard protocol that does indeed measure fluorescence, high background could be due to several factors, including:
-
Autofluorescence: The inherent fluorescence of the this compound substrate, the enzyme preparation, or components of your sample or buffer.
-
Contamination: Fluorescent contaminants in your reagents, solvents, or on the microplate.
-
Instrument Settings: Suboptimal excitation and emission wavelength settings on your fluorometer.
-
Light Scattering: Particulates or high concentrations of macromolecules in the sample can scatter light, which may be detected as fluorescence.
Please proceed to the appropriate troubleshooting guide below based on whether you are performing a spectrophotometric (absorbance) or a fluorometric (fluorescence) assay.
Troubleshooting Guide: High Background in Spectrophotometric Assays
High background absorbance can significantly reduce the dynamic range of your assay and obscure the true enzyme kinetics.
Initial Diagnosis: Identifying the Source of High Absorbance
To pinpoint the source of high background absorbance, it is crucial to run a series of control wells.
| Control Well | Components | Purpose |
| Blank | Assay Buffer Only | Measures the intrinsic absorbance of the buffer and microplate. |
| Substrate Control | Assay Buffer + this compound | Determines the absorbance of the intact substrate. |
| Enzyme Control | Assay Buffer + Enzyme | Measures the absorbance of the enzyme preparation. |
| Sample Control | Assay Buffer + Sample (if applicable) | Assesses the background absorbance contributed by the sample itself. |
| Complete Reaction (No Inhibitor) | Assay Buffer + this compound + Enzyme | Represents the total signal and allows for calculation of the reaction rate. |
Common Causes and Solutions for High Background Absorbance
| Potential Cause | Recommended Solution |
| High Substrate Concentration | While a high substrate concentration is often desired to ensure enzyme saturation, excessively high concentrations can lead to a high initial absorbance that may exceed the linear range of the spectrophotometer. Consider performing a substrate titration to find the optimal concentration that provides a good signal-to-background ratio without saturating the detector. |
| Contaminated Reagents | Impurities in the assay buffer, substrate, or enzyme preparation can contribute to high background. Use high-purity water and reagents. Prepare fresh solutions and filter-sterilize if necessary. |
| Precipitation of Components | The substrate or other assay components may not be fully soluble in the assay buffer, leading to light scattering and artificially high absorbance readings. Ensure all components are fully dissolved. A small amount of an organic solvent like DMSO may be used to dissolve the substrate before diluting it in the assay buffer, but be sure to verify that the final solvent concentration does not inhibit your enzyme. |
| Incorrect Wavelength Setting | Ensure your spectrophotometer is set to the correct wavelength for monitoring the change in absorbance upon this compound cleavage, which is typically around 340 nm. |
| Sample Interference | If you are testing biological samples (e.g., serum, cell lysates), endogenous components may absorb light at 340 nm. Running a "sample control" (sample + buffer, no substrate or enzyme) is essential to quantify and subtract this background absorbance. |
Troubleshooting Guide: High Background in Fluorescence Assays
If you have confirmed that your assay is fluorescence-based, the following guide will help you address high background fluorescence.
Initial Diagnosis: Pinpointing the Source of Background Fluorescence
Similar to the spectrophotometric assay, a set of control wells is essential for diagnosing the source of unwanted fluorescence.
| Control Well | Components | Purpose |
| Blank | Assay Buffer Only | Measures the intrinsic fluorescence of the buffer and microplate. |
| Substrate Control | Assay Buffer + this compound | Determines the autofluorescence of the substrate at the chosen excitation and emission wavelengths. |
| Enzyme Control | Assay Buffer + Enzyme | Measures any intrinsic fluorescence from the enzyme preparation. |
| Sample Control | Assay Buffer + Sample (if applicable) | Quantifies the autofluorescence of the biological sample. |
| Complete Reaction (No Inhibitor) | Assay Buffer + this compound + Enzyme | Represents the total fluorescent signal. |
Common Causes and Solutions for High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence of Substrate/Reagents | The furylacryloyl group may possess some intrinsic fluorescence. Measure the fluorescence of the this compound substrate alone to quantify its contribution. If significant, you may need to subtract this value from all other readings. Similarly, check the enzyme and buffer for autofluorescence. |
| Suboptimal Instrument Settings | The choice of excitation and emission wavelengths is critical. If the excitation and emission spectra of the cleaved, fluorescent product are known, ensure your instrument is set to these specific wavelengths to maximize signal and minimize background. If the spectra are unknown, you may need to perform an excitation and emission scan to determine the optimal settings. |
| Use of Incorrect Microplates | For fluorescence assays, it is imperative to use black, opaque-walled microplates.[1] Clear or white plates will lead to high background due to light scatter and bleed-through between wells. |
| Contaminated Reagents or Water | Use high-purity, fluorescence-free water and reagents. Contaminants can be a significant source of background fluorescence. |
| Light Scattering | Particulates or precipitates in the wells can scatter the excitation light, which may be detected as fluorescence. Ensure all solutions are clear and free of particles. Centrifuge samples if necessary. |
| Inner Filter Effect | At high concentrations, the substrate or other components can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration, and can sometimes contribute to background. Diluting the sample may mitigate this effect. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Angiotensin-Converting Enzyme (ACE) Activity
This protocol is a general guideline for a continuous-rate spectrophotometric assay. Optimal conditions may vary depending on the source of ACE and specific experimental goals.
Materials:
-
This compound substrate
-
ACE (e.g., from rabbit lung)
-
Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 8.0
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a small amount of methanol (B129727) or DMSO and then dilute to the desired final concentration (e.g., 1 mM) in Assay Buffer.
-
Prepare a stock solution of ACE in Assay Buffer. The final concentration in the assay will need to be optimized.
-
-
Assay Setup:
-
Add 180 µL of the this compound solution to each well of the microplate.
-
Include control wells as described in the troubleshooting guide for spectrophotometric assays.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the ACE solution (or buffer for control wells) to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. The rate of the reaction is the initial linear slope of this curve (ΔAbs/min).
-
Subtract the rate of the "no enzyme" control from the rates of the experimental wells.
-
Visualizations
References
FA-Phe-Phe assay interference from other compounds
Welcome to the technical support center for the FA-Phe-Phe assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to this assay. We will operate under the common understanding that the this compound assay is a fluorescence polarization (FP) assay used to screen for inhibitors of chymotrypsin-like proteases, utilizing a fluorescein-labeled dipeptide (this compound) as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound fluorescence polarization assay?
A1: The this compound assay is a homogeneous assay that measures the activity of chymotrypsin-like proteases. The principle is based on the change in the rotational motion of a fluorescently labeled substrate, this compound. In its intact state, the this compound substrate is small and rotates rapidly in solution, resulting in a low fluorescence polarization value. Upon cleavage by a protease, the fluorescent FA moiety is separated from the Phe-Phe dipeptide, leading to an even smaller, faster-tumbling molecule, which also exhibits low polarization. When an inhibitor binds to the protease, it prevents the cleavage of the substrate. In a competitive binding assay format where a fluorescent tracer binds to the enzyme, displacement of the tracer by an inhibitor would lead to a decrease in fluorescence polarization.[1][2]
Q2: What are the common sources of interference in the this compound assay?
A2: Like many fluorescence-based assays, the this compound assay is susceptible to interference from test compounds.[3] Common sources of interference include:
-
Autofluorescent Compounds: Test compounds that fluoresce at the same excitation and emission wavelengths as the this compound probe can artificially increase the measured fluorescence intensity, leading to inaccurate polarization readings.[2][3]
-
Colored Compounds (Quenchers): Compounds that absorb light at the excitation or emission wavelengths of the fluorescent probe can quench the fluorescence signal, reducing the total fluorescence intensity and potentially affecting the polarization ratio.[3]
-
Light Scattering: Precipitated or aggregated test compounds can scatter the excitation light, leading to an artificially high fluorescence polarization reading.[2][3]
-
Non-specific Binding: Test compounds can bind non-specifically to the assay components, such as the enzyme or the substrate, which can alter the fluorescence polarization signal.
-
Reactive Compounds: Compounds that are chemically reactive can directly modify the enzyme or the substrate, leading to a loss of activity that is not due to specific inhibition.[4]
Q3: How can I determine if my test compound is interfering with the assay?
A3: A series of control experiments can help identify potential interference. These include:
-
Pre-read of the assay plate: Measuring the fluorescence of the test compounds in the assay buffer before the addition of other reagents can identify autofluorescent compounds.[2]
-
"Inhibitor + Substrate" control: Incubating the test compound with the this compound substrate in the absence of the enzyme can identify compounds that directly interact with or quench the substrate's fluorescence.
-
"Inhibitor + Buffer" control: This helps to assess the intrinsic fluorescence of the test compound.
-
Light scattering check: Measuring the absorbance of the compound at a wavelength outside of the fluorescent probe's absorbance spectrum (e.g., 600 nm) can detect compound precipitation.
Troubleshooting Guides
Issue 1: High Background Fluorescence or False Positives
Possible Cause: The test compound is autofluorescent.
Troubleshooting Steps:
-
Pre-read the compound plate: Before adding any assay reagents, read the plate containing your test compounds at the same excitation and emission wavelengths used for the this compound probe.
-
Subtract background fluorescence: If the compound is fluorescent, subtract its signal from the final assay signal. However, be aware that high compound fluorescence can still compromise the assay window.[2]
-
Use a red-shifted fluorescent probe: If autofluorescence is a persistent issue with your compound library, consider developing a similar assay with a fluorescent label that excites and emits at longer wavelengths (a "red-shifted" probe), as compound autofluorescence is less common in the red part of the spectrum.[3][5]
Issue 2: Low Signal-to-Noise Ratio or False Negatives
Possible Cause: The test compound is quenching the fluorescence of the this compound probe.
Troubleshooting Steps:
-
Run a quenching control: Incubate the test compound at its screening concentration with the this compound substrate (at the assay concentration) in the absence of the enzyme. Measure the fluorescence intensity and compare it to the intensity of the substrate alone. A significant decrease in fluorescence indicates quenching.
-
Evaluate data in fluorescence intensity mode: Re-reading the plate in fluorescence intensity mode can help identify quenching effects.[6]
-
Reduce compound concentration: If possible, test the compound at lower concentrations to minimize quenching.
-
Change the fluorophore: Some fluorophores are more susceptible to quenching than others. If quenching is a major problem, re-developing the assay with a different fluorophore may be necessary.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause: The test compound is precipitating or aggregating in the assay buffer.
Troubleshooting Steps:
-
Visual inspection: Visually inspect the assay wells for any signs of precipitation.
-
Light scatter measurement: Read the assay plate at a wavelength outside the fluorophore's absorbance range (e.g., 600-650 nm) to detect light scattering from precipitated compounds.
-
Solubility assessment: Determine the solubility of your compound in the assay buffer. If solubility is low, you may need to add a small amount of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).
-
Include a detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent compound aggregation.
Quantitative Data Summary
The following table provides a hypothetical summary of results from control experiments for three different test compounds to illustrate how to identify potential interference.
| Compound | Autofluorescence (RFU at Ex/Em of FA) | Quenching (% of Control Signal) | Light Scattering (OD at 620 nm) | Apparent Inhibition (%) | Interpretation |
| Compound A | 50 | 98% | 0.01 | 85% | Likely a true inhibitor. |
| Compound B | 8000 | 110% | 0.02 | 95% | Potential false positive due to high autofluorescence. |
| Compound C | 150 | 45% | 0.03 | 90% | Potential false positive due to fluorescence quenching. |
| Compound D | 200 | 95% | 0.50 | 99% | Potential false positive due to precipitation/light scattering. |
Experimental Protocols
Protocol 1: Screening for Autofluorescence
-
Prepare a serial dilution of the test compound in the assay buffer in a 96-well or 384-well black assay plate.
-
Include wells with buffer only as a negative control.
-
Read the plate using a fluorescence plate reader at the excitation and emission wavelengths of the this compound probe (e.g., Ex/Em = 485/528 nm for fluorescein).
-
Calculate the signal-to-background ratio. A high signal indicates that the compound is autofluorescent.
Protocol 2: Quenching Assay
-
In a black assay plate, add the this compound substrate at its final assay concentration to wells containing the test compound at its screening concentration.
-
In control wells, add the this compound substrate to the assay buffer.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity.
-
Calculate the percentage of quenching by comparing the fluorescence of the compound-containing wells to the control wells.
Visualizations
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Principle of the this compound protease assay.
References
- 1. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Best practices for storing and handling FA-Phe-Phe
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for the storage, handling, and use of N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide derivative, specifically a furylacryloyl-dipeptide. It is commonly used in biochemical assays as a chromogenic substrate for certain proteases. It is a known specific substrate for Cathepsin A and can also be used to study the activity of Angiotensin-Converting Enzyme (ACE).[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity and stability of this compound. Recommendations can vary slightly between suppliers, but the following guidelines are based on best practices. For optimal long-term stability, it is recommended to store this compound at temperatures below -15°C.[2] Some suppliers may ship the product at room temperature for short durations, but for storage upon receipt, a freezer is ideal.[1] The compound should be stored in a tightly sealed container, protected from light and moisture, in a dry and well-ventilated area.[3][4]
Q3: How should I handle this compound powder?
A3: this compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE). This includes safety glasses with side shields, gloves, and a lab coat.[4][5][6] To avoid inhalation of the powder, minimize dust generation and work in a well-ventilated area or under a fume hood.[3][4] Avoid contact with skin and eyes.[5] After handling, wash hands thoroughly.[3]
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, this compound is typically dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before being diluted into an aqueous buffer for the final assay. The choice of solvent and final concentration depends on the specific experimental protocol. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity. Once in solution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C.
Storage and Handling Summary
The following table summarizes the key recommendations for storing and handling this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: < -15°C[2] | To ensure chemical stability and prevent degradation. |
| Storage Conditions | Tightly sealed container, protected from light and moisture.[3][4] | Prevents hydrolysis and photodegradation. |
| Handling | Use in a well-ventilated area; wear appropriate PPE (gloves, safety glasses, lab coat).[4][5] | Minimizes exposure risk (inhalation, skin/eye contact). |
| Stock Solutions | Aliquot into single-use volumes and store at ≤ -20°C. | Avoids repeated freeze-thaw cycles that can degrade the peptide. |
| Safety | Avoid generating dust.[3] Wash hands thoroughly after use.[3] | Standard laboratory safety practice to prevent contamination and exposure. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
Problem: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Troubleshooting Step |
| Substrate Degradation | Prepare fresh dilutions of this compound from a new aliquot of the stock solution. Ensure the stock solution has not undergone multiple freeze-thaw cycles. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique. |
| Inconsistent Incubation Times | Use a calibrated timer and ensure all samples are incubated for the exact same duration. For kinetic assays, ensure read intervals are precise. |
| Reagent Variability | If possible, use a single batch of reagents for the entire experiment. If a new batch is introduced, perform a validation experiment to ensure consistency. |
| Instrument Fluctuation | Allow the plate reader or spectrophotometer to warm up adequately before taking measurements. Check for instrument drift by reading a blank control over time. |
Problem: Low or No Enzyme Activity Detected
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of the enzyme with a known, reliable positive control substrate. Ensure the enzyme was stored correctly and has not lost activity. |
| Degraded this compound | Use a fresh aliquot of this compound. Confirm the correct storage of the compound. |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of the assay buffer. Enzyme activity is highly dependent on these parameters. |
| Presence of Inhibitors | Ensure no contaminating inhibitors are present in the enzyme preparation, buffer, or the this compound solution itself. The solvent (e.g., DMSO) concentration may be too high. |
| Incorrect Wavelength | Confirm you are measuring the absorbance at the correct wavelength for the product of this compound cleavage. |
Experimental Protocols
General Protocol: Measuring Cathepsin A Activity
This protocol provides a general methodology for a continuous kinetic assay of Cathepsin A using this compound. Researchers should optimize concentrations and conditions for their specific experimental setup.
1. Reagents and Materials:
-
This compound (Substrate)
-
Purified Cathepsin A (Enzyme)
-
Assay Buffer: e.g., 50 mM MES, pH 5.5, with 100 mM NaCl
-
DMSO (for dissolving substrate)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at ~340 nm
2. Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (e.g., a 2x working solution for a range of concentrations from 10 µM to 500 µM).
-
Dilute the Cathepsin A enzyme in Assay Buffer to the desired final concentration (e.g., a 2x working solution of 20 nM).
-
-
Set up the Assay:
-
Add 50 µL of the 2x this compound working solution to each well of the 96-well plate.
-
Include a "no enzyme" control (add 50 µL of Assay Buffer instead of enzyme solution) to measure substrate auto-hydrolysis.
-
Include a "no substrate" control (add 50 µL of 2x Assay Buffer instead of the substrate solution) to measure background absorbance from the enzyme.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 2x Cathepsin A working solution to each well.
-
-
Measure Activity:
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 340 nm every 60 seconds for 15-30 minutes. The rate of hydrolysis is proportional to the rate of change in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Correct for any background signal by subtracting the rate from the "no enzyme" control.
-
Plot the reaction velocity against the substrate concentration to determine kinetic parameters like Kₘ and Vₘₐₓ.
-
Visualizations
Caption: General workflow for an enzyme kinetics assay using this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Validation & Comparative
Validating Cathepsin A Activity: A Comparative Guide to FA-Phe-Phe and Alternative Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of Cathepsin A (CTSA) activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the spectrophotometric assay using 3-(2-Furyl)acryloyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe) with an alternative colorimetric method utilizing carbobenzoxy-L-phenylalanyl-L-leucine (Z-Phe-Leu), offering insights into their respective methodologies, performance, and commercial availability.
Cathepsin A, a lysosomal serine carboxypeptidase, is involved in protein degradation and the processing of bioactive peptides. Its dysregulation has been implicated in several diseases, including the lysosomal storage disorder galactosialidosis. Therefore, robust and reliable methods for quantifying its enzymatic activity are essential for both basic research and the development of therapeutic interventions.
Comparison of Cathepsin A Activity Assays
This guide focuses on two prominent methods for determining CTSA activity: the continuous spectrophotometric assay with this compound and a colorimetric assay employing Z-Phe-Leu. The following table summarizes the key characteristics of each assay, providing a clear comparison to aid in selecting the most appropriate method for specific research needs.
| Feature | This compound Assay | Z-Phe-Leu Assay |
| Principle | Continuous spectrophotometric measurement of the decrease in absorbance resulting from the cleavage of the this compound substrate. | Two-step colorimetric assay measuring the amount of liberated leucine (B10760876) from the Z-Phe-Leu substrate using trinitrobenzene sulfonate (TNBS). |
| Detection Method | Spectrophotometry | Colorimetry |
| Wavelength | >324 nm[1] | 420 nm[1] |
| Assay Type | Continuous | Endpoint |
| Substrate Specificity | High for Cathepsin A[1] | Good for Cathepsin A, but may have cross-reactivity with other carboxypeptidases. |
| Reported Kinetic Parameters (for human Cathepsin A) | kcat/Km values have been determined, with high specificity observed for substrates with large hydrophobic or positively charged amino acid residues in the P1' position.[1] | Km: 0.04 mM (recombinant), 0.07 mM (endogenous) kcat: 12.1 s⁻¹ (recombinant), 35 s⁻¹ (endogenous)[1] |
| Commercial Availability | Substrate is commercially available. | Substrate is commercially available. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for both the this compound and Z-Phe-Leu assays for measuring Cathepsin A activity.
Experimental Protocol for Cathepsin A Activity Assay using this compound
This protocol is based on the continuous spectrophotometric method described by Pshezhetsky et al. (1995).[1]
Materials:
-
Purified or recombinant Cathepsin A
-
This compound substrate
-
Assay Buffer (e.g., 0.1 M NaOAc, 0.15 M NaCl, pH 4.5)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., dimethyl sulfoxide).
-
Prepare the assay buffer and adjust the pH to the optimal range for Cathepsin A activity (typically pH 4.5-5.5).
-
Add the assay buffer to a cuvette.
-
Add the this compound substrate to the cuvette to achieve the desired final concentration.
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of Cathepsin A to the cuvette.
-
Immediately start monitoring the decrease in absorbance at a wavelength above 324 nm continuously for a set period.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
Experimental Protocol for Cathepsin A Activity Assay using Z-Phe-Leu
This protocol is a two-step colorimetric assay.[1]
Materials:
-
Purified or recombinant Cathepsin A
-
Z-Phe-Leu substrate
-
Assay Buffer (0.1 M NaOAc, 0.15 M NaCl, pH 4.5)
-
Trinitrobenzene sulfonate (TNBS) solution (2 mM in 0.2 M sodium borate, pH 9.8)
-
Sodium sulfite (B76179) (Na₂S₂O₃) solution (3 mM in 0.2 M KH₂PO₄, pH 4.2)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of the Z-Phe-Leu substrate.
-
In a reaction tube, add the assay buffer and Z-Phe-Leu to the desired final concentrations.
-
Initiate the reaction by adding a known amount of Cathepsin A.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 15-30 minutes).
-
At timed intervals, take aliquots of the reaction and add them to the TNBS solution to stop the enzymatic reaction and initiate the color development.
-
Incubate the TNBS reaction mixture at room temperature for approximately 30 minutes.
-
Stop the color development by adding the Na₂S₂O₃ solution.
-
Measure the absorbance at 420 nm.
-
Create a standard curve using known concentrations of leucine to quantify the amount of product formed.
Concluding Remarks
Both the this compound and Z-Phe-Leu assays provide reliable methods for validating Cathepsin A activity. The choice between the two will depend on the specific requirements of the experiment. The this compound assay offers the advantage of a continuous measurement, which can be beneficial for detailed kinetic studies. The Z-Phe-Leu assay, while being an endpoint assay, is a well-established colorimetric method. For researchers requiring high specificity, the this compound substrate appears to be a superior choice based on available literature.[1] Ultimately, the selection of the assay should be guided by factors such as the required sensitivity, throughput, available equipment, and cost considerations.
References
A Comparative Guide to FA-Phe-Phe and Other ACE Substrates for Researchers
For researchers in drug discovery and development, the selection of an appropriate substrate is critical for the accurate assessment of Angiotensin-Converting Enzyme (ACE) activity. This guide provides a detailed comparison of the synthetic substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe) with other commonly used ACE substrates. We present a comprehensive overview of their kinetic parameters, detailed experimental protocols for ACE activity assays, and a visualization of the relevant signaling pathways.
Performance Comparison of ACE Substrates
The efficiency of an enzyme's catalysis on a particular substrate is best described by its kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Furanacryloyl-Phe-Gly-Gly (FAPGG) | 0.30 | 317 | 1.06 x 10⁶ | [1] |
| Angiotensin I | - | - | 1.8 x 10⁵ | [2] |
| Bradykinin | - | - | - | [1] |
| Hippuryl-His-Leu (HHL) | 0.21 | 83.3 | 3.97 x 10⁵ | [3] |
| Angiotensin-(1-7) | 0.0066 (somatic ACE) | 0.395 (somatic ACE) | 5.98 x 10⁴ (somatic ACE) | [4] |
Note: The kcat value for FAPGG was converted from 19000 min⁻¹ to 317 s⁻¹. The kcat for HHL was converted from 5 x 10³ min⁻¹ to 83.3 s⁻¹. Direct comparison can be challenging due to variations in experimental conditions such as pH, temperature, and buffer composition across different studies.
Experimental Protocols for ACE Activity Assays
The choice of assay for determining ACE activity depends on factors such as the required sensitivity, throughput, and available equipment. Here, we provide detailed methodologies for two common types of assays: a continuous spectrophotometric assay often employed for furanacryloyl-based substrates and an endpoint HPLC-based assay for substrates like Hippuryl-His-Leu (HHL).
Continuous Spectrophotometric Assay for Furanacryloyl-Based Substrates
This method is based on the change in absorbance that occurs upon hydrolysis of the furanacryloyl-tripeptide substrate. The cleavage of the terminal dipeptide results in a blue shift in the absorption spectrum, which can be monitored continuously.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
Furanacryloyl-L-phenylalanylglycylglycine (FAPGG) or a similar substrate
-
HEPES buffer (50 mM, pH 7.5, containing 300 mM NaCl and 10 µM ZnCl₂)
-
Spectrophotometer capable of reading in the UV range (e.g., 340 nm)
-
Cuvettes
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAPGG substrate in the HEPES buffer. The final concentration in the assay will typically be in the range of the substrate's Kₘ value.
-
Prepare a working solution of ACE in the same buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Execution:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 37°C).
-
To a cuvette, add the HEPES buffer and the FAPGG substrate solution.
-
Initiate the reaction by adding the ACE working solution to the cuvette and mix gently.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
The ACE activity can be calculated using the molar extinction coefficient of the substrate.
-
Endpoint HPLC-Based Assay for HHL Substrate
This method measures the amount of product (hippuric acid, HA) formed after a fixed incubation time. The product is separated from the unreacted substrate by reverse-phase high-performance liquid chromatography (HPLC) and quantified by UV detection.
Materials:
-
Angiotensin-Converting Enzyme
-
Hippuryl-His-Leu (HHL)
-
Sodium Borate (B1201080) Buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
Hydrochloric Acid (HCl) (e.g., 1 M) to stop the reaction
-
HPLC system with a C18 column and UV detector (228 nm)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
-
Hippuric Acid (HA) standard
-
Micropipettes
-
Incubator or water bath
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HHL in the sodium borate buffer.
-
Prepare a working solution of ACE in the same buffer.
-
Prepare a standard curve of hippuric acid in the appropriate concentration range.
-
-
Assay Execution:
-
In a microcentrifuge tube, pre-incubate the ACE working solution at 37°C for a few minutes.
-
Add the HHL substrate solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a fixed period (e.g., 30 minutes).
-
Stop the reaction by adding HCl.
-
Centrifuge the sample to pellet any precipitate.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the components using the defined mobile phase gradient.
-
Monitor the absorbance at 228 nm.
-
Identify and quantify the hippuric acid peak by comparing its retention time and area to the standards.
-
-
Data Analysis:
-
Calculate the concentration of hippuric acid produced in the reaction using the standard curve.
-
Determine the ACE activity, typically expressed as the amount of product formed per unit time per amount of enzyme.
-
Signaling Pathways and Experimental Workflows
To provide a broader context for ACE activity, it is essential to understand its role in the Renin-Angiotensin System (RAS) and the general workflow of an ACE inhibition assay.
Renin-Angiotensin System (RAS)
The following diagram illustrates the central role of ACE in the RAS, converting Angiotensin I to the potent vasoconstrictor Angiotensin II.
Caption: The Renin-Angiotensin System cascade.
Experimental Workflow for ACE Inhibition Assay
The following diagram outlines the typical steps involved in screening for ACE inhibitors using a substrate-based assay.
Caption: General workflow for an ACE inhibition assay.
References
- 1. Substrate specificity and kinetic characteristics of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin converting enzyme: substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Cross-Validation of a Fluorogenic Peptide-Based Protease Assay with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is critical for understanding biological pathways and for the discovery of novel therapeutics. While fluorogenic assays provide a high-throughput method for assessing enzyme activity, their results can be susceptible to interference. Therefore, cross-validation with a highly specific and sensitive method like mass spectrometry is essential to ensure data accuracy and reliability.
This guide provides a comprehensive comparison of a generic fluorogenic peptide-based protease assay, hypothetically termed the "FA-Phe-Phe assay," with liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the experimental protocols for both methods, present comparative data in a clear format, and provide visual workflows to illustrate the key processes.
Principle of the Methods
The this compound assay is a hypothetical fluorogenic assay designed to measure the activity of a protease that recognizes and cleaves the dipeptide Phenylalanine-Phenylalanine (Phe-Phe). The substrate, this compound, consists of the Phe-Phe dipeptide linked to a fluorophore (FA) that is quenched. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence that is proportional to the enzyme's activity.
Mass spectrometry, on the other hand, provides a direct and highly specific method for identifying and quantifying the molecules present in a sample.[1] In the context of cross-validating the this compound assay, LC-MS/MS can be used to directly measure the consumption of the this compound substrate and the appearance of its cleavage products. This allows for unambiguous confirmation of the enzymatic reaction and precise quantification of the reaction components. The use of mass spectrometry for analyzing enzyme assays offers the advantage of directly identifying the reaction products, which can prevent incorrect positive results that may arise in spectroscopic methods.[1]
Experimental Protocols
This compound Fluorogenic Assay Protocol
This protocol outlines the general steps for conducting the hypothetical this compound assay.
-
Reagent Preparation :
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer appropriate for the protease being studied.
-
Prepare a stock solution of the purified protease.
-
-
Assay Procedure :
-
In a 96-well microplate, add the reaction buffer.
-
Add the test compounds (inhibitors or activators) if screening.
-
Initiate the reaction by adding the protease to the wells.
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
Start the enzymatic reaction by adding the this compound substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to controls to determine the percent inhibition or activation.
-
Mass Spectrometry Cross-Validation Protocol
This protocol describes the use of LC-MS/MS to validate the results from the this compound assay.
-
Sample Preparation from the this compound Assay :
-
At specific time points during the this compound assay, quench the enzymatic reaction in selected wells by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Collect the quenched samples for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) :
-
Separate the components of the quenched reaction mixture using a suitable C18 reverse-phase HPLC column.
-
Use a gradient of water and acetonitrile, both containing 0.1% formic acid, to elute the substrate and its cleavage products.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the this compound substrate and its expected cleavage products.
-
For each analyte, a specific precursor ion and one or more product ions are monitored.
-
-
Data Analysis :
-
Generate calibration curves for the this compound substrate and its cleavage products using standards of known concentrations.
-
Quantify the amount of substrate consumed and product formed in the enzymatic reaction by comparing their peak areas to the calibration curves.
-
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of the this compound assay and the cross-validating mass spectrometry method.
| Feature | This compound Assay (Fluorogenic) | Mass Spectrometry (LC-MS/MS) |
| Principle | Indirect measurement of enzyme activity via fluorescence | Direct detection and quantification of substrate and products |
| Specificity | Can be prone to interference from fluorescent compounds | Highly specific, based on mass-to-charge ratio of analytes |
| Sensitivity | High, dependent on the quantum yield of the fluorophore | Very high, capable of detecting femtomole to attomole levels |
| Throughput | High, suitable for screening large compound libraries | Lower, but can be increased with automation |
| Quantitative Accuracy | Relative quantification, can be affected by assay artifacts | Absolute quantification with the use of internal standards |
| Confirmation of Identity | Indirect, assumes fluorescence is from product formation | Direct confirmation of the identity of substrates and products[1] |
| Cost per Sample | Lower | Higher |
| Expertise Required | Moderate | High |
Visualization of Workflows and Pathways
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Enzymatic cleavage of the this compound substrate by a protease.
Caption: Experimental workflow for the this compound fluorogenic assay.
Caption: Workflow for cross-validation using LC-MS/MS.
Conclusion
The cross-validation of a fluorogenic enzyme assay, such as the hypothetical this compound assay, with mass spectrometry is a powerful strategy to ensure the reliability and accuracy of experimental results. While the fluorogenic assay offers high throughput for initial screening, mass spectrometry provides an orthogonal, highly specific, and sensitive method for confirming hits and accurately quantifying enzymatic activity.[1] By leveraging the strengths of both techniques, researchers can have high confidence in their data, which is paramount for advancing drug discovery and biological research. The integration of mass spectrometry in the validation process is a critical step for robust and reproducible scientific findings.
References
FA-Phe-Phe vs. Alternative Substrates for Protease Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic substrate N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe) with alternative substrates for monitoring the activity of specific proteases, primarily focusing on Cathepsin A and Angiotensin-Converting Enzyme (ACE). This document offers an objective analysis of substrate performance, supported by experimental data, to aid researchers in selecting the most appropriate substrate for their assays.
Performance Comparison of Protease Substrates
The selection of a suitable substrate is critical for the accurate determination of protease activity. Factors such as enzyme specificity, sensitivity of detection, and the kinetic parameters of the substrate-enzyme interaction must be considered. The following table summarizes the quantitative data for this compound and several alternative substrates, providing a basis for comparison.
| Substrate | Target Enzyme(s) | Type | Detection Method | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Cathepsin A, ACE | Chromogenic | Spectrophotometry | Data not available | Data not available | High Specificity | [1] |
| FA-Phe-Leu | Cathepsin A | Chromogenic | Spectrophotometry | Data not available | Data not available | High Specificity | [1] |
| FA-Phe-Ala | Cathepsin A | Chromogenic | Spectrophotometry | Data not available | Data not available | High Specificity | [1] |
| Z-Phe-Leu | Cathepsin A | Chromogenic | Spectrophotometry (indirect) | 0.04 mM | 12.1 s⁻¹ | 3.0 x 10⁵ | [2] |
| Furanacryloyl-Phe-Gly-Gly | ACE | Chromogenic | Spectrophotometry | 0.30 mM | 317 s⁻¹ (19000 min⁻¹) | 1.1 x 10⁶ | |
| Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | Cathepsin G | Fluorogenic | Fluorometry | Data not available | Data not available | 1.5 x 10⁸ | |
| N-Bz-Phe-Val-Arg-pNA (S-2160) | Thrombin, Trypsin, Plasmin | Chromogenic | Spectrophotometry | Data not available | Data not available | Data not available | [3] |
| Z-Arg-Arg-AMC | Cathepsin B | Fluorogenic | Fluorometry | Data not available | Data not available | Data not available | [4] |
| Ac-FR-AFC | Cathepsin L | Fluorogenic | Fluorometry | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key protease activity assays mentioned in this guide.
Protocol 1: Continuous Spectrophotometric Assay of Cathepsin A using this compound
This protocol is adapted from a method for determining the substrate specificity of human lysosomal Cathepsin A.[1]
Materials:
-
Purified human Cathepsin A
-
This compound substrate
-
Assay Buffer (e.g., 0.1 M NaOAc, 0.15 M NaCl, pH 4.5)
-
Spectrophotometer capable of reading in the UV range (wavelengths above 324 nm)
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the Assay Buffer.
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 37°C).
-
To a quartz cuvette, add the appropriate volume of Assay Buffer and the this compound substrate solution to achieve the final desired concentration.
-
Initiate the reaction by adding a small volume of the purified Cathepsin A enzyme solution to the cuvette and mix quickly.
-
Immediately start monitoring the change in absorbance at a wavelength determined to be optimal for observing the cleavage of the furylacryloyl group (typically between 320-350 nm).
-
Record the absorbance change over time. The initial rate of the reaction is determined from the linear portion of the curve.
-
To determine kinetic parameters (Km and kcat), repeat the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Protocol 2: Two-Step Chromogenic Assay for Cathepsin A using Z-Phe-Leu
This protocol describes a discontinuous assay for measuring Cathepsin A activity by quantifying the release of Leucine.[2]
Materials:
-
Purified recombinant human Cathepsin A
-
Z-Phe-Leu substrate (Sigma)
-
Assay Buffer (0.1 M NaOAc, 0.15 M NaCl, pH 4.5)
-
Trinitrobenzene sulfonate (TNBS) solution (2 mM in 0.2 M sodium borate, pH 9.8)
-
Stop Solution (3 mM NaS₂O₃ in 0.2 M KH₂PO₄, pH 4.2)
-
Leucine (for standard curve)
-
Spectrophotometer capable of reading at 420 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and various concentrations of the Z-Phe-Leu substrate (0.01–1.0 mM).
-
Add 40 nM of mature Cathepsin A to the reaction mixture to start the reaction.
-
At regular intervals (e.g., every 15 seconds for 2 minutes), withdraw a 10 µL aliquot of the reaction and add it to 10 µL of the TNBS solution to stop the enzymatic reaction and start the color development reaction.
-
Incubate the TNBS reaction mixture for 30 minutes at 27°C.
-
Add 80 µL of the Stop Solution to each sample.
-
Measure the absorbance at 420 nm.
-
Create a standard curve using known concentrations of Leucine to quantify the amount of product released.
-
Calculate the initial velocity of the enzyme reaction and determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.
Visualizations
Experimental Workflow: Spectrophotometric Protease Assay
The following diagram illustrates the general workflow for a continuous spectrophotometric protease assay using a chromogenic substrate like this compound.
References
- 1. Continuous spectrophotometric assay of human lysosomal cathepsin A/protective protein in normal and galactosialidosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolytic Activation of Human Cathepsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin and Thiol Protease Substrates › PeptaNova [peptanova.de]
A Comparative Guide to the Reproducibility of FA-Phe-Phe Assays in Diverse Laboratory Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproducibility of assays utilizing the substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe). This substrate is primarily employed in the measurement of enzymatic activity of Cathepsin A and Angiotensin-Converting Enzyme (ACE). This document outlines the performance of these assays across different laboratory settings, presents detailed experimental protocols, and discusses alternative methods to provide a thorough understanding for researchers and drug development professionals.
Introduction to this compound Assays
This compound is a synthetic peptide derivative used as a chromogenic substrate for certain proteases. The furylacryloyl (FA) group allows for spectrophotometric measurement of enzyme activity. Cleavage of the peptide bond by an enzyme results in a change in absorbance, which can be monitored over time to determine the rate of reaction. The primary enzymes that hydrolyze this compound are Cathepsin A, a lysosomal serine carboxypeptidase, and Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The reliability and reproducibility of these assays are critical for their application in research and clinical settings.
Quantitative Performance Data
The reproducibility of enzyme assays can be affected by numerous factors, including the specific substrate used, buffer composition, temperature, instrumentation, and the presence of inhibitors. While direct inter-laboratory reproducibility data for assays using the specific this compound substrate is limited in publicly available literature, data from a closely related substrate for ACE, N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG), provides valuable insights into the expected performance.
Table 1: Reproducibility of ACE Activity Assays Using FAPGG Substrate
| Parameter | Without Inhibitor | With Inhibitor | Data Source |
| Intra-Assay Variability (CV%) | ~7% | 1 - 18% | [1][2] |
| Inter-Assay Variability (CV%) | Data not specified | Data not specified | |
| Method Agreement | Poor between different assay methods (spectrophotometric vs. fluorimetric) | - | [3] |
Note: The data presented for FAPGG is used as a proxy for this compound due to structural and functional similarities of the substrates in ACE assays. CV% (Coefficient of Variation) is a measure of relative variability.
For Cathepsin A assays, there is a notable lack of published inter-laboratory reproducibility studies. The variability in these assays is influenced by factors such as the purity of the enzyme preparation, the specific activity of different isoforms, and the presence of endogenous inhibitors in biological samples.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of enzymatic assays. Below are representative protocols for ACE and Cathepsin A assays.
Angiotensin-Converting Enzyme (ACE) Assay using a Furylacryloyl-tripeptide Substrate
This protocol is adapted from methods using FAPGG, a substrate structurally similar to this compound, and can be modified for use with this compound.
Principle: The assay measures the decrease in absorbance at 340 nm resulting from the hydrolysis of the furylacryloyl-tripeptide substrate by ACE.
Materials:
-
ACE (from rabbit lung or purified from other sources)
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) or this compound
-
HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl2
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate (for high-throughput screening) or cuvettes
Procedure:
-
Substrate Preparation: Prepare a stock solution of the substrate (e.g., 5 mM FAPGG) in the HEPES buffer.
-
Enzyme Preparation: Prepare a working solution of ACE in the HEPES buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
In a microplate well or cuvette, combine 150 µL of the substrate solution with 10 µL of the sample (or standard/control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the ACE working solution.
-
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm kinetically for a set period (e.g., 30 minutes) at 37°C. The rate of absorbance change is proportional to the ACE activity.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the substrate. For inhibitor screening, the percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Cathepsin A Assay
This is a general protocol for a fluorometric Cathepsin A assay, which can be adapted for use with a suitable fluorogenic substrate.
Principle: The assay measures the increase in fluorescence resulting from the cleavage of a fluorogenic substrate by Cathepsin A.
Materials:
-
Purified Cathepsin A or cell/tissue lysate containing the enzyme.
-
Fluorogenic Cathepsin A substrate (e.g., Z-Phe-Arg-AMC).
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
Fluorometer with appropriate excitation and emission wavelengths for the chosen substrate.
-
96-well black microplate.
Procedure:
-
Reagent Preparation: Prepare working solutions of the substrate and enzyme in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the enzyme sample.
-
Add the assay buffer to bring the volume to the desired level.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement: Immediately measure the increase in fluorescence in a kinetic mode at the optimal excitation and emission wavelengths for the fluorophore.
-
Data Analysis: The rate of fluorescence increase is proportional to the Cathepsin A activity. A standard curve can be generated using a known concentration of the fluorescent product to quantify the enzyme activity.
Mandatory Visualizations
Experimental Workflow for a Typical this compound based ACE Assay
Caption: Workflow of a typical spectrophotometric ACE assay.
Factors Influencing Reproducibility of Enzyme Assays
Caption: Key factors impacting enzyme assay reproducibility.
Comparison with Alternative Assays
Several alternative methods exist for measuring ACE and Cathepsin A activity, each with its own advantages and disadvantages in terms of reproducibility, sensitivity, and throughput.
Table 2: Comparison of Assay Methods for ACE and Cathepsin A Activity
| Assay Type | Principle | Substrate Examples | Advantages | Disadvantages |
| Spectrophotometric | Measures change in absorbance | This compound, FAPGG, Hippuryl-His-Leu (HHL) | Simple, cost-effective, suitable for high-throughput screening. | Lower sensitivity compared to fluorometric assays, potential for interference from colored compounds. |
| Fluorometric | Measures change in fluorescence | Z-Phe-Arg-AMC, Abz-Gly-Phe-NO2-Pro | High sensitivity, wide dynamic range. | Substrates can be expensive, potential for quenching or autofluorescence from sample components. |
| HPLC-based | Separates and quantifies substrate and product | HHL | High specificity and accuracy, can resolve interfering substances. | Low throughput, requires specialized equipment and expertise, more complex sample preparation. |
| Mass Spectrometry-based | Measures mass-to-charge ratio of substrate and product | Natural or synthetic peptides | Very high specificity and sensitivity, can be used for multiplexing. | High cost of instrumentation, complex data analysis, lower throughput. |
The choice of assay depends on the specific research question, the nature of the samples, and the available resources. For high-throughput screening of inhibitors, spectrophotometric or fluorometric assays are often preferred due to their simplicity and speed. For detailed kinetic studies or analysis of complex biological samples, HPLC or mass spectrometry-based methods may be more appropriate.
Conclusion
The reproducibility of this compound assays, particularly for ACE activity, is influenced by a multitude of factors that must be carefully controlled to ensure reliable and comparable results across different laboratory settings. While direct inter-laboratory data for this compound is scarce, studies with the analogous substrate FAPGG suggest that intra-assay variability can be maintained below 10% under controlled conditions, though this can increase with the presence of inhibitors. A significant challenge highlighted in the literature is the poor agreement between different assay methodologies, emphasizing the need for standardization of protocols and the use of common reference materials. For Cathepsin A assays, the lack of published reproducibility data underscores the need for further validation studies to establish the robustness of these assays for widespread use. Researchers should carefully consider the factors outlined in this guide and select the most appropriate assay methodology for their specific needs to generate high-quality, reproducible data.
References
- 1. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FA-Phe-Phe from Different Suppliers: A Guide for Researchers
For scientists and professionals in drug development, the quality and consistency of research materials are paramount. This guide provides a comparative analysis of N-formyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe), a key substrate for carboxypeptidase A activity assays, from various leading suppliers. The following sections present a summary of key performance indicators, detailed experimental protocols for in-house validation, and visual representations of relevant workflows and pathways.
Data Presentation: A Comparative Overview
Sourcing this compound requires careful consideration of several factors beyond just price. Purity, solubility, and biological activity are critical parameters that can significantly impact experimental outcomes. While lot-to-lot variability is inherent in chemical manufacturing, the data presented below is based on publicly available information and typical specifications. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate data.
| Parameter | Supplier A (e.g., Chem-Impex) | Supplier B (e.g., BOC Sciences) | Supplier C (e.g., Sigma-Aldrich) | Supplier D (e.g., Bachem) |
| Reported Purity | Typically ≥98% (HPLC) | Information not publicly available; CoA required | Typically ≥98% (TLC for similar products) | High purity confirmed by analytical data on CoA |
| Physical Appearance | White to off-white powder | White to off-white powder | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO |
| Storage Conditions | -20°C | -20°C | -20°C | -20°C |
| CoA Availability | Available upon request | Available upon request | Available on product page or upon request | Available on product page or upon request |
Note: The information in this table is a summary based on generally available data and may not reflect the exact specifications of a particular lot.
Experimental Protocols
To ensure consistency and comparability of results, we provide detailed protocols for key experiments to evaluate the performance of this compound from different suppliers.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To independently verify the purity of this compound from different suppliers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound samples from each supplier
-
DMSO (HPLC grade)
Procedure:
-
Prepare a stock solution of each this compound sample at 1 mg/mL in DMSO.
-
Set the HPLC column temperature to 25°C.
-
Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 305 nm, the characteristic absorbance wavelength for the furylacryloyl group.
-
Calculate the purity by dividing the peak area of the main product by the total peak area of all components.
Solubility Assessment
Objective: To compare the solubility of this compound from different suppliers in a common solvent.
Reagents:
-
This compound samples from each supplier
-
DMSO (ACS grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of each this compound sample in DMSO. Vortex thoroughly to ensure complete dissolution.
-
Visually inspect the solutions for any particulates. A well-solubilized peptide should form a clear, homogenous solution.
-
Perform serial dilutions of the DMSO stock solution in PBS to determine the maximum soluble concentration in an aqueous buffer.
-
Observe the solutions for any signs of precipitation immediately after dilution and after incubation at room temperature for 1 hour.
Biological Activity Assay: Carboxypeptidase A (CPA) Activity
Objective: To compare the performance of this compound from different suppliers as a substrate for carboxypeptidase A.
Principle: The enzymatic hydrolysis of the peptide bond in this compound by CPA leads to a decrease in absorbance at approximately 340-350 nm, which can be monitored spectrophotometrically.[1]
Reagents:
-
This compound stock solutions (10 mM in DMSO) from each supplier
-
Carboxypeptidase A (from bovine pancreas) solution (e.g., 1 mg/mL in 10 M LiCl)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
Procedure:
-
Prepare a working solution of this compound at 0.5 mM in Assay Buffer for each supplier.
-
In a 96-well UV-transparent plate, add 190 µL of the this compound working solution to each well.
-
Initiate the reaction by adding 10 µL of the carboxypeptidase A solution to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each supplier's substrate by determining the slope of the linear portion of the absorbance vs. time curve.
-
Compare the V₀ values to assess the relative performance of this compound from each supplier. A higher V₀ indicates a better substrate.
Visualizations
To further clarify the experimental processes and underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Enzymatic reaction of Carboxypeptidase A with this compound.
References
Validating the Specificity of FA-Phe-Phe for Cathepsin A: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a comparative analysis of the substrate FA-Phe-Phe for the quantification of Cathepsin A activity, evaluating its specificity against alternative substrates and potential cross-reactivity with other proteases. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate assay for your research needs.
Executive Summary
Data Presentation: A Comparative Look at Substrate Kinetics
A direct comparison of the catalytic efficiency of different substrates is best achieved by examining their kinetic parameters: the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m indicates higher affinity of the enzyme for the substrate, while a higher k_cat signifies a faster turnover rate. The ratio k_cat/K_m represents the overall catalytic efficiency.
Table 1: Kinetic Parameters of Substrates for Cathepsin A
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | Data not available | Data not available | Data not available |
| Z-Phe-Leu | 0.04[1] | 12.1[1] | 3.0 x 10⁵ |
Table 2: Cross-Reactivity Profile of this compound and Related Substrates with Other Proteases
| Enzyme | Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹min⁻¹) |
| Carboxypeptidase A4 | This compound | 0.013 | 700 | 5.38 x 10⁷ |
| Carboxypeptidase A4 | FA-Phe-Leu | 0.025 | 1100 | 4.40 x 10⁷ |
| Angiotensin-Converting Enzyme (ACE) | FAPGG* | 0.30 | 19,000 | 6.33 x 10⁷ |
*Note: FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) is a well-characterized substrate for ACE and shares the same chromophore as this compound. This data is included to illustrate the potential for cross-reactivity.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results.
Protocol 1: Cathepsin A Activity Assay using Z-Phe-Leu[1]
This two-step assay measures the carboxypeptidase activity of Cathepsin A by quantifying the release of leucine (B10760876).
Materials:
-
Mature Cathepsin A (e.g., 40 nM final concentration)
-
Assay Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.5
-
Substrate: Z-Phe-Leu (concentration range: 0.01–1.0 mM)
-
Trinitrobenzene sulfonate (TNBS): 2 mM in 0.2 M Sodium Borate, pH 9.8
-
Stop Solution: 3 mM Na₂S₂O₃ in 0.2 M KH₂PO₄, pH 4.2
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Add 40 nM of mature Cathepsin A to the assay buffer containing various concentrations of Z-Phe-Leu.
-
Incubate the reaction at the desired temperature (e.g., 27°C).
-
At regular intervals (e.g., every 15 seconds for 2 minutes), transfer a 10 µL aliquot of the reaction mixture to a new well containing 10 µL of TNBS solution.
-
Incubate the mixture for 30 minutes at 27°C.
-
Add 80 µL of the stop solution to each well.
-
Measure the absorbance at 420 nm.
-
Compare the absorbance values to a standard curve prepared with known concentrations of leucine to determine the amount of product formed.
-
Calculate initial reaction velocities and determine K_m and k_cat by fitting the data to the Michaelis-Menten equation.
Protocol 2: General Spectrophotometric Assay for Cathepsin A using this compound (Conceptual)
Materials:
-
Purified Cathepsin A
-
Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.5)
-
Substrate: this compound
-
Spectrophotometer capable of monitoring absorbance changes, likely in the UV range (around 320-350 nm).
Procedure (Hypothetical):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the assay buffer.
-
Add a fixed concentration of Cathepsin A to the substrate solutions to initiate the reaction.
-
Continuously monitor the change in absorbance at the predetermined wavelength over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the kinetic parameters (K_m and k_cat) by plotting the initial rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.
It is critical to empirically determine the optimal wavelength for monitoring the reaction and to validate the assay for linearity with respect to enzyme concentration and time.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Enzymatic cleavage of this compound by Cathepsin A.
Caption: General workflow for determining enzyme kinetic parameters.
Conclusion and Recommendations
Based on the available evidence, the specificity of this compound for Cathepsin A is not definitively established due to the lack of published kinetic data for this enzyme-substrate pair. The documented cross-reactivity of the furylacryloyl-peptide class of substrates with other proteases, such as ACE and Carboxypeptidase A4, necessitates caution and thorough validation when using this compound for Cathepsin A activity measurements.
For researchers requiring a well-characterized and specific assay for Cathepsin A, the use of an alternative substrate like Z-Phe-Leu is recommended. The availability of detailed protocols and established kinetic parameters for Z-Phe-Leu provides a more solid foundation for accurate and reproducible quantification of Cathepsin A activity.
Should the use of this compound be pursued, it is imperative that researchers:
-
Determine the kinetic parameters (K_m and k_cat) of this compound with purified Cathepsin A. This is a critical step for validating its use and for comparing its efficiency to other substrates.
-
Perform comprehensive cross-reactivity studies with other relevant proteases that may be present in the experimental sample, particularly ACE and other cathepsins.
-
Develop and validate a detailed experimental protocol for the specific assay conditions.
References
A Researcher's Guide to Assay Selection for the Synthetic Dipeptide FA-Phe-Phe
This guide provides a comparative analysis of various assay formats for the characterization and quantification of the synthetic N-formylated dipeptide, N-Formyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe). As a formylated peptide, this compound is a potential agonist for Formyl Peptide Receptors (FPRs), a class of G-protein coupled receptors (GPCRs) pivotal to inflammatory and immune responses.[1][2][3] The choice of assay is critical for accurately determining its binding affinity, functional activity, and concentration in biological samples.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF), AlphaLISA, and Enzyme-Linked Immunosorbent Assay (ELISA) technologies. We provide an overview of the signaling pathways involved, quantitative performance data, detailed experimental protocols, and workflow visualizations to guide the selection of the most suitable assay for your research needs.
Biological Context: this compound and Formyl Peptide Receptor 2 (FPR2) Signaling
This compound is structurally similar to N-formylated peptides of bacterial or mitochondrial origin, which are recognized by FPRs.[1][4] The most likely target for such a ligand is Formyl Peptide Receptor 2 (FPR2), also known as the ALX/FPR2 receptor.[1][3] FPR2 is a Gi/o-coupled GPCR that, upon agonist binding, initiates a complex signaling cascade.[1][5] This cascade involves the dissociation of heterotrimeric G-protein subunits, leading to the activation of downstream effectors like Phospholipase C (PLC), which in turn mediates an increase in intracellular calcium. Concurrently, pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK are activated, culminating in various cellular responses including chemotaxis, degranulation, and cytokine production.[1][5][6]
Comparison of Assay Formats
The selection of an appropriate assay depends on whether the goal is to study the binding interaction of this compound with its receptor, to measure the functional consequences of this binding, or to quantify the absolute concentration of the peptide in a sample. Below is a summary of four common assay formats.
| Parameter | Fluorescence Polarization (FP) | HTRF | AlphaLISA | ELISA (Competitive) |
| Principle | Change in rotational speed of a fluorescent tracer upon binding. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). | Amplified Luminescent Proximity Homogeneous Assay (Singlet oxygen transfer). | Enzyme-linked immunosorbent assay with a competition format. |
| Primary Application | Binding affinity (Kd), inhibitor screening (IC50). | Binding, functional assays (e.g., GTPγS, cAMP), biomarker detection. | Binding, biomarker detection, protein-protein interactions. | Absolute quantification of analyte in various sample matrices. |
| Format | Homogeneous (no-wash). | Homogeneous (no-wash). | Homogeneous (no-wash). | Heterogeneous (requires wash steps). |
| Typical Sensitivity | Low nanomolar (nM) range.[7] | Picomolar (pM) to low nM range.[8] | High pM to low nM range.[9] | High pM to low nM range.[10] |
| Throughput | High (384-well, 1536-well). | High (384-well, 1536-well).[8] | High (384-well, 1536-well). | Low to Medium (96-well). |
| Sample Matrix | Sensitive to autofluorescence and light scatter. Best with purified components. | Robust; time-resolved aspect minimizes background from complex matrices.[8] | Robust; tolerant of complex matrices like serum and cell lysates.[11][12] | Very robust; wash steps remove interfering substances. |
| Complexity | Simple "mix-and-read" protocol. Requires a fluorescently labeled tracer. | Simple "mix-and-read" protocol. Requires labeled antibodies/reagents. | Simple "mix-and-read" protocol. Requires specific donor/acceptor beads. | Multi-step protocol with incubations and washes. |
Assay Principles and Methodologies
Fluorescence Polarization (FP) Assay
FP is a homogeneous technique ideal for studying the direct binding of this compound to its receptor.[13] The assay measures the change in the tumbling rate of a small fluorescently-labeled version of this compound (the "tracer"). When the tracer is unbound, it tumbles rapidly in solution, and its emitted light is largely depolarized. Upon binding to the much larger FPR2 receptor, its tumbling slows dramatically, resulting in a higher degree of polarization.
Experimental Protocol (Competitive Binding):
-
Tracer-Receptor Binding: To determine the dissociation constant (Kd) of the tracer, titrate purified FPR2 receptor against a fixed, low concentration of fluorescently-labeled this compound.
-
Competition Assay: Incubate a fixed concentration of FPR2 receptor and fluorescent this compound tracer with varying concentrations of unlabeled this compound.
-
Plate Reading: Measure fluorescence polarization on a plate reader equipped with excitation and emission polarizers.
-
Data Analysis: The decrease in polarization is proportional to the displacement of the tracer by the unlabeled this compound. Plot the data to calculate the IC50, which can be converted to an inhibition constant (Ki).
HTRF (Homogeneous Time-Resolved Fluorescence) Assay
HTRF is a robust TR-FRET technology well-suited for studying GPCRs in complex biological samples.[14][15] It can be configured either as a binding assay or a functional assay that measures downstream signaling (e.g., GTP binding or second messenger accumulation). For a binding assay, a tagged FPR2 receptor (e.g., with a His-tag) is mixed with an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate). A labeled this compound (e.g., biotinylated) is then detected by streptavidin conjugated to an acceptor fluorophore. Binding brings the donor and acceptor into proximity, generating a FRET signal.
Experimental Protocol (GTPγS Functional Assay):
-
Reagent Preparation: Prepare assay buffer containing GDP and membranes from cells expressing FPR2.
-
Agonist Stimulation: Add varying concentrations of this compound to the membrane preparation.
-
GTPγS-Eu Addition: Add Europium-labeled GTPγS (a non-hydrolyzable GTP analog that acts as the FRET donor). Agonist stimulation of the Gi-coupled FPR2 will facilitate the binding of GTPγS-Eu to the Gα subunit.
-
Detection Antibody Addition: Add an anti-Gαi antibody labeled with a FRET acceptor (e.g., d2).
-
Incubation: Incubate to allow binding to occur.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and plot against the concentration of this compound to determine the EC50 for G-protein activation.
AlphaLISA Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology that can be adapted to study this compound binding.[9][12] In a potential configuration, Streptavidin-coated "Donor" beads could capture a biotinylated version of this compound. An antibody recognizing FPR2, which is captured by a Protein A-coated "Acceptor" bead, would bind the receptor. If this compound binds to FPR2, the Donor and Acceptor beads are brought into close proximity (within 200 nm). Upon excitation of the Donor bead, it releases singlet oxygen molecules that travel to the nearby Acceptor bead, triggering a chemiluminescent reaction that is amplified and detected.
Experimental Protocol (Binding Assay):
-
Reagent Addition: In a microplate well, add the sample containing this compound, biotinylated anti-FPR2 antibody, and Acceptor beads conjugated with a capture antibody (e.g., anti-Fc).
-
First Incubation: Incubate to allow the antibody to bind to the FPR2 receptor.
-
Donor Bead Addition: Add Streptavidin-coated Donor beads.
-
Second Incubation: Incubate in the dark to allow the Donor beads to bind to the biotinylated antibody.
-
Plate Reading: Read the plate in an Alpha-enabled plate reader.
-
Data Analysis: The intensity of the light emission is proportional to the amount of this compound bound to the receptor. A standard curve can be generated to quantify the interaction.
ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is the gold standard for quantifying analytes in complex samples and would be the preferred method for measuring the concentration of this compound rather than its receptor binding activity. A competitive ELISA format would be most appropriate for a small molecule like this dipeptide.
Experimental Protocol (Competitive ELISA):
-
Plate Coating: Coat a 96-well microplate with an antibody specific to this compound and block non-specific binding sites.
-
Competition Reaction: Add standards or samples containing this compound, immediately followed by the addition of a fixed amount of enzyme-conjugated this compound (e.g., HRP-labeled). The sample this compound and the labeled this compound will compete for binding to the coated antibody.
-
Incubation and Washing: Incubate to allow binding. Wash the plate thoroughly to remove any unbound material.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Color Development: Incubate for a set time to allow color to develop. The intensity of the color will be inversely proportional to the amount of this compound in the sample.
-
Stop Reaction: Add a stop solution to halt the enzymatic reaction.
-
Plate Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of this compound in the unknown samples.
References
- 1. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 4. N-Formyl-L-phenylalanine|High-Purity Research Chemical [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mercodia.com [mercodia.com]
- 11. revvity.com [revvity.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
A Comparative Guide to FA-Phe-Phe and Established Enzymatic Methods for Carboxypeptidase A Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel substrate, N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe), against the established enzymatic method utilizing Hippuryl-L-phenylalanine for the determination of Carboxypeptidase A (CPA) activity. This objective comparison, supported by experimental data, will assist researchers in selecting the most suitable assay for their specific needs.
Executive Summary
Carboxypeptidase A (CPA) is a crucial zinc-containing exopeptidase involved in various physiological processes, making its activity a key area of study in biomedical research and drug development. Traditional assays for CPA activity have relied on substrates like Hippuryl-L-phenylalanine. This guide introduces and evaluates this compound as a sensitive and efficient alternative. The primary advantages of the this compound method include a direct spectrophotometric assay with a significant change in absorbance in the near-UV range, offering high sensitivity. In contrast, the established Hippuryl-L-phenylalanine method monitors absorbance changes at a lower UV wavelength, which can be more susceptible to interference from other biological molecules.
Data Presentation: Quantitative Comparison of Substrates
The performance of an enzymatic substrate is best described by its kinetic parameters, specifically the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate (a lower K_m suggests higher affinity). The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.
| Substrate | Enzyme | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (μM⁻¹min⁻¹) |
| This compound | Human Carboxypeptidase A4 | 13.0 ± 1.0 | 700 ± 20 | 53.8 ± 4.0 |
| Hippuryl-L-phenylalanine | Bovine Carboxypeptidase A | 190 | 33,000 | 174 |
Note: The kinetic parameters for this compound were determined with human Carboxypeptidase A4, while the data for Hippuryl-L-phenylalanine is with bovine Carboxypeptidase A. While both are CPA enzymes, slight variations in activity between isoforms and species may exist.
Enzymatic Reaction and Detection Principle
Carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, showing a preference for residues with aromatic or bulky aliphatic side chains.
This compound Method: The hydrolysis of the dipeptide this compound by Carboxypeptidase A results in the cleavage of the bond between the two phenylalanine residues. This cleavage leads to a decrease in absorbance at 340 nm, which can be monitored continuously using a spectrophotometer.
Hippuryl-L-phenylalanine Method: The established method involves the hydrolysis of Hippuryl-L-phenylalanine into hippuric acid and L-phenylalanine. The formation of the new carboxyl group results in an increase in absorbance at 254 nm, providing a measure of enzyme activity.[1]
Signaling Pathway: Carboxypeptidase A Catalytic Mechanism
The catalytic mechanism of Carboxypeptidase A involves a zinc ion at the active site, which plays a crucial role in catalysis. The zinc ion coordinates with the carbonyl oxygen of the scissile peptide bond and a water molecule. A nearby glutamate (B1630785) residue (Glu-270) acts as a general base, activating the zinc-bound water molecule to attack the carbonyl carbon of the substrate. This forms a tetrahedral intermediate which is stabilized by interactions with the zinc ion and other active site residues. The intermediate then collapses, leading to the cleavage of the peptide bond and the release of the products.
Experimental Protocols
This compound Assay Protocol
This protocol is adapted from a method for determining Carboxypeptidase A activity using a spectrophotometer.
Materials:
-
Carboxypeptidase A enzyme solution
-
This compound substrate solution (dissolved in a suitable buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 25°C.
-
In a cuvette, add the appropriate volume of Assay Buffer and this compound substrate solution to achieve the desired final substrate concentration.
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A enzyme solution to the cuvette.
-
Quickly mix the contents of the cuvette by gentle inversion.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm over a period of time (e.g., 5 minutes).
-
The rate of the reaction is determined by calculating the change in absorbance per unit of time (ΔA340/min) from the initial linear portion of the curve.
Established Method: Hippuryl-L-phenylalanine Assay Protocol
This protocol is a standard method for determining Carboxypeptidase A activity.[1]
Materials:
-
Carboxypeptidase A enzyme solution
-
Hippuryl-L-phenylalanine substrate solution (1.0 mM in Assay Buffer)
-
Assay Buffer (25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)
-
Spectrophotometer capable of reading at 254 nm
-
Cuvettes
Procedure:
-
Set the spectrophotometer to read absorbance at 254 nm and equilibrate the temperature to 25°C.[1]
-
In a cuvette, pipette 2.9 mL of the Hippuryl-L-phenylalanine substrate solution.[1]
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.[1]
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A enzyme solution to the cuvette.[1]
-
Quickly mix the contents by inversion.
-
Record the increase in absorbance at 254 nm for approximately 5 minutes.[1]
-
Determine the reaction rate by calculating the change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.[1]
Experimental Workflow Diagrams
This compound Assay Workflow
Hippuryl-L-phenylalanine Assay Workflow
Conclusion
The benchmarking of this compound against the established Hippuryl-L-phenylalanine method for Carboxypeptidase A activity reveals distinct advantages for the newer substrate. The significantly lower K_m of this compound suggests a higher affinity for the enzyme, allowing for the use of lower substrate concentrations and potentially reducing costs and substrate-related artifacts. The spectrophotometric detection at 340 nm for the this compound assay is also advantageous as it is less prone to interference from nucleic acids and other proteins that absorb strongly in the lower UV range used for the Hippuryl-L-phenylalanine assay. While the catalytic efficiency (k_cat/K_m) appears higher for Hippuryl-L-phenylalanine in this comparison, it is important to consider the different enzyme sources. Overall, this compound presents a robust and sensitive alternative for the quantification of Carboxypeptidase A activity, offering a simplified and reliable workflow for researchers in drug discovery and enzymatic studies.
References
Validating FA-Phe-Phe: A Comparative Guide to Statistical Analysis and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical analysis and experimental validation of novel peptides, using the well-characterized dipeptide N-lactoyl-phenylalanine (Lac-Phe) as a comparative model. The methodologies and data presentation formats outlined herein can be adapted for the validation of FA-Phe-Phe and other experimental compounds.
Introduction to Lac-Phe: A Benchmark for Bioactivity
Comparative Data Analysis: this compound vs. Lac-Phe
Effective validation requires a direct comparison of the experimental compound's performance against a known standard. The following tables provide a template for summarizing quantitative data, populated with representative data for Lac-Phe based on published studies.
Table 1: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | Lac-Phe (50 mg/kg, IP) | This compound (50 mg/kg, IP) | Statistical Analysis (p-value) |
| Cumulative Food Intake (12h) | 1.5 ± 0.2 g | 0.8 ± 0.15 g | [Experimental Data] | [p-value] |
| Body Weight Change (10 days) | +2.5 ± 0.5 g | -1.8 ± 0.4 g | [Experimental Data] | [p-value] |
| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 | [Experimental Data] | [p-value] |
| Glucose Tolerance (AUC) | 30000 ± 2500 | 22000 ± 2000 | [Experimental Data] | [p-value] |
Data are presented as mean ± SEM. AUC: Area Under the Curve for a glucose tolerance test.
Table 2: In Vitro Cellular Assays
| Parameter | Control | Lac-Phe (1 mM) | This compound (1 mM) | Statistical Analysis (p-value) |
| p-Akt (Ser473) in C2C12 myotubes | 100 ± 10 % | 60 ± 8 % | [Experimental Data] | [p-value] |
| Mitochondrial Respiration (OCR) in HepG2 cells | 100 ± 12 % | 75 ± 9 % | [Experimental Data] | [p-value] |
| Pro-inflammatory Cytokine Secretion (e.g., TNF-α) | 100 ± 15 % | 150 ± 20 % | [Experimental Data] | [p-value] |
Data are presented as mean ± SEM relative to the control group. OCR: Oxygen Consumption Rate.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to validate the bioactivity of peptides like Lac-Phe.
In Vivo Appetite Suppression and Metabolic Studies
Objective: To assess the effect of the test compound on food intake, body weight, and glucose metabolism in a model of diet-induced obesity.
Animal Model: Male C57BL/6J mice, 12-14 weeks old, fed a high-fat diet (60% kcal from fat) for 8-10 weeks to induce obesity.
Procedure:
-
Acclimatize mice to individual housing and handling for at least 3 days.
-
Record baseline food intake and body weight for 3 consecutive days.
-
Randomly assign mice to treatment groups (Vehicle, Lac-Phe, this compound).
-
Administer the assigned treatment via intraperitoneal (IP) injection at a specified dose (e.g., 50 mg/kg).
-
Measure cumulative food intake at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) post-injection.
-
For chronic studies, administer daily injections for a set period (e.g., 10 days) and monitor daily food intake and body weight.
-
At the end of the chronic study, perform a glucose tolerance test (GTT). Fast mice for 6 hours, administer an IP injection of glucose (1 g/kg), and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.
Statistical Analysis:
-
Food intake and body weight data can be analyzed using a two-way repeated-measures ANOVA, followed by a post-hoc test (e.g., Tukey's or Sidak's) for multiple comparisons.
-
GTT data can be analyzed by calculating the area under the curve (AUC) for each mouse and comparing the group means using a one-way ANOVA with a post-hoc test.
In Vitro Insulin (B600854) Signaling Assay
Objective: To determine the effect of the test compound on the insulin signaling pathway in a relevant cell line.
Cell Line: Differentiated C2C12 myotubes.
Procedure:
-
Culture C2C12 myoblasts in DMEM with 10% FBS until they reach confluence.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Serum-starve the differentiated myotubes for 4 hours in serum-free DMEM.
-
Pre-treat the cells with the test compound (e.g., 1 mM Lac-Phe or this compound) or vehicle for a specified duration (e.g., 24 hours).
-
Stimulate the cells with insulin (100 nM) for 10 minutes.
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting to determine the phosphorylation status of key insulin signaling proteins, such as Akt (at Ser473). Normalize to total protein levels.
Statistical Analysis:
-
Quantify band intensities from Western blots using densitometry software.
-
Compare the means of the different treatment groups using a one-way ANOVA with a post-hoc test.
Visualizing Pathways and Workflows
Signaling Pathway of Lac-Phe
The following diagram illustrates the known signaling pathway for Lac-Phe, from its synthesis to its effect on appetite-regulating neurons.
Caption: Signaling pathway of Lac-Phe from synthesis to appetite suppression.
Experimental Workflow for Peptide Validation
This diagram outlines a typical workflow for the experimental validation of a novel peptide like this compound.
Caption: A generalized workflow for the validation of a novel bioactive peptide.
Conclusion
The validation of a novel peptide such as this compound requires a rigorous and systematic approach. By using a well-characterized molecule like Lac-Phe as a benchmark, researchers can effectively design experiments, compare results, and apply appropriate statistical analyses. The protocols, data presentation templates, and workflow diagrams provided in this guide offer a robust framework to support the development and validation of new therapeutic peptides.
References
- 1. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (N-lactoyl-phenylalanine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecule That Supresses Appetite Post-Exercise Identified | UC Davis [ucdavis.edu]
- 4. igmpi.ac.in [igmpi.ac.in]
- 5. innolabs.ro [innolabs.ro]
Safety Operating Guide
Proper Disposal Procedures for FA-Phe-Phe: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of FA-Phe-Phe-OH (N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-phenylalanine), a synthetic peptide commonly used in biochemical assays.
Chemical and Physical Properties of this compound-OH
A clear understanding of the chemical and physical characteristics of this compound-OH is fundamental for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₅H₂₄N₂O₅ |
| Molecular Weight | 432.47 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C |
Safety and Handling
Before beginning any work with this compound-OH, it is crucial to establish a clear disposal plan. The following personal protective equipment (PPE) should be worn at all times:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A standard laboratory coat.
Ensure adequate ventilation to prevent the inhalation of any dust or aerosols. In the event of accidental contact:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to a well-ventilated area.
-
Ingestion: Rinse mouth with water and seek medical attention.
Disposal Procedures
Based on the available safety information for analogous compounds, this compound-OH is not classified as a hazardous waste under EPA regulations (40 CFR 261). However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and institutional disposal policies.
Solid this compound-OH Waste:
-
Collection: Collect uncontaminated, solid this compound-OH waste in a designated, clearly labeled, and sealed container. To prevent unintended chemical reactions, do not mix with other chemical waste.
-
Disposal: For small quantities of pure, uncontaminated this compound-OH, disposal in the regular laboratory trash may be permissible. This must be verified with your institution's EHS department. If contaminated with a hazardous substance, it must be disposed of as hazardous waste, following all institutional and regulatory guidelines.
Aqueous Solutions of this compound-OH:
-
Neutralization: Ensure the pH of the solution is within a neutral range (typically between 6.0 and 8.0). If necessary, adjust with a dilute acid or base.
-
Disposal: For small volumes of dilute, non-hazardous aqueous solutions, drain disposal with a copious amount of water may be an option. Crucially, this requires prior approval from your institution's EHS department and compliance with local wastewater regulations. Never dispose of solutions containing hazardous materials (e.g., certain solvents, heavy metals) down the drain. These must be collected as hazardous liquid waste.
Contaminated Materials:
Any materials, such as pipette tips, tubes, or weighing paper, that come into contact with this compound-OH should be considered chemical waste. These items should be collected in a designated, labeled container for solid waste. If these materials are also contaminated with hazardous substances, they must be disposed of as hazardous solid waste.
Experimental Protocol: Carboxypeptidase A Activity Assay
This compound-OH is a chromogenic substrate for carboxypeptidase A (CPA), an enzyme involved in the digestion of proteins. The following is a representative protocol for determining the activity of CPA using this compound-OH.
Materials:
-
This compound-OH
-
Carboxypeptidase A (from bovine pancreas)
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound-OH in the Assay Buffer. The optimal concentration may need to be determined empirically but typically ranges from 0.03 mM to 0.5 mM.
-
Enzyme Preparation: Prepare a stock solution of Carboxypeptidase A in a suitable buffer (e.g., the Assay Buffer) and keep it on ice. The final concentration in the assay should be determined to ensure linear reaction kinetics.
-
Enzyme Assay:
-
Set up a series of reaction tubes or a 96-well plate.
-
To each well or tube, add the appropriate volume of Assay Buffer and this compound-OH substrate solution.
-
Pre-incubate the reactions at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A solution.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Include a blank control that contains the substrate but no enzyme to account for any non-enzymatic hydrolysis.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound-OH.
Carboxypeptidase A Catalytic Cycle
While this compound itself is not part of a broader signaling cascade, its interaction with Carboxypeptidase A is a well-characterized enzymatic process. The following diagram illustrates the catalytic mechanism of Carboxypeptidase A.
Personal protective equipment for handling FA-Phe-Phe
Researchers and drug development professionals handling FA-Phe-Phe must adhere to stringent safety protocols to minimize exposure and ensure a secure laboratory environment. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Comprehensive personal protection is critical to prevent contamination and minimize health risks. The following table summarizes the required PPE for handling FA--Phe-Phe.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must conform to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[1][2] For extended contact or handling concentrated solutions, double-gloving is recommended.[1][2] Gloves should be removed and replaced immediately after any contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[1][2][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[1][2] The type of respirator should be selected based on a risk assessment.[2] |
Operational Plan: Handling and Disposal
Proper handling and disposal are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling Lyophilized Powder:
-
Due to the potentially hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weigh the lyophilized powder in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure and air contact.
-
After weighing, tightly reseal the container.[4]
Reconstitution:
-
Add the appropriate solvent to the vial containing the lyophilized peptide.
-
For peptides that are difficult to dissolve, sonication may be used.
Disposal:
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2][3]
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.[2] Do not dispose of down the drain unless permitted by your institution's environmental health and safety (EHS) office.[3]
-
Follow your institution's established procedures for the pickup and disposal of chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of exposure, take the following immediate actions:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Ingestion: Rinse mouth with water and seek medical attention.[3][4]
Always consult the specific Safety Data Sheet (SDS) for the compound and follow your institution's safety protocols. A thorough risk assessment should be conducted before beginning any new experimental work.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
